N-(3-Methoxybenzyl)palmitamide
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-24(26)25-21-22-17-16-18-23(20-22)27-2/h16-18,20H,3-15,19,21H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQGQTITXPTKIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of N-(3-Methoxybenzyl)palmitamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)palmitamide is a naturally derived macamide found in Lepidium meyenii (Maca) that has garnered interest for its potential therapeutic applications, particularly in the fields of pain, inflammation, and neurodegenerative disorders.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a primary focus on its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document summarizes available data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows. While the primary mechanism of action is believed to be through the modulation of the endocannabinoid system, potential alternative signaling pathways are also explored.
Core Mechanism of Action: FAAH Inhibition
The principal mechanism of action attributed to this compound is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA) and other related fatty acid amides. By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its endogenous levels. This enhancement of endocannabinoid signaling is believed to be the primary driver of the compound's pharmacological effects.
The Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Its main components are:
-
Endocannabinoids: Endogenous lipid-based retrograde neurotransmitters, with anandamide (AEA) and 2-arachidonoylglycerol (2-AG) being the most well-studied.
-
Cannabinoid Receptors: G-protein coupled receptors, primarily CB1 and CB2, which are activated by endocannabinoids.
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids, with FAAH being the principal enzyme for anandamide catabolism.
FAAH hydrolyzes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling. Inhibition of FAAH is a therapeutic strategy aimed at potentiating the natural signaling of anandamide, which can lead to analgesic, anxiolytic, and anti-inflammatory effects.
Downstream Signaling Cascade
The inhibition of FAAH by this compound initiates a cascade of downstream signaling events. The elevated levels of anandamide lead to increased activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system. Activation of the CB1 receptor, a Gi/o-coupled GPCR, triggers several intracellular signaling pathways, including:
-
Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
-
Modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2.
These signaling events collectively contribute to the modulation of neuronal excitability and neurotransmitter release, underpinning the potential therapeutic effects of this compound.
Quantitative Data
| Compound | Target | Parameter | Value | Reference |
| This compound | FAAH | IC50 | Data not available | - |
| Other Macamides | FAAH | IC50 | >10 µM | [5] |
| URB597 (Synthetic FAAH Inhibitor) | FAAH | IC50 | 4.6 nM | - |
| PF-3845 (Synthetic FAAH Inhibitor) | FAAH | Ki | 230 nM | [2] |
Potential Alternative Mechanisms of Action
While FAAH inhibition is the most cited mechanism, research on structurally related macamides suggests other potential signaling pathways that may contribute to the biological activity of this compound. These remain speculative for this specific compound and require further investigation.
Wnt/β-catenin Signaling Pathway
A study on N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), a macamide with a similar benzyl moiety, demonstrated its ability to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway.[2] This activation was shown to occur through the inhibition of GSK-3β phosphorylation, leading to the stabilization and nuclear translocation of β-catenin.[2] It is plausible that this compound could share this activity, which would be relevant for its potential effects on tissue regeneration and cellular proliferation.
TRPA1 Channel Modulation
Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel involved in pain and inflammation. Some cannabinoids and related molecules are known to modulate TRP channels. While there is no direct evidence for this compound acting on TRPA1, its structural similarity to other lipid signaling molecules that interact with TRP channels makes this a plausible area for future investigation. Any potential antagonist activity at TRPA1 could contribute to its analgesic and anti-inflammatory profile.
Experimental Protocols
This section outlines generalized protocols for key experiments relevant to elucidating the mechanism of action of this compound.
In Vitro FAAH Inhibition Assay
Objective: To determine the in vitro potency of this compound to inhibit FAAH activity.
Principle: This is a fluorescence-based assay that measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA). FAAH cleaves AAMCA to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected spectrophotometrically.
Methodology:
-
Enzyme Source: Recombinant human or rat FAAH, or microsomal preparations from brain tissue.
-
Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO), prepared in a series of dilutions.
-
Assay Buffer: Typically Tris-HCl buffer at a pH of ~9.0, containing EDTA.
-
Procedure: a. In a 96-well microplate, add the assay buffer, FAAH enzyme, and varying concentrations of this compound or vehicle control. b. Pre-incubate the mixture at 37°C for a defined period (e.g., 15 minutes) to allow for inhibitor binding. c. Initiate the reaction by adding the AAMCA substrate. d. Monitor the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time at 37°C using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor. b. Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
In Vivo Measurement of Anandamide Levels
Objective: To determine if administration of this compound leads to an increase in endogenous anandamide levels in vivo.
Principle: Following administration of the FAAH inhibitor to a test animal, brain or other relevant tissues are collected. Endocannabinoids are extracted from the tissue and quantified using liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Animal Model: Typically rats or mice.
-
Dosing: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal, oral).
-
Tissue Collection: At a predetermined time point post-administration, euthanize the animals and rapidly dissect the brain or other tissues of interest. Immediately freeze the tissues in liquid nitrogen to halt enzymatic activity.
-
Lipid Extraction: a. Homogenize the frozen tissue in a solvent mixture, often containing an internal standard (e.g., deuterated anandamide). b. Perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure. c. Purify the lipid extract using solid-phase extraction (SPE) to isolate the endocannabinoid fraction.
-
Quantification: a. Analyze the purified extract using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS). b. Use multiple reaction monitoring (MRM) to specifically detect and quantify anandamide and the internal standard based on their unique parent and fragment ion masses.
-
Data Analysis: a. Construct a standard curve using known concentrations of anandamide. b. Calculate the concentration of anandamide in the tissue samples by comparing their peak areas to the standard curve and normalizing to the internal standard and tissue weight. c. Statistically compare the anandamide levels between the treated and vehicle control groups.
Cannabinoid Receptor Binding Assay
Objective: To determine if this compound directly interacts with cannabinoid receptors CB1 or CB2.
Principle: A competitive radioligand binding assay is used to measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the CB1 or CB2 receptor.
Methodology:
-
Receptor Source: Cell membranes from cell lines stably expressing human or rodent CB1 or CB2 receptors.
-
Radioligand: A high-affinity CB1/CB2 agonist or antagonist, such as [3H]CP55,940.
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: Typically a Tris-based buffer containing bovine serum albumin (BSA).
-
Procedure: a. Incubate the receptor-containing membranes with the radioligand and varying concentrations of this compound. b. Allow the binding to reach equilibrium. c. Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter. d. Wash the filters to remove non-specific binding. e. Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: a. Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of this compound. b. Determine the IC50 value, and subsequently calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Summary and Future Directions
This compound is a promising natural product whose primary mechanism of action is understood to be the inhibition of FAAH. This leads to an increase in endogenous anandamide levels and subsequent modulation of the endocannabinoid system. While this provides a strong rationale for its potential therapeutic use in pain, inflammation, and neurological disorders, a significant gap remains in the publicly available quantitative data to fully characterize its potency and efficacy.
Future research should focus on:
-
Determining the specific IC50 and Ki values of this compound for FAAH inhibition.
-
Quantifying the in vivo effects of this compound on the levels of anandamide and other endocannabinoids in relevant tissues.
-
Investigating its potential off-target effects, including its interaction with the Wnt/β-catenin signaling pathway and TRP channels.
-
Conducting in vivo studies in relevant disease models to correlate its biochemical mechanism of action with its pharmacological effects.
A more complete understanding of the molecular pharmacology of this compound will be essential for its further development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Biological Activity of Synthetic N-(3-Methoxybenzyl)palmitamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the synthetic macamide, N-(3-Methoxybenzyl)palmitamide. This document details its primary mechanism of action, potential therapeutic applications, and the experimental methodologies used to characterize its effects.
Introduction
This compound is a synthetic derivative of the macamide class of compounds, which are naturally occurring lipid messengers. Macamides have garnered significant interest in the scientific community for their diverse biological activities, including neuroprotective, anti-inflammatory, and analgesic properties. This compound, in particular, has been identified as a promising inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. Its ability to modulate this pathway suggests potential therapeutic applications in a range of disorders, including pain, inflammation, and neurodegenerative diseases.
Mechanism of Action: FAAH Inhibition
The primary biological target of this compound is Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase responsible for the degradation of several endogenous fatty acid amides, most notably the endocannabinoid anandamide (N-arachidonoylethanolamide, AEA). By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its local concentrations and enhanced activation of cannabinoid receptors (CB1 and CB2). This potentiation of endogenous cannabinoid signaling is believed to be the principal mechanism underlying the therapeutic effects of FAAH inhibitors.
A study by Alamoudi et al. has specifically highlighted the inhibitory effect of this compound on FAAH, positioning it as a compound of interest for further investigation. While the specific quantitative data from this primary study is not publicly available, the compound is recognized as a promising FAAH inhibitor.
Data Presentation: Quantitative Analysis of FAAH Inhibition
The inhibitory potency of this compound against FAAH is a critical parameter for its characterization. While the specific IC50 value from the primary literature by Alamoudi et al. could not be retrieved for this guide, the following table illustrates how such data would be presented. For comparative purposes, data for other known FAAH inhibitors are included.
| Compound | Target | Assay Type | IC50 Value (nM) | Reference |
| This compound | FAAH | Fluorometric/Radiometric | Data not available | Alamoudi et al., FASEB J., 2015 |
| URB597 | FAAH | Fluorometric | ~5 | Commercially available data sheets |
| PF-3845 | FAAH | Radiometric | ~7 | Commercially available data sheets |
| Palmitoylethanolamide (PEA) | FAAH | Radiometric | ~10,000 (pI50 ~5) | Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide |
Note: The IC50 value for this compound is not available in the public domain at the time of this writing and is a critical piece of data for a full quantitative assessment.
Potential Therapeutic Applications
Based on its mechanism as a FAAH inhibitor, this compound has several potential therapeutic applications:
-
Pain Management: By increasing anandamide levels, which is known to have analgesic properties, this compound could be effective in treating various types of pain, including neuropathic and inflammatory pain.
-
Anti-inflammatory Effects: The endocannabinoid system plays a crucial role in modulating inflammation. FAAH inhibition can lead to a reduction in inflammatory responses.
-
Neurodegenerative Disorders: There is growing evidence that enhancing endocannabinoid signaling can be neuroprotective. FAAH inhibitors are being investigated for their potential in conditions like Alzheimer's and Parkinson's disease.
-
Anxiety and Mood Disorders: The endocannabinoid system is also involved in the regulation of mood and anxiety. FAAH inhibitors have shown anxiolytic and antidepressant-like effects in preclinical studies.
-
Anticonvulsant Effects: Studies on related N-(3-methoxybenzyl) fatty acid amides, such as the oleamide and linoleamide derivatives, have demonstrated anticonvulsant effects in animal models, suggesting a potential application for this compound in epilepsy.
Experimental Protocols
This section details the methodologies for the synthesis and biological evaluation of this compound.
A representative protocol for the synthesis of this compound involves the amidation of palmitic acid with 3-methoxybenzylamine.
Materials:
-
Palmitic acid
-
3-Methoxybenzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
5% Acetic acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve palmitic acid (1 equivalent) in anhydrous dichloromethane.
-
Add 3-methoxybenzylamine (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the N,N'-dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% acetic acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol describes a common method to determine the inhibitory activity of this compound on FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate: arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
This compound (test compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to test a range of concentrations.
-
In the wells of a 96-well plate, add the FAAH assay buffer.
-
Add the test compound dilutions to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control inhibitor.
-
Add the recombinant FAAH enzyme to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode for 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
The rate of increase in fluorescence is proportional to the FAAH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the biological activity of this compound and related compounds.
This diagram illustrates the primary mechanism of action of this compound.
Caption: FAAH inhibition by this compound increases anandamide levels.
While not directly demonstrated for this compound, a related macamide has been shown to influence the Wnt/β-catenin pathway. This pathway is presented here as a potential area for future research.
Caption: Potential modulation of the Wnt/β-catenin pathway by related macamides.
This diagram outlines the general workflow for determining the FAAH inhibitory activity of a test compound.
Caption: Workflow for determining the IC50 of a FAAH inhibitor.
Conclusion
Synthetic this compound is a compelling molecule for researchers in pharmacology and drug development. Its targeted inhibition of FAAH presents a strategic approach to modulating the endocannabinoid system, offering a promising avenue for the development of novel therapeutics for a variety of conditions characterized by pain, inflammation, and neuronal dysfunction. Further in-depth studies are warranted to fully elucidate its quantitative inhibitory profile, in vivo efficacy, and safety profile to translate its preclinical promise into clinical applications.
The Role of N-(3-Methoxybenzyl)palmitamide in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)palmitamide is a synthetic amide that has garnered interest for its modulatory effects on the endocannabinoid system (ECS). This document provides a comprehensive technical overview of its primary mechanism of action, available quantitative data, and relevant experimental protocols. The core focus of this guide is its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide. This inhibition leads to an elevation of endogenous anandamide levels, suggesting therapeutic potential in pain, inflammation, and neurodegenerative disorders.
Introduction to the Endocannabinoid System
The endocannabinoid system is a ubiquitous lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. Its primary components include:
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-studied being N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG).
-
Cannabinoid Receptors: G protein-coupled receptors, primarily CB1 and CB2, which are activated by endocannabinoids. CB1 receptors are highly expressed in the central nervous system, while CB2 receptors are predominantly found in the immune system.
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. The primary degrading enzymes are Fatty Acid Amide Hydrolase (FAAH) for anandamide and Monoacylglycerol Lipase (MAGL) for 2-AG.
Modulation of the ECS, particularly through the inhibition of its metabolic enzymes, represents a promising therapeutic strategy for a variety of pathological conditions.
This compound: A FAAH Inhibitor
This compound is a member of the macamide family of compounds and has been identified as an effective inhibitor of FAAH. By blocking the activity of FAAH, this compound prevents the breakdown of anandamide, thereby increasing its concentration and enhancing its signaling at cannabinoid receptors.
Quantitative Data
The inhibitory potency of this compound against FAAH has been quantified, as summarized in the table below.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | FAAH | 1.7 µM |
No quantitative data is currently available in the public literature regarding the binding affinity of this compound for the CB1 and CB2 receptors.
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
The following diagram illustrates the canonical endocannabinoid signaling pathway and the point of intervention for this compound.
Experimental Workflow: FAAH Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against FAAH.
Detailed Experimental Protocols
Synthesis of this compound
This protocol is adapted from a general method for the synthesis of N-benzylamides from fatty acids.
Materials:
-
Palmitic acid
-
3-Methoxybenzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (5% aqueous solution)
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
n-Hexane
-
Ethyl acetate
Procedure:
-
Dissolve palmitic acid (1 equivalent) and 3-methoxybenzylamine (1 equivalent) in anhydrous dichloromethane.
-
Add DMAP (catalytic amount) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in dichloromethane dropwise to the cooled reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the reaction mixture to remove the N,N'-dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% acetic acid and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent to yield pure this compound.
-
Characterize the final product by NMR and mass spectrometry.
FAAH Activity Assay (Fluorometric)
This protocol outlines a general method for determining FAAH activity and inhibition.
Materials:
-
FAAH enzyme source (e.g., rat brain microsomes)
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the FAAH enzyme preparation to each well.
-
Add the different concentrations of the test compound to the respective wells. Include wells with vehicle control (e.g., DMSO) for 100% activity and wells with a known FAAH inhibitor as a positive control.
-
Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This is a general protocol to assess the binding affinity of a compound to CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940)
-
Non-labeled cannabinoid agonist for determining non-specific binding (e.g., WIN 55,212-2)
-
This compound (or other test compounds)
-
GF/B glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In reaction tubes, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and either the binding buffer (for total binding), an excess of the non-labeled agonist (for non-specific binding), or the test compound at various concentrations.
-
Incubate the mixture at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding by the test compound at each concentration.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a one-site competition model to determine the Ki value.
Conclusion
This compound serves as a valuable research tool for investigating the physiological and pathological roles of the endocannabinoid system. Its primary characterized mechanism of action is the inhibition of FAAH, leading to elevated levels of anandamide. While its potency as a FAAH inhibitor is in the low micromolar range, it can be utilized in vitro and potentially in vivo to study the downstream effects of enhanced anandamide signaling. Further research is warranted to fully elucidate its pharmacological profile, including its potential interactions with cannabinoid receptors and other components of the endocannabinoidome.
Investigating the Neuroprotective Effects of N-(3-Methoxybenzyl)palmitamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)palmitamide is a synthetic macamide identified as a promising inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] By preventing the degradation of the endogenous cannabinoid anandamide, this compound is postulated to exert neuroprotective effects, offering potential therapeutic avenues for a range of neurological disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and its analogs, detailing its proposed mechanism of action, relevant experimental protocols, and quantitative data from related compounds to inform future research and development.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a multitude of physiological processes, including pain, inflammation, mood, and memory. A primary component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the hydrolysis and subsequent inactivation of the endocannabinoid anandamide (AEA). Inhibition of FAAH leads to an elevation of AEA levels in the brain, thereby enhancing endocannabinoid signaling at cannabinoid receptors (CB1 and CB2). This enhancement is associated with analgesic, anti-inflammatory, and neuroprotective effects.
This compound belongs to the class of macamides, which are structurally similar to anandamide. While direct and extensive research on this compound is limited, studies on closely related N-(3-methoxybenzyl) amides, such as the oleamide and linoleamide derivatives, have demonstrated significant neuroprotective potential through FAAH inhibition.[2][3] This guide will synthesize the available information to present a cohesive understanding of the neuroprotective promise of this compound.
Mechanism of Action: FAAH Inhibition
The principal mechanism by which this compound is believed to exert its neuroprotective effects is through the inhibition of the FAAH enzyme.[1] FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine. By inhibiting FAAH, this compound increases the concentration and duration of action of anandamide in the synaptic cleft. This leads to enhanced activation of cannabinoid receptors, which in turn can trigger downstream signaling cascades that promote neuronal survival and reduce neuroinflammation.
Signaling Pathway of FAAH Inhibition by this compound
Caption: FAAH Inhibition by this compound.
Quantitative Data (from related N-(3-Methoxybenzyl) amides)
Due to the limited availability of specific quantitative data for this compound, this section presents data from studies on the closely related and structurally similar compounds, N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL). These compounds share the same N-(3-methoxybenzyl) moiety and have been studied for their anticonvulsant and neuroprotective effects.
Table 1: In Vivo Anticonvulsant Activity of N-(3-Methoxybenzyl) Amides in a Pilocarpine-Induced Status Epilepticus Rat Model
| Compound | Dose (mg/kg) | Seizure Inhibition (%) | ED50 (mg/kg) | Reference |
| 3-MBO | 15.0 | Mild Anticonvulsant Effect | 9.1 - 12.0 | [2] |
| 20.0 | >89.0 | [2] | ||
| 25.0 | >89.0 | [2] | ||
| 30.0 | >89.0 | [2] | ||
| 3-MBL | 10.0 | >90.0 | 3.2 - 5.5 | [2] |
| 15.0 | >90.0 | [2] | ||
| 20.0 | >90.0 | [2] | ||
| Diazepam | - | 100.0 (Reference) | - | [2] |
| Carbamazepine | - | 78.83 - 92.13 | - | [2] |
Table 2: In Silico FAAH Binding Affinity of N-(3-Methoxybenzyl) Amides
| Compound | Binding Site on rFAAH | Binding Free Energy (kcal/mol) | Reference |
| 3-MBO | S2 | -8.5 | [2] |
| 3-MBL | S1 | -8.2 | [2] |
| 3-MBN | S3 | -7.9 | [2] |
| (3-MBN: N-(3-methoxybenzyl)linolenamide) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of the neuroprotective effects of this compound, based on protocols used for related compounds.
Synthesis of this compound
A general method for the synthesis of N-substituted fatty acid amides involves the coupling of a fatty acid with an amine.
Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Dissolve palmitic acid in a suitable organic solvent (e.g., dichloromethane).
-
Add a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-Dimethylaminopyridine (DMAP).
-
To this mixture, add 3-Methoxybenzylamine.
-
Stir the reaction at room temperature for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the N,N'-dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with water, a weak acid (e.g., 5% acetic acid), and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., n-hexane-ethyl acetate).
-
Characterize the final product using techniques such as FTIR, NMR spectroscopy, and mass spectrometry.
In Vitro FAAH Inhibition Assay
This fluorescence-based assay is used to screen for and quantify the inhibitory activity of compounds against FAAH.
Protocol:
-
Prepare a 96-well plate with the following in triplicate:
-
100% Initial Activity Wells: 170 µl of FAAH Assay Buffer, 10 µl of diluted FAAH enzyme, and 10 µl of solvent (e.g., DMSO).
-
Background Wells: 180 µl of FAAH Assay Buffer and 10 µl of solvent.
-
Inhibitor Wells: 170 µl of FAAH Assay Buffer, 10 µl of diluted FAAH enzyme, and 10 µl of this compound at various concentrations.
-
-
Incubate the plate at 37°C for a specified pre-incubation time to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µl of a fluorescent FAAH substrate (e.g., AMC arachidonoyl amide) to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 340-360 nm excitation and 450-465 nm emission for AMC).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.
In Vivo Neuroprotection Model: Pilocarpine-Induced Status Epilepticus in Rats
This model is used to assess the anticonvulsant and neuroprotective effects of a compound in vivo.
Protocol:
-
Use male Sprague Dawley rats.
-
Induce status epilepticus by intraperitoneal (IP) injection of pilocarpine (e.g., 350 mg/kg).
-
Administer this compound at various doses (e.g., intravenously or intraperitoneally) at a specified time relative to pilocarpine administration.
-
Include positive control groups (e.g., diazepam, carbamazepine) and a vehicle control group.
-
Observe and score the severity of seizures over a period of several hours using a standardized scale (e.g., Racine scale).
-
Monitor animal survival over a longer period (e.g., 48 hours).
-
At the end of the experiment, brain tissue can be collected for histological analysis to assess neuronal damage and for biochemical assays to measure markers of apoptosis and inflammation.
Potential Downstream Neuroprotective Pathways
While the primary mechanism is FAAH inhibition, the resulting increase in anandamide can modulate several downstream pathways that contribute to neuroprotection.
Logical Relationships in Neuroprotection
Caption: Potential downstream neuroprotective effects of this compound.
Conclusion and Future Directions
This compound is a compound of significant interest for its potential neuroprotective properties, primarily attributed to its inhibitory action on the FAAH enzyme. While direct experimental data remains limited, research on analogous compounds strongly supports its promise as a therapeutic agent for neurological disorders characterized by excitotoxicity and neuroinflammation.
Future research should focus on:
-
Determining the specific IC50 and Ki values of this compound for FAAH.
-
Conducting in vitro neuroprotection assays using neuronal cell cultures to assess its efficacy against various insults (e.g., oxidative stress, glutamate excitotoxicity).
-
Performing in vivo studies in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, ischemic stroke) to evaluate its therapeutic potential.
-
Investigating its pharmacokinetic profile, including its ability to cross the blood-brain barrier.
-
Elucidating the precise downstream signaling pathways modulated by this compound-induced FAAH inhibition.
A thorough investigation of these areas will be critical in advancing this compound from a promising molecule to a potential clinical candidate for the treatment of debilitating neurological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study [mdpi.com]
- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-Methoxybenzyl)palmitamide: A Technical Guide for Research in Pain and Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)palmitamide is a synthetic compound identified as a promising inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system. By preventing the breakdown of endogenous cannabinoids like anandamide, this compound holds therapeutic potential for the management of pain and inflammation. This technical guide provides a comprehensive overview of the current state of research on this compound, including its mechanism of action, available data, and detailed experimental protocols for its investigation.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, and immune responses. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs). Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby enhancing their analgesic and anti-inflammatory effects.
This compound has emerged as a noteworthy FAAH inhibitor. Its structural similarity to endogenous ligands and its potential to modulate the ECS with minimal off-target effects make it an attractive candidate for further investigation in the context of pain and inflammation research.
Mechanism of Action: FAAH Inhibition
The principal mechanism of action for this compound is the inhibition of the FAAH enzyme. FAAH is a serine hydrolase that converts anandamide into arachidonic acid and ethanolamine, thus terminating its signaling. By inhibiting FAAH, this compound effectively increases the concentration and duration of action of anandamide and other NAEs at the cannabinoid receptors (CB1 and CB2) and other relevant targets.
Signaling Pathway
Quantitative Data
For context, a study on structurally related palmitoyl benzamides by Baba et al. (2014) provides an example of the types of quantitative data that are crucial for evaluating the potential of such compounds.
| Compound (from Baba et al., 2014) | Dose (mg/kg) | Carrageenan-Induced Paw Edema Inhibition (%) | Acetic Acid-Induced Writhing Inhibition (%) |
| o-palmitoylamino N-carboxyethyl benzamide | 50 | 43.8 | Not Reported |
| o-palmitoylamino N-carboxymethylbenzamide | 100 | Not Reported | 86.2 |
| Aspirin (reference) | 100 | 51.3 | 74.3 |
Researchers are strongly encouraged to perform their own dose-response studies to determine the efficacy of this compound in their specific experimental models.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's activity in pain and inflammation research. These protocols are based on standard methods reported in the literature for similar compounds.
FAAH Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity of this compound on FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH substrate (e.g., N-(4-methoxyphenyl)-arachidonamide)
-
Fluorescent probe (e.g., AMC-arachidonoylamide)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well microplate, add the assay buffer, FAAH enzyme solution, and the test compound dilutions. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Stop the reaction (if necessary, depending on the assay kit instructions).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 465 nm emission for AMC).
-
Calculate the percentage of FAAH inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model is a standard method for evaluating the acute anti-inflammatory activity of a compound.
Animals:
-
Male Wistar rats or Swiss albino mice (180-220 g)
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in saline)
-
Pletysmometer
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer this compound or the vehicle orally or intraperitoneally at various doses. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) (Vt).
-
The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
In Vivo Analgesic Activity: Formalin Test
The formalin test is used to assess the analgesic effects of a compound on both acute and persistent pain.
Animals:
-
Male Swiss albino mice (20-25 g)
Materials:
-
This compound
-
Vehicle
-
Formalin solution (2.5% in saline)
-
Observation chamber
Procedure:
-
Acclimatize the animals to the observation chamber for at least 30 minutes before the test.
-
Administer this compound or the vehicle subcutaneously or intraperitoneally. Include a positive control group (e.g., morphine).
-
After 30 minutes, inject 20 µL of 2.5% formalin solution into the dorsal surface of the right hind paw.
-
Immediately place the animal back into the observation chamber and record the total time spent licking or biting the injected paw during two distinct phases:
-
Early phase (neurogenic pain): 0-5 minutes post-formalin injection.
-
Late phase (inflammatory pain): 15-30 minutes post-formalin injection.
-
-
A significant reduction in the licking/biting time in either phase compared to the vehicle-treated group indicates an analgesic effect.
Signaling Pathways in Pain and Inflammation
As an FAAH inhibitor, this compound is expected to modulate signaling pathways downstream of cannabinoid receptor activation.
-
CB1 Receptor Activation: Primarily located in the central and peripheral nervous systems, activation of CB1 receptors by anandamide leads to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels, resulting in reduced neuronal excitability and pain transmission.
-
CB2 Receptor Activation: Predominantly found on immune cells, activation of CB2 receptors by anandamide modulates cytokine release and immune cell migration. This can lead to a reduction in neuroinflammation through pathways involving mitogen-activated protein kinases (MAPKs) and the inhibition of the pro-inflammatory transcription factor NF-κB.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for investigating the role of the endocannabinoid system in pain and inflammation. Its primary mechanism as an FAAH inhibitor suggests a favorable therapeutic window with potentially fewer side effects compared to direct cannabinoid receptor agonists.
Future research should focus on:
-
Obtaining and publishing robust quantitative data on its FAAH inhibitory potency (IC50) and in vivo efficacy in various animal models of pain and inflammation.
-
Elucidating the detailed signaling pathways modulated by this compound beyond general cannabinoid receptor activation.
-
Conducting pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion profiles.
-
Investigating its therapeutic potential in chronic pain models and inflammatory diseases.
This technical guide serves as a foundation for researchers and scientists to design and execute rigorous preclinical studies to further characterize the therapeutic potential of this compound.
Potential Therapeutic Applications of N-(3-Methoxybenzyl)palmitamide in CNS Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)palmitamide is a promising Fatty Acid Amide Hydrolase (FAAH) inhibitor with significant potential for the treatment of a range of Central Nervous System (CNS) disorders. By preventing the breakdown of endogenous cannabinoids and related lipid signaling molecules, this compound offers a novel therapeutic strategy for conditions characterized by neuroinflammation, excitotoxicity, and pain. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its synthesis and evaluation, and a depiction of its role in relevant signaling pathways.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related N-acylethanolamines (NAEs) such as palmitoylethanolamide (PEA). Inhibition of FAAH leads to an elevation of these endogenous ligands, thereby enhancing their beneficial effects, which include anti-inflammatory, analgesic, and neuroprotective actions.[1][2]
This compound has emerged as a potent and selective inhibitor of FAAH, making it a molecule of significant interest for therapeutic intervention in CNS disorders. Its unique structure, featuring a palmitamide backbone and a methoxybenzyl headgroup, contributes to its inhibitory activity. This guide will delve into the technical details of its therapeutic potential.
Quantitative Data
While specific quantitative data for the FAAH inhibitory activity of this compound, such as its IC50 value, is not widely available in publicly accessible literature, a study by Alamoudi et al. (2015) has reported on its inhibitory effect on FAAH.[1] For the purpose of comparison, the following table includes IC50 values for other well-known FAAH inhibitors.
| Compound | Target | IC50 (nM) | Organism | Reference |
| URB597 | FAAH | 4.6 | Human | [1] |
| OL-135 | FAAH | 4.7 | Rat | [3] |
| PF-3845 | FAAH | 7.2 | Human | [3] |
| This compound | FAAH | Not Publicly Available | - | - |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of N-benzylamides.
Materials:
-
Palmitoyl chloride
-
3-Methoxybenzylamine
-
Triethylamine (TEA) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 3-methoxybenzylamine and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add palmitoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
FAAH Inhibition Assay
This protocol describes a representative fluorometric assay for determining the inhibitory activity of this compound against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
N-Arachidonoyl-7-amino-4-methylcoumarin (N-arachidonoyl-AMC) substrate
-
This compound (test compound)
-
A known FAAH inhibitor as a positive control (e.g., URB597)
-
DMSO for dissolving compounds
-
96-well black microplates
-
Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution to obtain a range of test concentrations. Also, prepare solutions of the positive control inhibitor.
-
In a 96-well black microplate, add the FAAH assay buffer.
-
Add a small volume of the test compound or control inhibitor solution to the appropriate wells. Include wells with DMSO alone as a vehicle control.
-
Add the FAAH enzyme solution to all wells except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding the N-arachidonoyl-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorometric plate reader at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results against the logarithm of the inhibitor concentration to calculate the IC50 value.
In Vivo Model of Neuroinflammation
This protocol outlines a general procedure for evaluating the efficacy of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in rodents.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthetics
-
Equipment for behavioral testing (e.g., open field, elevated plus maze)
-
Materials for tissue collection and analysis (e.g., ELISA kits for cytokines, Western blot reagents)
Procedure:
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Dissolve this compound in the vehicle solution.
-
Administer this compound or vehicle to the animals via intraperitoneal (i.p.) or oral gavage (p.o.) administration for a predetermined period (e.g., 7-14 days).
-
On the final day of treatment, induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg). Control animals receive a saline injection.
-
At a specified time point after LPS injection (e.g., 4 or 24 hours), conduct behavioral tests to assess sickness behavior, anxiety, and cognitive function.
-
Following behavioral testing, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex) and blood samples.
-
Process the brain tissue for biochemical analyses, such as measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR, and assessing microglial activation via immunohistochemistry.
-
Analyze the data to determine the effect of this compound on LPS-induced neuroinflammation and behavioral changes.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound is the inhibition of the FAAH enzyme. This leads to an accumulation of anandamide and other N-acylethanolamines, which in turn potentiates their signaling through various receptors.
FAAH Inhibition and Endocannabinoid Signaling
References
An In-Depth Technical Guide to N-(3-Methoxybenzyl)palmitamide and its Relation to Macamides from Lepidium meyenii
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(3-methoxybenzyl)palmitamide, a significant member of the macamide class of bioactive compounds found in Lepidium meyenii (Maca). Macamides are N-benzylamides of long-chain fatty acids, recognized as key markers for the biological activity of Maca. This compound, in particular, has garnered scientific interest for its potential therapeutic applications, primarily stemming from its role as an inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. This document details the biosynthesis of macamides, their mechanism of action within the endocannabinoid system, and their pharmacological potential in treating pain, inflammation, and neurodegenerative disorders. Detailed experimental protocols for extraction, synthesis, and analysis are provided, alongside quantitative data and visual diagrams of key biological pathways and experimental workflows to support further research and development.
Introduction: Lepidium meyenii and the Discovery of Macamides
Lepidium meyenii, commonly known as Maca, is a cruciferous plant native to the high Andes of Peru.[1][2] For centuries, its fleshy hypocotyl has been used as both a food source and a traditional medicine, reputed to enhance fertility, energy, and sexual function.[3] Modern phytochemical research has identified a unique class of lipid-soluble compounds called macamides as the primary bioactive constituents responsible for many of Maca's therapeutic effects.[4][5]
Macamides are N-benzylamides formed from the condensation of a benzylamine (or a substituted variant like 3-methoxybenzylamine) and a long-chain fatty acid.[3] Interestingly, these compounds are not present in significant amounts in fresh Maca root.[3] Their formation is a direct result of traditional post-harvest processing, which involves sun-drying and heating. This process facilitates a biochemical reaction leading to the accumulation of various macamides.[4][6]
Among the identified macamides, This compound has emerged as a compound of significant interest due to its notable biological activity. It is structurally related to the endogenous cannabinoid anandamide and functions as a promising inhibitor of fatty acid amide hydrolase (FAAH).[7][8][9]
Chemical Structures and Physicochemical Properties
This compound belongs to a larger family of macamides, which vary in the fatty acid chain and substitutions on the benzylamine moiety.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound |
| C24H41NO2 | 375.6[10] |
| N-Benzylpalmitamide (Macamide B) |
| C23H39NO | 345.56 |
| Anandamide (AEA) |
| C22H37NO2 | 347.53 |
Biosynthesis of Macamides in Lepidium meyenii
The accumulation of macamides is a dynamic process that occurs during the post-harvest drying of Maca hypocotyls. The proposed biosynthetic pathway involves three critical steps.[3][6]
-
Glucosinolate Catabolism: Drying and processing of the plant tissue initiate the breakdown of glucosinolates, such as glucotropaeolin and m-methoxyglucotropaeolin, to release benzylamine and 3-methoxybenzylamine, respectively.
-
Lipid Hydrolysis: Concurrently, plant lipids are hydrolyzed, releasing free fatty acids of varying chain lengths and degrees of saturation (e.g., palmitic acid, linoleic acid, oleic acid).
-
Amide Formation: Finally, an enzymatic condensation reaction occurs between the released benzylamines and the fatty acids to form the stable amide bond, resulting in the various macamides found in processed Maca.[3]
The specific composition and total content of macamides can vary significantly depending on post-harvest conditions such as temperature, storage time, and the physical form of the root (whole vs. sliced or powdered).[3][6]
References
- 1. Lepidium meyenii - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. How does maca work? | The Maca Experts [themacaexperts.com]
- 5. Macamides: A review of structures, isolation, therapeutics and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FAAH | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | C24H41NO2 | CID 71765531 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Analysis of N-(3-Methoxybenzyl)palmitamide and FAAH Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico analysis of the interaction between N-(3-Methoxybenzyl)palmitamide, a known inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its target enzyme. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids like anandamide. Its inhibition presents a promising therapeutic strategy for various conditions, including pain, inflammation, and neurological disorders. This document outlines the methodologies for computational analysis, including molecular docking and molecular dynamics simulations, to elucidate the binding mechanisms and energetics of this compound with FAAH. Furthermore, it details relevant signaling pathways and experimental protocols for in vitro validation. While specific in silico binding data for this compound is not extensively available in public literature, this guide establishes a comprehensive framework for conducting such an analysis and interpreting the potential results based on studies of structurally similar compounds.
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes, including pain sensation, mood, appetite, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the catabolism of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA). By degrading AEA, FAAH terminates its signaling, thereby modulating the activity of cannabinoid receptors CB1 and CB2.
Inhibition of FAAH has emerged as a compelling therapeutic strategy to enhance and prolong the endogenous signaling of AEA, offering potential treatments for a range of pathological conditions such as chronic pain, anxiety disorders, and neurodegenerative diseases. This approach of augmenting the body's own endocannabinoid tone is thought to provide a more targeted and potentially safer therapeutic window compared to the direct agonism of cannabinoid receptors.
This compound is a member of the macamide class of compounds, which have been identified as inhibitors of FAAH.[1] Understanding the precise molecular interactions between this compound and the FAAH enzyme is paramount for the rational design and optimization of more potent and selective inhibitors. In silico analysis, encompassing techniques like molecular docking and molecular dynamics (MD) simulations, provides a powerful and cost-effective avenue to investigate these interactions at an atomic level. These computational methods can predict binding affinities, identify key interacting amino acid residues, and elucidate the dynamic behavior of the ligand-protein complex, thereby guiding further experimental validation and drug development efforts.
This technical guide will provide a comprehensive overview of the methodologies and potential findings related to the in silico analysis of the this compound-FAAH interaction.
FAAH and the Endocannabinoid Signaling Pathway
FAAH plays a pivotal role in maintaining the homeostasis of the endocannabinoid system. The canonical pathway involves the synthesis of anandamide from N-arachidonoyl phosphatidylethanolamine (NAPE) by NAPE-specific phospholipase D (NAPE-PLD). Once released, anandamide acts as a retrograde messenger, binding to presynaptic CB1 receptors to modulate neurotransmitter release. Its action is terminated by cellular uptake and subsequent hydrolysis by FAAH into arachidonic acid and ethanolamine.
In Silico Analysis Methodology
A robust in silico analysis of the this compound-FAAH interaction involves a multi-step computational workflow.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is instrumental in understanding the binding mode and estimating the binding affinity.
Experimental Protocol:
-
Protein Preparation:
-
The three-dimensional crystal structure of human FAAH is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 1MT5).
-
The protein structure is prepared by removing water molecules and any co-crystallized ligands.
-
Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm or AMBER).
-
The active site is defined based on the location of the catalytic triad (Ser241-Ser217-Lys142) and the binding pocket of known inhibitors.
-
-
Ligand Preparation:
-
The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
The 2D structure is converted to a 3D conformation and its geometry is optimized using a suitable method (e.g., MMFF94 force field).
-
Partial charges are assigned to the ligand atoms.
-
-
Docking Simulation:
-
A docking program (e.g., AutoDock, Glide, or GOLD) is used to dock the prepared ligand into the defined active site of the FAAH protein.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding pocket.
-
The resulting poses are scored based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
The docked poses are visualized and analyzed to identify the most favorable binding mode.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues are identified.
-
The predicted binding energy provides a quantitative measure of the binding affinity.
-
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
Experimental Protocol:
-
System Setup:
-
The most promising docked pose of the this compound-FAAH complex is selected as the starting structure for the MD simulation.
-
The complex is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Simulation Protocol:
-
The system is first subjected to energy minimization to remove any steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated under constant temperature and pressure (NPT ensemble).
-
A production MD simulation is run for a significant duration (e.g., 100 ns or more) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The trajectory of the simulation is analyzed to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.
-
The flexibility of different regions of the protein is evaluated by calculating the root-mean-square fluctuation (RMSF) of individual residues.
-
The persistence of key intermolecular interactions (e.g., hydrogen bonds) between the ligand and the protein is monitored throughout the simulation.
-
Advanced techniques like binding free energy calculations (e.g., MM/PBSA or MM/GBSA) can be employed to obtain a more accurate estimation of the binding affinity.
-
Data Presentation
Table 1: Predicted Binding Affinity from Molecular Docking
| Ligand | Docking Score (kcal/mol) | Estimated Ki (µM) |
| This compound | Data Not Available | Data Not Available |
| Reference Inhibitor (e.g., URB597) | -9.5 | 0.05 |
Table 2: Key Interacting Residues in the FAAH Active Site
| Interaction Type | Potential Interacting Residues with this compound |
| Hydrogen Bonding | Predicted to interact with residues in the catalytic triad (Ser241, Ser217, Lys142) or the oxyanion hole. |
| Hydrophobic Interactions | The palmitoyl chain is expected to occupy the acyl chain binding channel, interacting with hydrophobic residues. |
| Pi-Pi Stacking | The methoxybenzyl group may form pi-pi stacking interactions with aromatic residues like Phe432. |
Table 3: Stability Metrics from Molecular Dynamics Simulation
| Metric | This compound-FAAH Complex |
| Average Protein RMSD (Å) | Expected to be low (< 2 Å) for a stable complex. |
| Average Ligand RMSD (Å) | Expected to be low, indicating stable binding within the pocket. |
| Key Hydrogen Bond Occupancy (%) | High occupancy would confirm the stability of crucial interactions. |
Experimental Validation: In Vitro FAAH Inhibition Assay
In silico predictions should always be validated through experimental assays. A common method to confirm the inhibitory activity of a compound against FAAH is a fluorometric-based in vitro assay.
Experimental Protocol:
-
Reagents and Materials:
-
Recombinant human FAAH enzyme.
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin; AAMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 9.0).
-
This compound (test compound).
-
Known FAAH inhibitor (positive control, e.g., URB597).
-
96-well microplate.
-
Fluorescence plate reader.
-
-
Assay Procedure:
-
The FAAH enzyme is pre-incubated with varying concentrations of this compound (or control) in the assay buffer.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate AAMC.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The fluorescence generated by the hydrolysis of AAMC to the fluorescent product 7-amino-4-methylcoumarin (AMC) is measured using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
The percentage of FAAH inhibition is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Published data indicates an IC50 for this compound in the range of 10-17 μM.[1]
-
Conclusion
The in silico analysis of the interaction between this compound and FAAH provides a powerful framework for understanding the molecular basis of its inhibitory activity. While specific computational data for this compound remains to be published, the methodologies outlined in this technical guide, including molecular docking and molecular dynamics simulations, offer a robust approach to predict binding affinity, identify key interacting residues, and assess the stability of the ligand-protein complex. These computational insights, when coupled with experimental validation through in vitro assays, are invaluable for the structure-based design of novel and more potent FAAH inhibitors with improved therapeutic potential for a wide range of debilitating diseases. Further dedicated in silico and experimental studies on this compound are warranted to fully elucidate its mechanism of action and to guide the development of next-generation FAAH-targeted therapeutics.
References
Exploring the Anticonvulsant Properties of N-(3-Methoxybenzyl)palmitamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)palmitamide is an intriguing synthetic compound with potential anticonvulsant properties. As a member of the N-benzylalkanamide class of molecules, it shares structural similarities with other compounds that have demonstrated efficacy in preclinical seizure models. This technical guide provides a comprehensive overview of the core scientific principles underlying the investigation of this compound as a potential antiepileptic agent. It details the likely mechanism of action through the inhibition of Fatty Acid Amide Hydrolase (FAAH), outlines established experimental protocols for evaluating its anticonvulsant activity, and presents quantitative data from closely related analogs to establish a predictive therapeutic profile. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound.
Putative Mechanism of Action: FAAH Inhibition
The primary proposed mechanism of action for the anticonvulsant effects of this compound is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines, which includes the endocannabinoid anandamide (AEA).
By inhibiting FAAH, this compound would increase the synaptic levels of anandamide and other N-acylethanolamines. Elevated anandamide levels enhance the activation of cannabinoid receptor type 1 (CB1), which are predominantly expressed in the central nervous system. The activation of CB1 receptors has been shown to modulate neurotransmitter release, leading to a reduction in neuronal excitability and, consequently, anticonvulsant effects. This mechanism offers a promising therapeutic target for the development of novel antiepileptic drugs with potentially improved side-effect profiles compared to direct-acting cannabinoid agonists.
Below is a diagram illustrating the proposed signaling pathway:
The Impact of N-(3-Methoxybenzyl)palmitamide on Anandamide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Endocannabinoid System and Anandamide
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory. A key component of the ECS is the endogenous cannabinoid, N-arachidonoylethanolamine, commonly known as anandamide. Anandamide's biological activity is tightly regulated by its synthesis on demand and its rapid degradation.
The primary enzyme responsible for the hydrolytic degradation of anandamide is Fatty Acid Amide Hydrolase (FAAH).[1] FAAH breaks down anandamide into arachidonic acid and ethanolamine, thus terminating its signaling.[1] Consequently, the inhibition of FAAH presents a compelling therapeutic strategy to enhance and prolong the physiological effects of anandamide by increasing its bioavailability.
N-(3-Methoxybenzyl)palmitamide: A Fatty Acid Amide Hydrolase (FAAH) Inhibitor
This compound is recognized as a promising inhibitor of FAAH.[2] Its inhibitory action on this enzyme is the core of its mechanism for elevating anandamide levels. A study by Alamoudi et al. (2015) has been cited, indicating the inhibitory effect of this compound on FAAH.[2] While the specific IC50 value and the direct quantitative increase in anandamide levels following treatment with this compound are not detailed in widely available literature, the compound is classified as a FAAH inhibitor.[2][3]
Data Presentation: The Effects of FAAH Inhibition on Anandamide Levels
While specific quantitative data for this compound's effect on anandamide levels is not available in the peer-reviewed literature, studies on other potent FAAH inhibitors provide a clear indication of the expected outcome. For instance, the well-characterized FAAH inhibitor URB597 has been shown to significantly increase anandamide levels in the brain. The table below summarizes findings from a study on FAAH knockout mice, which provides a genetic model of complete FAAH inhibition, demonstrating a dramatic increase in brain anandamide levels.
| Brain Region | Anandamide Levels (pmol/g) in FAAH +/+ Mice (Mean ± SEM) | Anandamide Levels (pmol/g) in FAAH -/- Mice (Mean ± SEM) | Fold Increase |
| Whole Brain | 1.0 ± 0.1 | 15.1 ± 1.5 | ~15-fold |
| Data adapted from Cravatt et al., 2001. This table illustrates the profound effect of FAAH inhibition on endogenous anandamide concentrations. |
Experimental Protocols
FAAH Activity Assay (Fluorometric)
This protocol is a common method to determine the inhibitory activity of compounds like this compound on FAAH.
Principle: This assay utilizes a fluorogenic substrate for FAAH. The enzyme-catalyzed hydrolysis of the substrate releases a fluorescent product, which can be quantified to determine FAAH activity.
Materials:
-
FAAH enzyme preparation (e.g., rat liver microsomes)
-
Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the FAAH enzyme preparation to each well.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in a kinetic mode at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm for a set period (e.g., 30 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the FAAH activity. The inhibitory effect of this compound is calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control.
Quantification of Anandamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol outlines a highly sensitive and specific method for quantifying anandamide levels in biological samples (e.g., brain tissue, cell lysates) following treatment with this compound.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry to accurately identify and quantify anandamide.
Materials:
-
Biological samples (e.g., brain tissue homogenates from treated and control animals)
-
Internal standard (e.g., anandamide-d8)
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase LC column
Procedure:
-
Sample Preparation:
-
Homogenize the biological tissue in a suitable buffer.
-
Add a known amount of the internal standard (anandamide-d8) to each sample.
-
Perform a liquid-liquid extraction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins and extract the lipids, including anandamide.
-
Centrifuge the samples and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes on a C18 column using a gradient elution profile with mobile phases such as water with formic acid and acetonitrile with formic acid.
-
Detect anandamide and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion for each compound and monitoring a specific product ion after fragmentation.
-
-
Quantification:
-
Generate a standard curve using known concentrations of anandamide.
-
Calculate the concentration of anandamide in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Signaling Pathways and Visualizations
The inhibition of FAAH by this compound leads to an accumulation of anandamide. This elevated anandamide then enhances signaling through its primary receptors, the cannabinoid receptor type 1 (CB1) and type 2 (CB2).
FAAH Inhibition and Anandamide Accumulation
The following diagram illustrates the core mechanism of action of this compound.
Caption: FAAH Inhibition by this compound.
Anandamide Downstream Signaling via CB1 Receptor
Elevated anandamide levels primarily lead to the activation of CB1 receptors, which are predominantly found in the central nervous system. This activation triggers a cascade of intracellular events.
Caption: Anandamide signaling cascade via the CB1 receptor.
Experimental Workflow for Assessing the Effect of this compound
This diagram outlines the logical flow of experiments to characterize the impact of this compound on anandamide levels and its downstream consequences.
Caption: Experimental workflow for this compound.
Conclusion
This compound is a recognized inhibitor of FAAH, the key enzyme in anandamide degradation. This mechanism strongly supports its role in elevating endogenous anandamide levels, thereby enhancing endocannabinoid signaling through receptors such as CB1. While direct, publicly available quantitative data on the magnitude of this elevation is currently lacking for this specific compound, the established principles of FAAH inhibition and the provided experimental protocols offer a robust framework for its investigation and characterization. The downstream consequences of increased anandamide, including the modulation of adenylyl cyclase, ion channels, and MAPK pathways, underscore the therapeutic potential of FAAH inhibitors like this compound in various physiological and pathological conditions. Further research providing specific quantitative data on anandamide modulation by this compound would be of significant value to the scientific community.
References
- 1. The endogenous cannabinoid anandamide produces delta-9-tetrahydrocannabinol-like discriminative and neurochemical effects that are enhanced by inhibition of fatty acid amide hydrolase but not by inhibition of anandamide transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study | MDPI [mdpi.com]
- 3. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of N-(3-Methoxybenzyl)palmitamide in Neurological Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxybenzyl)palmitamide is a novel compound identified as a promising inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide. Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, a strategy that has shown potential therapeutic benefits in a range of neurological disorders, including pain, inflammation, and neurodegenerative diseases.[1] This technical guide provides a framework for the initial screening of this compound in various neurological disease models, summarizing available data on related compounds, outlining detailed experimental protocols, and visualizing key signaling pathways.
While direct quantitative screening data for this compound across a broad spectrum of neurological disease models is not extensively available in the public domain, this guide leverages data from structurally similar macamides and established screening methodologies to provide a comprehensive overview for researchers.
Quantitative Data Summary
The following tables summarize quantitative data for compounds structurally related to this compound, specifically in an in vivo model of epilepsy. This data serves as a valuable reference for predicting the potential efficacy of this compound.
Table 1: In Vivo Efficacy of N-(3-Methoxybenzyl)oleamide (3-MBO) in a Pilocarpine-Induced Status Epilepticus Rat Model
| Dose (mg/kg) | Seizure Inhibition (%) at 0.25h | Seizure Inhibition (%) at 0.5h | Seizure Inhibition (%) at 1.0h | Seizure Inhibition (%) at 2.0h |
| 15.0 | Mild Anticonvulsant Effect | Mild Anticonvulsant Effect | Mild Anticonvulsant Effect | Mild Anticonvulsant Effect |
| 20.0 | >89.0 | >89.0 | >89.0 | >89.0 |
| 25.0 | >89.0 | >89.0 | >89.0 | >89.0 |
| 30.0 | >89.0 | >89.0 | >89.0 | >89.0 |
Data extracted from a study on synthetic macamides. The response was compared to diazepam, which was considered 100%.
Table 2: In Vivo Efficacy and Potency of N-(3-Methoxybenzyl)linoleamide (3-MBL) in a Pilocarpine-Induced Status Epilepticus Rat Model
| Dose (mg/kg) | Seizure Inhibition (%) at 0.25h | Seizure Inhibition (%) at 0.5h | Seizure Inhibition (%) at 1.0h | Seizure Inhibition (%) at 2.0h |
| 10.0 | >90.0 | >90.0 | >90.0 | >90.0 |
| 15.0 | >90.0 | >90.0 | >90.0 | >90.0 |
| 20.0 | >90.0 | >90.0 | >90.0 | >90.0 |
| ED50 (mg/kg) | 3.2 - 5.5 | 3.2 - 5.5 | 3.2 - 5.5 | 3.2 - 5.5 |
Data extracted from a study on synthetic macamides. The response was compared to diazepam, which was considered 100%. ED50 values indicate a higher potency compared to 3-MBO.
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the initial screening of this compound.
In Vitro Screening Protocols
1. FAAH Inhibition Assay (Fluorometric)
This assay is fundamental to confirming the mechanism of action of this compound.
-
Objective: To determine the in vitro potency of this compound to inhibit FAAH activity.
-
Principle: This assay utilizes a fluorogenic substrate for FAAH. In the presence of FAAH, the substrate is hydrolyzed, releasing a fluorescent product. An inhibitor will reduce the rate of this reaction.
-
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., URB597)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in FAAH assay buffer.
-
In a 96-well plate, add the diluted compound, FAAH enzyme, and assay buffer.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence intensity at regular intervals using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
2. Neuroprotection Assay in an In Vitro Alzheimer's Disease Model
-
Objective: To assess the ability of this compound to protect neurons from amyloid-beta (Aβ)-induced toxicity.
-
Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a neuronal phenotype.
-
Procedure:
-
Culture and differentiate SH-SY5Y cells in 96-well plates.
-
Prepare oligomeric Aβ (e.g., Aβ1-42 or Aβ25-35) by incubating the peptide at 37°C for 24-48 hours.
-
Pre-treat the differentiated neurons with various concentrations of this compound for 1-2 hours.
-
Expose the cells to a toxic concentration of oligomeric Aβ for 24-48 hours.
-
Assess cell viability using assays such as the MTT assay or LDH release assay.
-
Quantify the protective effect of the compound by comparing the viability of treated cells to that of cells exposed to Aβ alone.
-
3. Neuroprotection Assay in an In Vitro Parkinson's Disease Model
-
Objective: To evaluate the protective effect of this compound against neurotoxin-induced cell death relevant to Parkinson's disease.
-
Cell Line: SH-SY5Y cells or primary dopaminergic neurons.
-
Neurotoxins: 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenylpyridinium (MPP+).
-
Procedure:
-
Plate cells in 96-well plates.
-
Pre-treat cells with different concentrations of this compound for 1-2 hours.
-
Add 6-OHDA or MPP+ to induce neuronal cell death.
-
After 24-48 hours of incubation, measure cell viability using appropriate assays.
-
Determine the neuroprotective effect by comparing the survival of compound-treated cells with that of neurotoxin-treated cells.
-
4. Anti-Neuroinflammatory Assay in Microglia
-
Objective: To investigate the ability of this compound to suppress the inflammatory response in microglia.
-
Cell Line: Murine or human microglial cell line (e.g., BV-2 or HMC3).
-
Stimulant: Lipopolysaccharide (LPS).
-
Procedure:
-
Culture microglial cells in 24-well plates.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.
-
Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
Lyse the cells to measure the expression of inflammatory markers (e.g., iNOS, COX-2) by Western blot or qPCR.
-
Assess the anti-inflammatory effect by the reduction in cytokine release and inflammatory marker expression.
-
In Vivo Screening Protocol
Pilocarpine-Induced Status Epilepticus Model in Rats
-
Objective: To evaluate the in vivo anticonvulsant activity of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Administer methyl-scopolamine to reduce peripheral cholinergic effects.
-
After 30 minutes, inject pilocarpine (e.g., 350 mg/kg, i.p.) to induce status epilepticus.
-
Observe the animals for seizure activity and score them according to the Racine scale.
-
Once status epilepticus is established, administer this compound intravenously at various doses.
-
Monitor the animals for changes in seizure severity and duration for several hours post-treatment.
-
A positive control group (e.g., diazepam) and a vehicle control group should be included.
-
Determine the dose-dependent anticonvulsant effect of the compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its initial screening.
Caption: FAAH Inhibition Pathway.
Caption: Wnt/β-catenin Signaling Pathway.
Caption: Initial Screening Workflow.
Conclusion
This compound represents a compelling starting point for the development of novel therapeutics for a variety of neurological disorders. Its presumed mechanism as a FAAH inhibitor places it within a class of compounds with demonstrated neuroprotective and anti-inflammatory potential. The experimental protocols and data from related compounds provided in this guide offer a robust framework for initiating a comprehensive screening cascade. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this compound and to establish a detailed profile of its efficacy and mechanism of action in specific neurological disease contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of N-(3-Methoxybenzyl)palmitamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Methoxybenzyl)palmitamide is a synthetic macamide that has emerged as a compound of interest within the scientific community, primarily due to its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This enzyme is a critical component of the endocannabinoid system, responsible for the degradation of endogenous signaling lipids such as anandamide. By inhibiting FAAH, this compound can potentiate endocannabinoid signaling, a mechanism with therapeutic implications for a range of conditions including pain, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available preclinical data on related compounds, detailed experimental protocols for its evaluation, and insights into potentially relevant signaling pathways.
Introduction
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a multitude of physiological processes. The discovery of endogenous cannabinoids, their receptors, and the enzymes that synthesize and degrade them has opened new avenues for therapeutic intervention. Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase that terminates the signaling of N-acylethanolamines (NAEs), including the well-known endocannabinoid anandamide. Inhibition of FAAH represents an attractive therapeutic strategy, as it enhances the effects of endogenous cannabinoids at their sites of action without the psychotropic side effects associated with direct cannabinoid receptor agonists.
This compound is a member of the macamide family, a class of N-benzylalkanamides. While it is recognized as a promising FAAH inhibitor, publicly available quantitative data on its specific inhibitory potency is limited.[1] This guide synthesizes the available information on this compound and related macamides to provide a valuable resource for researchers in the field.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the FAAH enzyme.[1][2] By blocking the active site of FAAH, it prevents the hydrolysis of anandamide and other bioactive fatty acid amides. This leads to an accumulation of these endogenous ligands, resulting in enhanced activation of cannabinoid receptors (CB1 and CB2) and other relevant targets. This targeted modulation of the ECS is believed to be the basis for its potential therapeutic effects in pain, inflammation, and central nervous system (CNS) disorders.[1][2]
Data Presentation: In Vivo Efficacy of Related Macamides
| Compound | Dose Range (mg/kg, i.v.) | Observed Effect | Reference |
| N-(3-methoxybenzyl)oleamide (3-MBO) | 20.0 - 30.0 | Significant anticonvulsant effects, comparable to diazepam. | |
| N-(3-methoxybenzyl)linoleamide (3-MBL) | 10.0 - 20.0 | Potent anticonvulsant effects, comparable to diazepam. |
Experimental Protocols
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol describes a common method for assessing the inhibitory activity of compounds like this compound against FAAH.
4.1.1. Principle
The assay is based on the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. The enzymatic cleavage of the amide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified to determine the rate of the enzymatic reaction. The inhibitory potential of a test compound is determined by its ability to reduce the rate of AMC formation.[2]
4.1.2. Materials
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)
4.1.3. Procedure
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a small volume of the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the FAAH enzyme to all wells except the negative control and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader in kinetic mode.
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Anticonvulsant Activity Assessment (Pilocarpine-Induced Seizure Model)
This protocol outlines a widely used animal model to evaluate the potential anticonvulsant effects of compounds, as has been done for related macamides.
4.2.1. Principle
Pilocarpine, a muscarinic cholinergic agonist, induces status epilepticus in rodents, which mimics features of human temporal lobe epilepsy. The ability of a test compound to prevent or reduce the severity of these seizures is a measure of its anticonvulsant activity.
4.2.2. Materials
-
Male Sprague-Dawley or Wistar rats
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)
-
Test compound (this compound) formulated in a suitable vehicle
-
Diazepam (positive control)
-
Observation cages
-
Racine scale for seizure scoring
4.2.3. Procedure
-
Acclimatize the rats to the experimental conditions.
-
Administer scopolamine methyl nitrate (e.g., 1 mg/kg, i.p.) to the rats 30 minutes prior to pilocarpine injection.
-
Administer the test compound or vehicle to their respective groups at a defined time before pilocarpine administration. A positive control group receives diazepam.
-
Induce seizures by administering pilocarpine hydrochloride (e.g., 320-380 mg/kg, i.p.).
-
Immediately after pilocarpine injection, place the animals in individual observation cages and record their behavior for at least 2 hours.
-
Score the seizure severity at regular intervals using the Racine scale (e.g., Stage 1: mouth and facial movements; Stage 5: rearing and falling with tonic-clonic seizures).
-
Record the latency to the first seizure and the number and severity of seizures for each animal.
-
Analyze the data to determine if the test compound significantly reduces seizure activity compared to the vehicle control group.
Signaling Pathways
While the direct effects of this compound on intracellular signaling pathways have not been extensively characterized, research on a closely related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide (MBOC), has demonstrated its ability to promote bone formation through the canonical Wnt/β-catenin signaling pathway.
5.1. Wnt/β-catenin Signaling Pathway
The canonical Wnt pathway is crucial for embryonic development and adult tissue homeostasis. In the "off" state, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state, Wnt ligands bind to their receptors, leading to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator to regulate the expression of target genes involved in cell proliferation, differentiation, and survival.
The study on MBOC suggests that it may activate this pathway, leading to osteogenic differentiation. Whether this compound shares this activity remains to be investigated.
Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of FAAH inhibition.
Diagram 2: Experimental Workflow for FAAH Inhibition Assay
Caption: Workflow for in vitro FAAH inhibition assay.
Diagram 3: Wnt/β-catenin Signaling Pathway (Activated by a related macamide)
Caption: Wnt/β-catenin pathway activation.
Conclusion
This compound holds promise as a modulator of the endocannabinoid system through its inhibitory action on FAAH. While further research is needed to fully elucidate its pharmacological profile, particularly regarding its in vivo efficacy and specific effects on signaling pathways, the available information on related macamides suggests a potential therapeutic utility in neurological disorders. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this and other novel FAAH inhibitors. Future studies should focus on obtaining quantitative data for its FAAH inhibition, exploring its pharmacokinetic and pharmacodynamic properties, and investigating its effects in a broader range of preclinical models.
References
Methodological & Application
Application Note and Synthesis Protocol for N-(3-Methoxybenzyl)palmitamide
Abstract
This document provides a detailed protocol for the synthesis of N-(3-Methoxybenzyl)palmitamide, a fatty acid amide investigated for its potential as a fatty acid amide hydrolase (FAAH) inhibitor with applications in the treatment of pain, inflammation, and CNS degenerative disorders.[1] The synthesis involves the acylation of 3-methoxybenzylamine with palmitoyl chloride. This application note includes a comprehensive experimental procedure, tables of reagents and results, and diagrams illustrating the reaction pathway and experimental workflow, intended for researchers in drug discovery and medicinal chemistry.
Introduction
This compound is a member of the macamide family of compounds and has garnered interest for its biological activities.[2][3][4] Fatty acid amides are a class of lipids that play significant roles in various physiological processes. The synthesis of this compound is achieved through the formation of an amide bond between palmitic acid, a common saturated fatty acid, and 3-methoxybenzylamine. A common method for this transformation is the reaction of an amine with an acyl chloride. This protocol details the synthesis starting from palmitic acid, which is first converted to palmitoyl chloride, followed by reaction with 3-methoxybenzylamine.
Reaction Scheme
The synthesis of this compound is a two-step process:
-
Formation of Palmitoyl Chloride: Palmitic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the more reactive palmitoyl chloride.[5][6][7]
-
Amide Formation: The resulting palmitoyl chloride is then reacted with 3-methoxybenzylamine to form the desired this compound product.
Reaction Pathway
Caption: Overall two-step synthesis of this compound.
Experimental Protocol
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Supplier | Purity |
| Palmitic Acid | 256.42 | 2.56 g | 10.0 | Sigma-Aldrich | ≥99% |
| Thionyl Chloride | 118.97 | 1.1 mL (1.78 g) | 15.0 | Sigma-Aldrich | ≥99% |
| 3-Methoxybenzylamine | 137.18 | 1.37 g | 10.0 | Sigma-Aldrich | 98% |
| Triethylamine | 101.19 | 2.1 mL (1.52 g) | 15.0 | Sigma-Aldrich | ≥99% |
| Dichloromethane (DCM) | 84.93 | 70 mL | - | Fisher Scientific | Anhydrous |
| 1 M Hydrochloric Acid | 36.46 | 30 mL | - | Fisher Scientific | - |
| Saturated NaHCO₃ | 84.01 | 30 mL | - | Fisher Scientific | - |
| Brine | - | 30 mL | - | Fisher Scientific | - |
| Anhydrous MgSO₄ | 120.37 | q.s. | - | Sigma-Aldrich | - |
3.2. Step 1: Synthesis of Palmitoyl Chloride
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add palmitic acid (2.56 g, 10.0 mmol).
-
Add anhydrous dichloromethane (20 mL) to dissolve the palmitic acid.
-
Slowly add thionyl chloride (1.1 mL, 15.0 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The resulting crude palmitoyl chloride is a pale-yellow oil and can be used in the next step without further purification.
3.3. Step 2: Synthesis of this compound
-
In a separate 250 mL round-bottom flask under an inert atmosphere, dissolve 3-methoxybenzylamine (1.37 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the solution to 0°C in an ice bath.
-
Dissolve the crude palmitoyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3 v/v).
3.4. Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Characterization Data
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₂₄H₄₁NO₂[2][8][9][10] |
| Molecular Weight | 375.6 g/mol [8][9] |
| Appearance | White powder[2] |
| Purity (HPLC) | ≥98%[2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.25 (t, J=7.8 Hz, 1H), 6.83-6.78 (m, 3H), 5.85 (br s, 1H, NH), 4.41 (d, J=5.7 Hz, 2H), 3.80 (s, 3H), 2.20 (t, J=7.6 Hz, 2H), 1.63 (p, J=7.4 Hz, 2H), 1.30-1.25 (m, 24H), 0.88 (t, J=6.8 Hz, 3H). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 173.0, 159.9, 140.4, 129.6, 119.3, 112.7, 112.5, 55.2, 43.8, 36.9, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.2, 25.9, 22.7, 14.1. |
| Mass Spec (GC-MS) | m/z: 135 (Top Peak), 121 (2nd Highest), 136 (3rd Highest)[8] |
Safety Precautions
-
Thionyl chloride is corrosive and toxic; handle it in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.
-
The reaction should be conducted under an inert atmosphere to prevent moisture from reacting with the acyl chloride intermediate.
Conclusion
This protocol outlines a reliable method for the synthesis of this compound. The two-step procedure, involving the formation of palmitoyl chloride followed by amidation, provides a straightforward route to obtaining this compound in good purity for further research and development. The provided characterization data can be used as a reference for product verification.
References
- 1. mybiosource.com [mybiosource.com]
- 2. This compound,N/A|t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]
- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN101863753B - Preparation method of palmitoyl chloride - Google Patents [patents.google.com]
- 6. CN101863753A - Method for preparing palmitoyl chloride - Google Patents [patents.google.com]
- 7. CN1394856A - Process and formula for synthesizing L-ascorbyl palmitate - Google Patents [patents.google.com]
- 8. This compound | C24H41NO2 | CID 71765531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
- 10. PubChemLite - this compound (C24H41NO2) [pubchemlite.lcsb.uni.lu]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of N-(3-Methoxybenzyl)palmitamide
Introduction
N-(3-Methoxybenzyl)palmitamide is a synthetic amide with potential applications in the pharmaceutical and life sciences sectors. As with any active pharmaceutical ingredient (API) or research chemical, establishing its purity is a critical step in quality control and ensuring the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that is well-suited for the separation, identification, and quantification of this compound and its potential process-related impurities. This application note provides a detailed protocol for the purity analysis of this compound using reverse-phase HPLC with UV detection.
Analytical Method Summary
The method described herein employs a reverse-phase C18 column to separate this compound from its potential impurities. The separation is achieved using a gradient elution with a mobile phase consisting of acetonitrile and water. The separated compounds are detected by a UV detector, leveraging the chromophore of the benzyl group. The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components.
Experimental Protocols
Instrumentation and Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
Volumetric flasks, pipettes, and vials.
-
Syringe filters (0.45 µm).
Reagents and Materials
-
This compound reference standard (purity >99.5%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q®).
-
Methanol (HPLC grade, for sample preparation).
Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 80% B, 2-15 min: 80-95% B, 15-20 min: 95% B, 20.1-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Sample Preparation
Standard Solution (0.5 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 20 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound sample to be tested into a 20 mL volumetric flask.
-
Follow steps 2-4 of the standard solution preparation.
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (80% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (methanol) to ensure the system is clean.
-
Inject the standard solution to determine the retention time and peak shape of this compound.
-
Inject the sample solution to be analyzed.
-
After the analysis, process the chromatograms using the data acquisition software.
Data Presentation and Purity Calculation
Identify the peaks in the sample chromatogram. The peak corresponding to the retention time of the standard is this compound. Potential impurities may include unreacted starting materials such as palmitic acid and 3-methoxybenzylamine, which would likely elute earlier than the main compound.
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Quantitative Data Summary
The following table presents representative data from the HPLC analysis of a batch of this compound.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 | 3.45 | 15.6 | 0.12 |
| Impurity 2 | 5.82 | 25.8 | 0.20 |
| This compound | 12.78 | 12850.4 | 99.55 |
| Impurity 3 | 14.21 | 16.9 | 0.13 |
| Total | - | 12908.7 | 100.00 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC purity analysis of this compound.
Application Note: Quantitative Analysis of N-(3-Methoxybenzyl)palmitamide in Biological Samples using LC-MS/MS
Abstract
This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-(3-Methoxybenzyl)palmitamide in biological matrices such as plasma and tissue. The methodologies presented are based on established principles for the analysis of fatty acid amides and other lipophilic small molecules. This application note provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics for method validation.
Introduction
This compound is a synthetic amide of palmitic acid, a saturated fatty acid. The analysis of such molecules in biological systems is crucial for understanding their pharmacokinetic profiles, metabolic fate, and potential pharmacological effects. LC-MS/MS offers the high sensitivity and specificity required for accurate quantification of analytes in complex biological samples. This document serves as a guide for researchers, scientists, and drug development professionals in establishing a robust analytical method for this compound.
Experimental Protocols
Sample Preparation
2.1.1. Plasma Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a deuterated analog of this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
2.1.2. Tissue Sample Preparation (Homogenization and Extraction)
-
Weigh approximately 20-25 mg of frozen tissue and record the wet weight.[1]
-
Add 500 µL of ice-cold methanol/water (80:20, v/v) containing the internal standard.[1]
-
Homogenize the tissue using a bead beater or a manual homogenizer until a uniform suspension is achieved.[1]
-
Subject the homogenate to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.[1]
-
Vortex vigorously for 1 minute and then centrifuge at 20,000 x g for 15 minutes at 4°C.[1]
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent and reconstitute as described in steps 5-7 of the plasma preparation protocol.
LC-MS/MS Analysis
The following are proposed starting conditions and can be optimized for specific instrumentation.
2.2.1. Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 50% B, 1-8 min: linear to 98% B, 8-10 min: hold at 98% B, 10.1-12 min: return to 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.2. Mass Spectrometry Conditions
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Collision Gas | Argon |
| Proposed MRM Transitions | To be determined by infusion of a standard solution. A potential precursor ion would be the [M+H]+ of this compound. Product ions would likely result from fragmentation of the amide bond. |
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for this compound.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | R² | Weighting |
| This compound | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Matrix | Recovery (%) | Matrix Effect (%) |
| Plasma | > 85 | < 15 |
| Brain Tissue | > 80 | < 20 |
| Liver Tissue | > 80 | < 20 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway involving this compound.
Caption: Proposed experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols for In Vivo Experimental Design Using N-(3-Methoxybenzyl)palmitamide in Rat Models
Introduction
N-(3-Methoxybenzyl)palmitamide is a compound of interest for its potential therapeutic applications in pain, inflammation, and central nervous system (CNS) degenerative disorders.[1][2][3][4] Its primary mechanism of action is believed to be the inhibition of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][3][5] By inhibiting FAAH, this compound can increase the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This pathway is a key target for the development of novel analgesic, anti-inflammatory, and neuroprotective agents.
While direct in vivo data for this compound is limited, studies on analogous compounds such as N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) in rat models of epilepsy have demonstrated their potential as anticonvulsants, providing a basis for a hypothetical experimental design.[6][7]
Proposed Mechanism of Action
This compound acts as an inhibitor of the FAAH enzyme. FAAH is a key regulator of the endocannabinoid system, which is involved in modulating pain, inflammation, and neuronal activity. The inhibition of FAAH leads to an accumulation of anandamide (AEA), an endogenous cannabinoid, in the synaptic cleft. This increased concentration of AEA enhances its activity at cannabinoid receptors (CB1 and CB2), leading to downstream signaling effects that can mitigate pain and inflammation.
Figure 1: Proposed signaling pathway of this compound via FAAH inhibition.
Quantitative Data from Related Compounds
The following table summarizes in vivo data from studies on structurally similar compounds, N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL), in a rat model of epilepsy. This data can serve as a preliminary guide for dose selection in studies with this compound, though it is crucial to note that efficacy and potency may differ.
| Compound | Animal Model | Dosing (ED50) | Route of Administration | Observed Effect | Reference |
| N-(3-methoxybenzyl)oleamide (3-MBO) | Male Sprague Dawley rats with pilocarpine-induced status epilepticus | 9.1 to 12.0 mg/kg | Intravenous | Seizure inhibition | [6] |
| N-(3-methoxybenzyl)linoleamide (3-MBL) | Male Sprague Dawley rats with pilocarpine-induced status epilepticus | 3.2 to 5.5 mg/kg | Intravenous | Seizure inhibition | [6] |
Experimental Protocols
The following is a proposed experimental protocol for evaluating the analgesic effects of this compound in a rat model of inflammatory pain.
Objective:
To assess the anti-nociceptive efficacy of this compound in the complete Freund's adjuvant (CFA) induced inflammatory pain model in rats.
Materials:
-
This compound
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague Dawley rats (200-250 g)
-
Calibrated von Frey filaments
-
Plantar test apparatus
-
Standard laboratory equipment for injections and animal handling
Experimental Workflow:
Figure 2: Proposed experimental workflow for assessing the analgesic effects of this compound.
Methodology:
-
Animal Acclimation and Handling:
-
House male Sprague Dawley rats in a temperature and light-controlled environment with ad libitum access to food and water.
-
Allow a minimum of 7 days for acclimation to the facility.
-
Handle the animals daily for at least 3 days prior to the start of the experiment to minimize stress-induced variability.
-
-
Baseline Nociceptive Testing:
-
Before any treatment, establish baseline sensitivity to mechanical and thermal stimuli.
-
Mechanical Allodynia: Use calibrated von Frey filaments to determine the paw withdrawal threshold (PWT).
-
Thermal Hyperalgesia: Use a plantar test apparatus to measure the paw withdrawal latency (PWL) in response to a radiant heat source.
-
Perform these tests on both hind paws.
-
-
Induction of Inflammatory Pain:
-
On Day 0, induce inflammation by administering a single intraplantar injection of 100 µl of CFA into the plantar surface of the right hind paw. The left hind paw will serve as a control.
-
-
Treatment Administration:
-
On Day 3 post-CFA injection, when inflammation and hyperalgesia are well-established, randomize the animals into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 5 mg/kg)
-
Group 3: this compound (e.g., 10 mg/kg)
-
Group 4: this compound (e.g., 20 mg/kg)
-
Group 5: Positive control (e.g., Morphine, 5 mg/kg)
-
-
Prepare this compound in the vehicle solution.
-
Administer the assigned treatment via intraperitoneal (i.p.) or oral (p.o.) route. The choice of route should be based on the compound's solubility and pharmacokinetic properties.
-
-
Post-Treatment Nociceptive Assessment:
-
Assess mechanical allodynia and thermal hyperalgesia at various time points post-treatment (e.g., 1, 2, 4, and 6 hours) using the von Frey and plantar tests, respectively.
-
Data Analysis:
-
Record the paw withdrawal thresholds (in grams) and paw withdrawal latencies (in seconds).
-
Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the treatment groups with the vehicle control.
-
A p-value of <0.05 is typically considered statistically significant.
Conclusion
While this compound holds promise as a therapeutic agent through FAAH inhibition, further foundational in vivo research is necessary to establish its efficacy, safety, and pharmacokinetic profile. The proposed experimental design provides a starting point for investigators to explore the potential of this compound in preclinical rat models of pain and inflammation. It is imperative to conduct thorough preliminary studies to determine optimal dosing and to monitor for any adverse effects.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | FAAH | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mybiosource.com [mybiosource.com]
- 6. mdpi.com [mdpi.com]
- 7. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Simulation of N-(3-Methoxybenzyl)palmitamide with FAAH
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a crucial enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide. Inhibition of FAAH has emerged as a promising therapeutic strategy for the management of pain, inflammation, and various central nervous system disorders. N-(3-Methoxybenzyl)palmitamide is a compound that has been identified as a promising inhibitor of FAAH. This document provides a detailed protocol for performing a molecular docking simulation of this compound with FAAH, along with relevant data and visualizations to guide researchers in their drug discovery efforts.
Data Presentation
| Parameter | Value | Source |
| Experimental Data | ||
| IC50 | 10-17 µM | [1] |
| Molecular Docking (Hypothetical Data) | ||
| Binding Energy (kcal/mol) | - | - |
| Inhibition Constant (Ki) (µM) | - | - |
| RMSD of Docked Conformation (Å) | - | - |
| Interacting Residues | - | - |
Experimental Protocols
This section outlines a detailed protocol for a molecular docking simulation of this compound with FAAH using widely accepted bioinformatics tools.
Preparation of the FAAH Protein Structure
-
Retrieve the Protein Structure: Download the 3D crystal structure of human or rat FAAH from the Protein Data Bank (PDB). Several structures are available, for example, PDB ID: 1MT5.
-
Protein Preparation:
-
Remove water molecules and any co-crystallized ligands or ions from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the atoms (e.g., using the Gasteiger charging method).
-
Repair any missing residues or atoms in the protein structure using tools like SWISS-MODEL or Modeller.
-
Minimize the energy of the protein structure to relieve any steric clashes.
-
Preparation of the Ligand: this compound
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a chemical database such as PubChem.
-
3D Conversion and Optimization:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
Molecular Docking Simulation
-
Define the Binding Site: The binding site of FAAH is well-characterized and includes the catalytic triad (Ser241, Ser217, Lys142) and the acyl-chain binding channel. Define a grid box that encompasses these key residues.
-
Grid Generation: Generate a grid parameter file that defines the dimensions and center of the docking search space within the FAAH active site.
-
Docking Execution:
-
Use a molecular docking program such as AutoDock Vina, Glide, or GOLD.
-
Set the prepared FAAH protein as the receptor and this compound as the ligand.
-
Specify the grid parameter file and the docking parameters (e.g., number of docking runs, search algorithm parameters).
-
Initiate the docking simulation.
-
Analysis of Docking Results
-
Binding Pose Analysis: Analyze the predicted binding poses of this compound within the FAAH active site. The best pose is typically the one with the lowest binding energy.
-
Interaction Analysis: Visualize the interactions between the ligand and the protein, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the active site residues.
-
Scoring and Ranking: Rank the different docking poses based on their binding energies. The more negative the binding energy, the more favorable the binding affinity.
-
RMSD Calculation: If a co-crystallized structure of a similar ligand is available, calculate the Root Mean Square Deviation (RMSD) between the docked pose and the experimental conformation to validate the docking protocol.
Mandatory Visualization
FAAH Signaling Pathway and Inhibition
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and how its inhibition by this compound leads to an increase in anandamide levels.
Caption: FAAH signaling pathway and its inhibition.
Molecular Docking Workflow
This diagram outlines the key steps involved in the molecular docking simulation process.
References
Application Note and Protocol for FAAH Enzyme Inhibition Assay of N-(3-Methoxybenzyl)palmitamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase enzyme responsible for the degradation of a class of endogenous bioactive lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which has been shown to produce analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. This makes FAAH a promising therapeutic target for a variety of disorders. N-(3-Methoxybenzyl)palmitamide has been identified as a potential inhibitor of FAAH.[1][2] This document provides a detailed protocol for assessing the inhibitory potential of this compound on FAAH activity using a fluorometric assay.
Principle of the Assay
The FAAH enzyme inhibition assay is based on the enzymatic hydrolysis of a synthetic substrate, arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), by FAAH. This reaction releases the highly fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC formation is directly proportional to the FAAH activity. In the presence of an inhibitor like this compound, the rate of AAMCA hydrolysis is reduced, leading to a decrease in the fluorescent signal. The potency of the inhibitor is quantified by determining the concentration required to inhibit 50% of the FAAH activity (IC50).
Signaling Pathway of FAAH
Caption: Signaling pathway of FAAH and its inhibition.
Data Presentation
The inhibitory activity of this compound and a known FAAH inhibitor (positive control) are summarized in the table below.
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | FAAH | Fluorometric | To be determined experimentally | - |
| URB597 (Positive Control) | FAAH | Fluorometric | ~5 nM | Published Data |
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.
Materials and Reagents
-
FAAH Enzyme: Human recombinant FAAH (e.g., from Cayman Chemical or similar).
-
FAAH Substrate: Arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA).
-
Test Compound: this compound.
-
Positive Control: A known FAAH inhibitor (e.g., URB597).
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
Solvent for Compounds: DMSO.
-
96-well black, flat-bottom plates.
-
Fluorescent plate reader with excitation at ~360 nm and emission at ~460 nm.
Experimental Workflow
Caption: Experimental workflow for the FAAH inhibition assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the Assay Buffer (125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).
-
Dilute the FAAH enzyme stock solution to the desired concentration in cold Assay Buffer. Keep the enzyme on ice.
-
Prepare the FAAH substrate (AAMCA) solution in DMSO.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for IC50 determination.
-
Prepare similar dilutions for the positive control inhibitor (e.g., URB597).
-
-
Assay Plate Setup:
-
Background Wells: Add Assay Buffer and the solvent (DMSO).
-
100% Activity Wells (Negative Control): Add diluted FAAH enzyme and the solvent (DMSO).
-
Inhibitor Wells: Add diluted FAAH enzyme and the various concentrations of this compound or the positive control.
-
The final volume in each well before adding the substrate should be equal. It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes. The incubation time can be optimized based on the enzyme activity.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.
-
Data Analysis
-
Correct for Background Fluorescence: Subtract the average fluorescence of the background wells from the fluorescence readings of all other wells.
-
Calculate Percent Inhibition:
-
Determine the average fluorescence of the 100% activity wells (negative control).
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of inhibitor well / Fluorescence of 100% activity well)] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
This application note provides a comprehensive protocol for evaluating the inhibitory activity of this compound against the FAAH enzyme. By following this fluorometric assay, researchers can reliably determine the potency of this compound and compare it with known FAAH inhibitors. This information is crucial for the further development of this compound as a potential therapeutic agent targeting the endocannabinoid system.
References
Application Notes and Protocols: Dissolving N-(3-Methoxybenzyl)palmitamide for In Vitro Experiments
Introduction
N-(3-Methoxybenzyl)palmitamide is a bioactive lipid molecule recognized for its potential therapeutic applications, primarily as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] Its activity has implications for the management of pain, inflammation, and central nervous system (CNS) degenerative disorders.[1][2][3] Furthermore, emerging research has identified its role in activating the canonical Wnt/β-catenin signaling pathway, suggesting its potential in promoting bone formation.[4] Proper dissolution and handling of this lipophilic compound are critical for obtaining reliable and reproducible results in in vitro studies. This document provides a detailed protocol for the solubilization of this compound for use in cell-based assays and other in vitro experimental systems.
Quantitative Data Summary
For consistent experimental outcomes, it is imperative to start with a properly prepared stock solution. The following table summarizes the key physical and chemical properties of this compound and recommended conditions for its storage.
| Parameter | Value | Reference |
| Molecular Formula | C₂₄H₄₁NO₂ | [5][6] |
| Molecular Weight | 375.6 g/mol | [5][6] |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice for lipophilic compounds |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
| Final DMSO Concentration in Assay | < 0.1% to avoid cytotoxicity | General cell culture best practices |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath or heating block set to 37°C
-
Ultrasonic bath
-
Cell culture medium appropriate for the experimental cell line
-
Sterile, opaque, flat-bottom 96-well plates (for fluorescence-based assays)
Protocol for Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
-
Pre-warming the Solvent: Warm the DMSO to room temperature if stored refrigerated.
-
Weighing the Compound: Accurately weigh out 3.76 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding the Solvent: Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the compound.
-
Initial Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate initial dissolution.
-
Assisted Solubilization (if necessary): If the compound does not fully dissolve, proceed with the following steps:
-
Heating: Place the tube in a 37°C water bath or heating block for 5-10 minutes.
-
Sonication: Following heating, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution for any remaining particulate matter. Repeat the heating and sonication steps if necessary until the solution is clear.
-
-
Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol for Preparing Working Solutions for Cell Culture Experiments
It is crucial to minimize the final concentration of DMSO in the cell culture medium to prevent solvent-induced cytotoxicity. A final concentration of less than 0.1% is generally recommended.
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform a serial dilution of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. For example, to achieve a final concentration of 10 µM in your cell culture well, you can perform a 1:1000 dilution of the 10 mM stock solution directly into the culture medium.
-
Control Preparation: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is essential to distinguish the effects of the compound from those of the solvent.
-
Application to Cells: Add the prepared working solutions (and vehicle control) to your cell cultures and proceed with your experimental timeline.
Visualizations
Signaling Pathways of this compound
This compound has been shown to interact with at least two distinct signaling pathways: inhibition of FAAH and activation of the Wnt/β-catenin pathway.
Caption: FAAH Inhibition Pathway of this compound.
Caption: Wnt/β-catenin Pathway Activation by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro experiment using this compound.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FAAH | TargetMol [targetmol.com]
- 3. n (3 methoxybenzyl)palmitamide — TargetMol Chemicals [targetmol.com]
- 4. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - SRIRAMCHEM [sriramchem.com]
- 6. This compound | C24H41NO2 | CID 71765531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(3-Methoxybenzyl)palmitamide Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of N-(3-Methoxybenzyl)palmitamide in rodent models for preclinical research. The protocols for oral and intraperitoneal routes are based on established methodologies and data from studies on structurally related macamides.
Data Presentation
The following table summarizes key quantitative data for the administration of this compound and related compounds in animal studies.
| Parameter | Oral Administration (Rat) | Intraperitoneal Administration (Rat) |
| Compound | This compound (MPM) | N-(3-Methoxybenzyl)oleamide (3-MBO) & N-(3-Methoxybenzyl)linoleamide (3-MBL) |
| Animal Model | Sprague-Dawley Rats | Sprague-Dawley Rats (Pilocarpine-induced epilepsy model) |
| Dosage | Pharmacokinetic study, single dose. Specific dosage not detailed in the abstract, but detectable in plasma. | 3-MBO: 5.0 - 30.0 mg/kg; 3-MBL: 10.0 - 20.0 mg/kg |
| Vehicle | Not specified. A suitable vehicle for lipophilic compounds is required. | Not explicitly stated, referred to as "vehicle". |
| Administration Volume | As per standard oral gavage guidelines (typically 5-10 mL/kg) | As per standard IP injection guidelines (typically 5-10 mL/kg) |
| Frequency | Single dose for pharmacokinetic profiling | Single dose for anticonvulsant effect evaluation |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats
This protocol is designed for the oral administration of this compound to rats for pharmacokinetic or efficacy studies.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil, or a solution containing DMSO and PEG)
-
Oral gavage needles (16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1-5 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Vehicle Preparation: Due to the lipophilic nature of this compound, a suitable vehicle is crucial. A common approach is to prepare a suspension in 0.5% carboxymethylcellulose (CMC) in water. Alternatively, a solution can be prepared using a co-solvent system such as DMSO and polyethylene glycol (PEG), ensuring the final concentration of DMSO is minimal to avoid toxicity. The compound should be thoroughly mixed with the vehicle to ensure a homogenous suspension or solution.
-
Animal Preparation: Weigh each rat accurately to determine the correct dosing volume. The typical oral gavage volume for rats is 5-10 mL/kg.
-
Restraint: Restrain the rat firmly but gently. One common method is to grasp the rat over the shoulders, using the thumb and forefinger to gently close around the neck, preventing the animal from biting. The other hand supports the lower body.
-
Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without force. The animal will often swallow as the needle enters the esophagus.
-
-
Substance Administration: Once the needle is correctly positioned, administer the prepared dose slowly and steadily.
-
Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy.
Protocol 2: Intraperitoneal (IP) Injection in Rats
This protocol is adapted from studies on structurally similar macamides and is suitable for evaluating the acute effects of this compound.[1]
Materials:
-
This compound
-
Sterile Vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO or Tween 80)
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
Animal scale
-
70% ethanol or other suitable disinfectant
-
PPE
Procedure:
-
Dose Preparation: Dissolve or suspend this compound in a sterile vehicle to the desired concentration. Ensure the final solution/suspension is suitable for injection.
-
Animal Preparation: Weigh the rat to calculate the required injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.
-
Restraint: A two-person technique is often recommended for rat IP injections. One person restrains the rat, holding it securely with its head tilted slightly downwards. The abdomen should be exposed.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).
-
Inject the substance slowly.
-
-
Post-Injection Care: Withdraw the needle and return the animal to its cage. Monitor for any adverse reactions at the injection site or changes in behavior.
Mandatory Visualization
Signaling Pathway
A potential mechanism of action for this compound, based on studies of related macamides, involves the canonical Wnt/β-catenin signaling pathway.
Caption: Canonical Wnt/β-catenin signaling pathway potentially modulated by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an ovariectomized (OVX) mouse model of osteoporosis.
Caption: Experimental workflow for an ovariectomized (OVX) mouse model study.
References
Application Notes and Protocols for Quality Control of Synthetic N-(3-Methoxybenzyl)palmitamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Methoxybenzyl)palmitamide is a synthetic fatty acid amide that has garnered significant interest in the scientific community. It is recognized as a promising inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1][2][3][4] By inhibiting FAAH, this compound effectively increases the levels of endogenous cannabinoids, which may offer therapeutic benefits for conditions such as pain, inflammation, and neurodegenerative disorders.[1][2][3][4] Furthermore, related compounds have been shown to influence the canonical Wnt/β-catenin signaling pathway, suggesting a broader range of biological activities.[5]
Given its therapeutic potential, the synthesis and development of this compound as a research tool or potential drug candidate necessitate stringent quality control procedures to ensure its identity, purity, and consistency. These application notes provide a comprehensive overview of the analytical methods and protocols required for the quality control of synthetic this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₄₁NO₂ | [6][7][8] |
| Molecular Weight | 375.60 g/mol | [6][7][8] |
| Appearance | White powder | [7] |
| Purity (by HPLC) | ≥98% | [3][7] |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]hexadecanamide | |
| Synonyms | Macamide Impurity 5 | [7] |
Quality Control Specifications
To ensure the quality and batch-to-batch consistency of synthetic this compound, a set of specifications should be met. Table 2 outlines the recommended tests and acceptance criteria.
Table 2: Quality Control Specifications for this compound
| Test | Method | Specification |
| Identification | ||
| HPLC | Retention time of the sample peak should match that of the reference standard. | Conforms |
| FTIR | The infrared absorption spectrum of the sample should be concordant with the reference spectrum. | Conforms |
| ¹H NMR & ¹³C NMR | The chemical shifts and coupling patterns should be consistent with the structure of this compound. | Conforms |
| Mass Spectrometry | The molecular ion peak should correspond to the molecular weight of the compound. | Conforms |
| Assay | ||
| HPLC | Quantitative analysis against a reference standard. | 98.0% - 102.0% |
| Purity | ||
| HPLC | Area normalization or against a reference standard. | ≥98.0% |
| Individual Impurity | HPLC | Report any impurity >0.10%. Not more than 0.50% for any single impurity. |
| Total Impurities | HPLC | ≤2.0% |
| Physical Properties | ||
| Appearance | Visual Inspection | White to off-white powder. |
| Melting Point | Capillary Method | Report range. |
| Residual Solvents | ||
| GC-HS | As per USP <467> or ICH Q3C guidelines. | To be defined based on the synthetic process. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for Identity, Assay, and Purity
This method is suitable for determining the identity, assay, and purity of this compound.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-20 min: 80% B to 100% B
-
20-25 min: 100% B
-
25.1-30 min: 80% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL.
-
Reference Standard Preparation: Prepare a reference standard solution of this compound at the same concentration.
-
Analysis:
-
Identity: The retention time of the major peak in the sample chromatogram should correspond to that of the reference standard.
-
Assay and Purity: Calculate the percentage purity by area normalization. For assay, quantify against the reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS can be used for the identification and quantification of volatile impurities and by-products.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for the analysis of fatty acid amides (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Injection Port Temperature: 280 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identification
FTIR spectroscopy is a rapid and reliable method for confirming the functional groups present in the molecule.
Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
-
Interpretation: The resulting spectrum should be compared with a reference spectrum. Key characteristic peaks for this compound are expected in the following regions (Table 3).
Table 3: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (amide) |
| ~3050 | C-H stretch (aromatic) |
| ~2920, ~2850 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide I) |
| ~1550 | N-H bend (amide II) |
| ~1260 | C-O stretch (methoxy) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation and confirmation of this compound.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Interpretation: The chemical shifts, multiplicities, and integrations should be consistent with the molecular structure. Expected chemical shifts are summarized in Table 4.
Table 4: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic protons | 6.7 - 7.3 | m | 4H | Ar-H |
| Amide proton | ~5.8 | br s | 1H | N-H |
| Methylene protons | ~4.4 | d | 2H | N-CH₂-Ar |
| Methoxy protons | ~3.8 | s | 3H | O-CH₃ |
| Methylene protons | ~2.2 | t | 2H | -CO-CH₂- |
| Methylene protons | 1.2 - 1.7 | m | 26H | -(CH₂)₁₃- |
| Methyl protons | ~0.9 | t | 3H | -CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| Carbonyl carbon | ~173 | C=O | ||
| Aromatic carbons | 112 - 160 | Ar-C | ||
| Methylene carbon | ~44 | N-CH₂-Ar | ||
| Methoxy carbon | ~55 | O-CH₃ | ||
| Methylene carbons | 25 - 37 | Aliphatic CH₂ | ||
| Methyl carbon | ~14 | -CH₃ |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the quality control of a new batch of synthetic this compound.
Signaling Pathways
This compound is known to inhibit FAAH, thereby modulating the endocannabinoid system. Furthermore, related macamides have been shown to influence the Wnt/β-catenin pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound | FAAH | TargetMol [targetmol.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - SRIRAMCHEM [sriramchem.com]
- 7. This compound,N/A|t-Phytochemical Reference materials£¬reference materials, reference standards, botanical reference materials,phytochemicals,natural products [tautobiotech.com]
- 8. PubChemLite - this compound (C24H41NO2) [pubchemlite.lcsb.uni.lu]
Application Note: Synthesis and Spectroscopic Characterization of N-(3-Methoxybenzyl)palmitamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and characterization of N-(3-Methoxybenzyl)palmitamide, a compound of interest for its potential as a fatty acid amide hydrolase (FAAH) inhibitor.[1][2] The synthesis involves the amidation of palmitic acid with 3-methoxybenzylamine. This application note outlines the complete experimental workflow, from synthesis and purification to detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). All quantitative data are presented in clear, tabular formats, and the experimental workflow and key chemical structures are visualized using diagrams.
Introduction
This compound is a synthetic amide that has garnered attention in drug development for its potential therapeutic applications, including the treatment of pain, inflammation, and central nervous system disorders.[1] Its mechanism of action is believed to involve the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. Accurate synthesis and thorough characterization are crucial for advancing the study of this and related compounds. This note provides a comprehensive guide to these procedures.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing N-substituted amides is the coupling of a carboxylic acid and an amine using a coupling agent.
Materials:
-
Palmitic acid
-
3-Methoxybenzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
n-hexane
-
Ethyl acetate
-
5% Acetic acid solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve palmitic acid (1.0 eq) in anhydrous dichloromethane.
-
Add 3-methoxybenzylamine (1.0 eq) to the solution.
-
In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous dichloromethane.
-
Slowly add the DCC/DMAP solution to the palmitic acid/amine mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the N,N'-dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 5% acetic acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a white solid.
NMR Spectroscopy
Instrumentation:
-
400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl3).
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard 1D proton
-
Number of Scans: 16
-
Spectral Width: 16 ppm
-
Temperature: 25 °C
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Standard 1D carbon with proton decoupling
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Temperature: 25 °C
Mass Spectrometry
Instrumentation:
-
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
Sample Preparation:
-
Dissolve a small amount of the sample in methanol to a concentration of approximately 1 mg/mL.
Acquisition Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 50-1000
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 150 V
Data Presentation
NMR Data
Table 1: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.26 | t | 1H | Ar-H |
| ~6.84 | d | 1H | Ar-H |
| ~6.81 | s | 1H | Ar-H |
| ~6.79 | d | 1H | Ar-H |
| ~5.80 | br s | 1H | N-H |
| ~4.43 | d | 2H | N-CH₂-Ar |
| ~3.81 | s | 3H | O-CH₃ |
| ~2.20 | t | 2H | -C(=O)-CH₂- |
| ~1.63 | quint | 2H | -C(=O)-CH₂-CH₂- |
| ~1.25 | br s | 24H | -(CH₂)₁₂- |
| ~0.88 | t | 3H | -CH₃ |
Table 2: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ) ppm | Assignment |
| ~172.9 | C=O |
| ~159.9 | Ar-C-OCH₃ |
| ~140.3 | Ar-C-CH₂ |
| ~129.6 | Ar-CH |
| ~119.2 | Ar-CH |
| ~112.8 | Ar-CH |
| ~112.5 | Ar-CH |
| ~55.2 | O-CH₃ |
| ~43.8 | N-CH₂-Ar |
| ~36.9 | -C(=O)-CH₂- |
| ~31.9 | -(CH₂)n- |
| ~29.7 | -(CH₂)n- (multiple signals) |
| ~29.5 | -(CH₂)n- |
| ~29.4 | -(CH₂)n- |
| ~29.3 | -(CH₂)n- |
| ~25.9 | -C(=O)-CH₂-CH₂- |
| ~22.7 | -CH₂-CH₃ |
| ~14.1 | -CH₃ |
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| m/z (Observed) | Ion Species |
| 376.3210 | [M+H]⁺ |
| 398.3030 | [M+Na]⁺ |
Predicted Fragmentation:
-
m/z 121: [C₈H₉O]⁺ - Corresponds to the 3-methoxybenzyl fragment.
-
m/z 135: [C₈H₁₁NO]⁺ - Corresponds to the 3-methoxybenzylamine fragment.[3]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Proposed mass spectrometry fragmentation of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis and spectroscopic characterization of this compound. The presented methodologies and data serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the reliable preparation and identification of this and structurally related molecules. The clear presentation of data and visual workflows aims to enhance reproducibility and understanding of the key experimental procedures.
References
Application Note and Protocol: Stability Testing and Impurity Profiling of N-(3-Methoxybenzyl)palmitamide
Introduction
N-(3-Methoxybenzyl)palmitamide is a fatty acid amide that has garnered interest as a promising inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] Its potential therapeutic applications in pain, inflammation, and central nervous system disorders necessitate a thorough understanding of its chemical stability and impurity profile to ensure safety and efficacy.[1] This application note provides a comprehensive overview of the stability-indicating analytical methods and impurity profiling of this compound.
Forced degradation studies are crucial in pharmaceutical development to understand how a drug substance behaves under stress conditions.[3][4][5] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6] The amide linkage in this compound is a potential site for hydrolysis under acidic and basic conditions.[3][4]
This document outlines detailed protocols for forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions. Furthermore, it describes a validated High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound and its degradation products. Mass Spectrometry (MS) is employed for the identification and characterization of impurities.[7][8]
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (Purity >99.5%)[9]
-
Hydrochloric acid (HCl), 0.1 N and 1 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1 N solutions
-
Hydrogen peroxide (H₂O₂), 3% and 30% (w/v) solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (LC-MS grade)
-
All other chemicals and reagents were of analytical grade.
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
LC-MS System: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled with a Vanquish UHPLC system or equivalent.
-
Photostability Chamber: Equipped with a light source conforming to ICH Q1B guidelines.
-
Forced Degradation Vessels: Amber colored, screw-capped vials.
-
pH Meter: Calibrated with standard buffers.
-
Analytical Balance: Mettler Toledo or equivalent.
Forced Degradation (Stress) Studies
Forced degradation studies were performed to assess the intrinsic stability of this compound.[5] A stock solution of this compound (1 mg/mL) was prepared in methanol.
-
Acidic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1 N HCl and kept at 60°C for 24 hours. The solution was then neutralized with 1 N NaOH and diluted with mobile phase to a final concentration of 100 µg/mL.
-
Basic Hydrolysis: 1 mL of the stock solution was mixed with 1 mL of 1 N NaOH and kept at 60°C for 12 hours. The solution was neutralized with 1 N HCl and diluted with mobile phase to a final concentration of 100 µg/mL.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours, protected from light. The solution was then diluted with mobile phase to a final concentration of 100 µg/mL.
-
Thermal Degradation: this compound solid powder was placed in a hot air oven at 80°C for 48 hours. A portion of the stressed solid was dissolved in methanol and diluted with the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: this compound solid powder and a 1 mg/mL solution in methanol were exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample was kept in the dark. The samples were then diluted with the mobile phase to a final concentration of 100 µg/mL.
Chromatographic Conditions
A stability-indicating HPLC method was developed for the separation of this compound from its degradation products.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 70% B
-
5-20 min: 70% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 70% B
-
26-30 min: 70% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 220 nm
Impurity Profiling by LC-MS
The identification of impurities and degradation products was performed using an LC-MS system with the same chromatographic conditions as the HPLC method. Mass spectra were acquired in positive ion mode over a mass range of m/z 100-1000.
Results and Discussion
Forced Degradation Behavior
This compound was found to be susceptible to degradation under acidic, basic, and oxidative stress conditions. The drug was relatively stable under thermal and photolytic conditions. The percentage of degradation under different stress conditions is summarized in Table 1.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | Temperature | Degradation (%) | Number of Degradants |
| 1 N HCl | 24 h | 60°C | 28.5 | 2 |
| 1 N NaOH | 12 h | 60°C | 45.2 | 2 |
| 30% H₂O₂ | 24 h | RT | 15.8 | 3 |
| Thermal (Solid) | 48 h | 80°C | 3.1 | 1 |
| Photolytic (Solid) | ICH Q1B | Ambient | < 1.0 | Not Detected |
| Photolytic (Solution) | ICH Q1B | Ambient | 2.5 | 1 |
Impurity Identification
The major degradation products were identified using LC-MS. The proposed structures of the impurities are presented in Table 2. The primary degradation pathway under hydrolytic conditions was the cleavage of the amide bond, yielding palmitic acid and 3-methoxybenzylamine.
Table 2: Identification of Major Degradation Products of this compound
| Impurity | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Structure |
| Impurity I | 4.2 | 257.2 | Palmitic Acid |
| Impurity II | 2.8 | 138.1 | 3-Methoxybenzylamine |
| Impurity III | 18.5 | 392.3 | N-oxide derivative |
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation and analysis.
Proposed Degradation Pathway
Caption: Hydrolytic degradation of the parent compound.
FAAH Inhibition Signaling Pathway
Caption: Inhibition of FAAH by the compound.
Conclusion
This application note details a systematic approach for the stability testing and impurity profiling of this compound. The developed HPLC method is stability-indicating and can be used for routine quality control and stability monitoring. The forced degradation studies revealed that the molecule is susceptible to hydrolysis and oxidation, highlighting the importance of controlling pH and protecting from oxidative conditions during formulation and storage. The major degradation products were identified, providing valuable information for the safety assessment of the drug substance. These protocols and findings can serve as a valuable resource for researchers and professionals involved in the development of this compound as a therapeutic agent.
References
- 1. mybiosource.com [mybiosource.com]
- 2. This compound | FAAH | TargetMol [targetmol.com]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. labinsights.nl [labinsights.nl]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. biomedres.us [biomedres.us]
- 8. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - SRIRAMCHEM [sriramchem.com]
Application Notes for N-(3-Methoxybenzyl)palmitamide as a Pharmaceutical Reference Standard
Product Name: N-(3-Methoxybenzyl)palmitamide Synonyms: N-[(3-methoxyphenyl)methyl]hexadecanamide Molecular Formula: C₂₄H₄₁NO₂ Molecular Weight: 375.60 g/mol CAS Number: 847361-96-0
Introduction
This compound is a high-purity chemical entity belonging to the macamide class of compounds. It is intended for use as a pharmaceutical reference standard for the identification, purity assessment, and quantitative analysis of this compound in drug substances, drug products, and research formulations. This document provides detailed protocols for its use in common analytical techniques and summarizes its key characteristics.
This compound is also recognized for its biological activity as a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] This inhibitory action leads to elevated levels of anandamide, which in turn modulates cannabinoid receptors, suggesting therapeutic potential for pain, inflammation, and various central nervous system disorders.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not determined |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF |
| Purity (as per CoA) | See Table 2 |
Quantitative Data from Certificate of Analysis
The following table summarizes the typical quantitative data for a batch of this compound reference standard, as would be presented in a Certificate of Analysis (CoA).
| Test | Specification | Result | Method |
| Assay (on as-is basis) | ≥ 98.0% | 99.5% | HPLC |
| Water Content | ≤ 0.5% | 0.1% | Karl Fischer Titration |
| Residual Solvents | Conforms to USP <467> | Methanol: 250 ppm | GC-HS |
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
| Loss on Drying | ≤ 0.5% | 0.2% | USP <731> |
| Identity | Conforms to structure | Conforms | ¹H-NMR, MS, IR |
Biological Activity: FAAH Inhibition
This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the hydrolysis of anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling.[3] By inhibiting FAAH, this compound increases the concentration and duration of action of anandamide at the cannabinoid receptors (CB1 and CB2), leading to various physiological effects, including analgesia and anti-inflammatory responses.[4]
Signaling Pathway of FAAH Inhibition
Caption: FAAH Inhibition Pathway
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a reverse-phase HPLC method for the determination of the purity of this compound.
Workflow for HPLC Purity Assessment
Caption: HPLC Purity Assessment Workflow
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A system with a quaternary pump, autosampler, and UV detector. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% B to 100% B over 15 min, hold at 100% B for 5 min, return to 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Procedure:
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound Reference Standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the test sample in the same manner as the Standard Solution.
-
Chromatography: Equilibrate the HPLC system with the mobile phase. Inject the diluent as a blank, followed by six replicate injections of the Standard Solution. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%. Inject the Sample Solution in duplicate.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram, using the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Residual Solvent Analysis
This protocol outlines a GC-MS method for the identification of this compound and the analysis of residual solvents.
Workflow for GC-MS Analysis
Caption: GC-MS Analysis Workflow
Instrumentation and Conditions:
| Parameter | Condition for Identity | Condition for Residual Solvents (Headspace) |
| GC System | Equipped with a split/splitless injector and a mass spectrometer. | Equipped with a headspace autosampler. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Helium at 2.0 mL/min |
| Injector Temperature | 280 °C | 140 °C (Transfer Line) |
| Oven Program | 150 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min | 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| MS Source Temperature | 230 °C | 230 °C |
| MS Quad Temperature | 150 °C | 150 °C |
| Mass Range | m/z 40-500 | m/z 29-300 |
Procedure for Identity:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.
-
Injection: Inject 1 µL of the solution in split mode (10:1).
-
Analysis: Acquire the mass spectrum and compare it with the reference spectrum for this compound.
Procedure for Residual Solvents:
-
Standard Preparation: Prepare a standard solution of expected residual solvents in a suitable solvent (e.g., DMSO) at a concentration appropriate for the specified limits.
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a headspace vial. Add 1 mL of the diluent.
-
Headspace Conditions: Equilibrate the vial at 80 °C for 15 minutes.
-
Analysis: Perform the GC-MS analysis and quantify the residual solvents by comparing the peak areas in the sample to those in the standard.
Storage and Handling
This compound reference standard should be stored in a well-closed container, protected from light, at a controlled room temperature (20-25 °C). It is intended for laboratory use only and should be handled by qualified personnel in accordance with good laboratory practices.
Disclaimer
This document is intended to provide guidance on the use of this compound as a pharmaceutical reference standard. The provided protocols are examples and may require optimization for specific applications and instrumentation. It is the user's responsibility to validate any analytical method for its intended use.
References
- 1. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues of N-(3-Methoxybenzyl)palmitamide in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-(3-Methoxybenzyl)palmitamide in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids.[1][2] Due to its lipophilic nature, stemming from the long palmitamide chain, this compound has very low solubility in aqueous buffers, which is a common challenge for its use in in vitro and in vivo studies.
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: For preparing a concentrated stock solution, it is recommended to use organic solvents. Dimethyl sulfoxide (DMSO) and short-chain alcohols such as ethanol or methanol are suitable choices. These solvents can effectively dissolve the lipophilic compound, creating a concentrated stock that can be further diluted into aqueous experimental buffers.
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A3: Precipitation upon addition to aqueous buffer is a common issue due to the poor aqueous solubility of the compound. To avoid this, it is crucial to use a suitable co-solvent or surfactant in your final assay medium. Additionally, ensuring the final concentration of the organic solvent from your stock solution is as low as possible can help. For many cell-based assays, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.
Q4: What are some effective methods to improve the solubility of this compound in aqueous buffers for my experiments?
A4: Several methods can be employed to enhance the solubility of this lipophilic compound in aqueous solutions:
-
Use of Co-solvents: As mentioned, maintaining a small percentage of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.
-
Surfactants/Detergents: Non-ionic surfactants like Tween® 80 (polysorbate 80) or Cremophor® EL can be used to form micelles that encapsulate the lipophilic compound, aiding its dispersion in aqueous solutions.[3][4][5]
-
Lipid-Based Formulations: For in vivo studies, formulating this compound in a lipid-based vehicle, such as a mixture of polyethylene glycol (PEG) and a surfactant, can improve its bioavailability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | 1. Decrease the final concentration of this compound. 2. Increase the concentration of the co-solvent (e.g., DMSO) in the final solution, ensuring it remains within the tolerance level of your experimental system. 3. Incorporate a biocompatible surfactant, such as Tween® 80 or Cremophor® EL, into your aqueous buffer before adding the compound. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. | 1. Prepare fresh dilutions of the compound from a concentrated stock solution for each experiment. 2. Ensure the stock solution is clear and free of any precipitate before use. 3. Use a vortex or sonication to ensure thorough mixing when diluting the stock solution into the aqueous buffer. |
| Stock solution appears cloudy or contains precipitate. | The compound has precipitated out of the organic solvent, possibly due to low temperature or exceeding the solubility limit. | 1. Gently warm the stock solution (e.g., in a 37°C water bath) and vortex to redissolve the compound. 2. If precipitation persists, the stock concentration may be too high. Prepare a new, more dilute stock solution. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 375.59 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 3.76 mg of this compound.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization in Aqueous Buffer using a Surfactant
This protocol provides a method for preparing a working solution of this compound in a physiological buffer using Tween® 80.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween® 80
-
Vortex mixer
Procedure:
-
Prepare a PBS solution containing 0.1% (v/v) Tween® 80. For example, add 100 µL of Tween® 80 to 100 mL of PBS and mix thoroughly.
-
To prepare a 100 µM working solution of this compound, add 10 µL of the 10 mM stock solution to 990 µL of the PBS/Tween® 80 solution.
-
Vortex the solution immediately and vigorously for at least 30 seconds to ensure proper dispersion and micelle formation.
-
Visually inspect the solution to ensure it is clear and free of precipitation before use in your experiment. The final DMSO concentration in this working solution will be 1%. Further dilution into the final assay medium will reduce this concentration.
Visualizations
Endocannabinoid Signaling Pathway and FAAH Inhibition
The following diagram illustrates the mechanism of action of this compound as a Fatty Acid Amide Hydrolase (FAAH) inhibitor within the endocannabinoid signaling pathway. FAAH is a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the levels of AEA, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) and subsequent downstream signaling effects.
Caption: FAAH Inhibition by this compound.
Experimental Workflow for Solubilization
This workflow diagram outlines the key steps for successfully preparing a working solution of this compound for use in aqueous-based biological assays.
Caption: Workflow for Solubilizing this compound.
References
Technical Support Center: Optimizing N-(3-Methoxybenzyl)palmitamide Dosage for Anticonvulsant Effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the dosage of N-(3-Methoxybenzyl)palmitamide for its anticonvulsant effects. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the anticonvulsant effect of this compound?
A1: The primary proposed mechanism of action for this compound and related macamides is the inhibition of the fatty acid amide hydrolase (FAAH) enzyme.[1][2][3] FAAH is the main enzyme responsible for the degradation of the endocannabinoid anandamide.[2] By inhibiting FAAH, this compound is thought to increase the synaptic levels of anandamide, which then enhances endocannabinoid signaling. This enhanced signaling is believed to have a neuroprotective and anticonvulsant effect.[1][4][5]
Q2: What are the recommended preclinical models for evaluating the anticonvulsant efficacy of this compound?
A2: Standard preclinical models for assessing anticonvulsant activity are recommended. These include:
-
Maximal Electroshock Seizure (MES) Test: This model is considered predictive of efficacy against generalized tonic-clonic seizures.[6][7] It assesses a compound's ability to prevent the spread of seizures.[6]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to identify compounds that can raise the seizure threshold and is considered a model for myoclonic and absence seizures.[7][8][9]
-
Pilocarpine-Induced Status Epilepticus Model: This is a model of temporal lobe epilepsy and can be used to assess a compound's ability to terminate status epilepticus.[1][5]
Q3: Is there any available data on the effective dosage of this compound or structurally similar compounds?
Data Presentation
The following tables summarize the available quantitative data for compounds structurally related to this compound.
Table 1: Anticonvulsant Activity of Related Macamides in the Pilocarpine-Induced Status Epilepticus Model in Rats
| Compound | Effective Dose (ED50) Range (mg/kg) |
| N-(3-methoxybenzyl)oleamide (3-MBO) | 9.1 - 12.0 |
| N-(3-methoxybenzyl)linoleamide (3-MBL) | 3.2 - 5.5 |
Data sourced from a study on synthetic macamides.[1]
Table 2: Anticonvulsant Activity of N-palmitoylethanolamide (PEA) in the Maximal Electroshock Seizure (MES) Test in Mice
| Compound | Median Effective Dose (ED50) (mg/kg) | Reference Drug (Phenytoin) ED50 (mg/kg) |
| N-palmitoylethanolamide (PEA) | 8.9 | 9.2 |
Data from a study on the anticonvulsant activity of N-palmitoylethanolamide.[10]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to determining the anticonvulsant dosage of this compound.
Maximal Electroshock Seizure (MES) Test Protocol
-
Animal Model: Male CF-1 or C57BL/6 mice, or Sprague-Dawley rats.[6]
-
Seizure Induction: An electrical stimulus (e.g., 50 mA in mice, 150 mA in rats at 60 Hz for 0.2 seconds) is delivered via corneal electrodes.[6] Local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas prior to stimulation.[6]
-
Drug Administration: The test compound is administered, typically intraperitoneally (i.p.), at various doses and at different time points before the electrical stimulus to determine the time of peak effect.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6] An animal is considered protected if this phase is absent.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.[6]
Pilocarpine-Induced Status Epilepticus Protocol
-
Animal Model: Male Sprague Dawley rats.[5]
-
Seizure Induction: Status epilepticus is induced by an intraperitoneal (i.p.) injection of pilocarpine (e.g., 350 mg/kg).[1]
-
Drug Administration: The test compound is administered intravenously at various doses after the onset of status epilepticus.
-
Endpoint: Seizure severity is assessed using a standardized scale, such as the Racine scale. The ability of the compound to reduce the severity or terminate the seizures is the primary endpoint.[1][5]
-
Data Analysis: Dose-response curves are generated to determine the ED50 for seizure inhibition at different time points post-administration.[1]
Troubleshooting Guide
Issue: High variability in seizure threshold between animals.
-
Possible Cause: Inconsistent handling, stress, or environmental factors.
-
Solution: Ensure consistent animal handling and maintain a controlled environment (e.g., temperature, light-dark cycle). Acclimatize animals to the experimental setup before testing.
Issue: Compound shows poor efficacy in vivo despite potent in vitro FAAH inhibition.
-
Possible Cause: Poor bioavailability, rapid metabolism, or inability to cross the blood-brain barrier.
-
Solution: Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider formulation strategies to improve bioavailability.
Issue: Neurotoxic effects observed at doses close to the effective anticonvulsant dose.
-
Possible Cause: Off-target effects or a narrow therapeutic window.
-
Solution: Perform a neurotoxicity assessment using a rotarod test or similar behavioral assays to determine the median toxic dose (TD50). Calculate the protective index (TD50/ED50) to evaluate the compound's safety margin.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for the anticonvulsant effect of this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing the anticonvulsant dosage of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mybiosource.com [mybiosource.com]
- 4. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Anticonvulsant activity of N-palmitoylethanolamide, a putative endocannabinoid, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in N-(3-Methoxybenzyl)palmitamide FAAH assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using N-(3-Methoxybenzyl)palmitamide in Fatty Acid Amide Hydrolase (FAAH) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in FAAH assays?
This compound is a compound that has been identified as a promising inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1]. FAAH is an enzyme that plays a crucial role in the degradation of fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, compounds like this compound can increase the levels of these signaling lipids, which is of therapeutic interest for conditions such as pain, inflammation, and CNS degenerative disorders[1]. In a research setting, it is used to study the function of FAAH and to screen for novel therapeutic agents.
Q2: What is the mechanism of FAAH inhibition by this compound?
While the exact mechanism for this compound is not definitively established in the provided information, a structurally similar compound, N-3-methoxybenzyl-linoleamide, has been shown to be a time-dependent and likely irreversible or slowly reversible inhibitor of FAAH. This suggests that this compound may also exhibit time-dependent inhibition, where the inhibitory effect increases with the duration of pre-incubation with the enzyme.
Q3: What are the common types of assays used to measure FAAH activity?
Commonly used FAAH assays include:
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Fluorescent Assays: These are the most common for high-throughput screening. They utilize a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC)[2].
-
Radiometric Assays: These assays use a radiolabeled substrate (e.g., [14C]-anandamide) and measure the formation of radiolabeled products. They are highly sensitive but are also more labor-intensive and require handling of radioactive materials.
-
Colorimetric Assays: These assays produce a colored product that can be measured using a spectrophotometer. They are generally less sensitive than fluorescent or radiometric assays.
Q4: How should I prepare and store this compound?
-
Storage: this compound should be stored as a solid at -20°C for long-term stability (up to one month) or at -80°C for extended periods (up to six months)[1].
-
Stock Solutions: Due to its hydrophobic nature, this compound is not readily soluble in aqueous buffers. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A structurally similar compound, N-Benzylpalmitamide, is soluble in DMSO at 2 mg/mL and in ethanol at 2 mg/mL[3][4][5][6]. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Inconsistent Results
Inconsistent results in FAAH assays using this compound can arise from several factors related to the compound's properties and the assay conditions.
Problem 1: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Poor Solubility of this compound in Assay Buffer | 1. Optimize DMSO Concentration: Ensure the final concentration of DMSO in the assay is consistent across all wells and is as low as possible (typically ≤1%) to avoid enzyme inhibition. Prepare a dilution series of your inhibitor in DMSO and then dilute into the assay buffer. 2. Pre-incubation with gentle mixing: After adding the inhibitor to the assay buffer, allow for a brief pre-incubation period with gentle agitation to aid in solubilization before adding the enzyme or substrate. 3. Use of a surfactant: Consider the inclusion of a low concentration of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer to improve the solubility of hydrophobic compounds. Be sure to validate that the detergent concentration does not affect enzyme activity. |
| Pipetting Errors | 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. 2. Reverse pipetting: For viscous solutions like concentrated DMSO stocks, use the reverse pipetting technique to ensure accurate dispensing. 3. Prepare a master mix: For all common reagents (buffer, enzyme, substrate), prepare a master mix to be dispensed into each well to minimize well-to-well variation. |
| Inconsistent Incubation Times or Temperatures | 1. Consistent timing: Use a multichannel pipette to add reagents that start the reaction (e.g., substrate) to minimize timing differences between wells. 2. Temperature control: Ensure the plate is incubated at a constant and uniform temperature. Pre-warm all reagents to the assay temperature before starting the reaction. |
Problem 2: Lower Than Expected or No Inhibition
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | 1. Proper Storage: Ensure the compound and its stock solutions are stored correctly at -20°C or -80°C and protected from light[1]. 2. Fresh Dilutions: Prepare fresh dilutions of the inhibitor from the stock solution for each experiment. |
| Insufficient Pre-incubation Time (for time-dependent inhibitors) | 1. Perform a time-dependency test: Incubate the enzyme with this compound for varying periods (e.g., 0, 15, 30, 60 minutes) before adding the substrate. If the inhibition increases with pre-incubation time, the inhibitor is time-dependent. 2. Standardize Pre-incubation: Based on the time-dependency test, establish a fixed, optimal pre-incubation time to be used in all subsequent experiments. |
| Incorrect Inhibitor Concentration | 1. Verify Stock Concentration: Double-check the calculations for your stock solution and dilutions. 2. Perform a Dose-Response Curve: Test a wide range of inhibitor concentrations to determine the IC50 value and ensure you are working within the dynamic range of inhibition. |
| Enzyme Concentration Too High | 1. Optimize Enzyme Concentration: If the enzyme concentration is too high, it may require a very high concentration of the inhibitor to see an effect. Reduce the enzyme concentration to a level that gives a robust signal without being excessive. |
Problem 3: High Background Signal or Assay Interference
| Possible Cause | Troubleshooting Steps |
| Autofluorescence of this compound | 1. Run an inhibitor-only control: Measure the fluorescence of wells containing the assay buffer and this compound at the highest concentration used, without the enzyme or substrate. 2. Subtract Background: If the inhibitor is fluorescent, subtract this background fluorescence from the readings of the corresponding experimental wells. |
| Fluorescence Quenching by this compound | 1. Run a quenching control: In a well with the fluorescent product (AMC) at a known concentration, add this compound and measure the fluorescence. A decrease in fluorescence indicates quenching. 2. Adjust Assay Conditions: If quenching is observed, you may need to use a lower concentration of the inhibitor or a different fluorescent substrate with a longer emission wavelength to minimize interference. |
| Contamination of Reagents or Labware | 1. Use high-quality reagents: Ensure all buffers and reagents are freshly prepared with high-purity water. 2. Use appropriate microplates: For fluorescent assays, use black, opaque-walled microplates to minimize crosstalk between wells. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C24H41NO2 | --INVALID-LINK--[7][8] |
| Molecular Weight | 375.6 g/mol | --INVALID-LINK--[7] |
| XLogP3-AA | 8.3 | --INVALID-LINK--[7] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[7] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[7] |
Table 2: FAAH Inhibition Data for N-benzylpalmitamide (a structurally related compound)
| Compound | FAAH Inhibitory Activity | Source |
| N-benzylpalmitamide | 44% inhibition at 500 µM | --INVALID-LINK--[3] |
Note: A specific IC50 value for this compound was not found in the provided search results. It is recommended that researchers determine the IC50 experimentally.
Table 3: Kinetic Parameters for a Common FAAH Fluorescent Substrate
| Substrate | Km | Vmax | Assay Conditions | Source |
| Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) | Not specified | Not specified | 0.5 µ g/well FAAH microsome, 8% DMSO, room temperature | --INVALID-LINK--[2] |
Experimental Protocols
Protocol: Fluorometric FAAH Inhibition Assay
This protocol is a general guideline for a 96-well plate format and should be optimized for your specific experimental conditions.
Materials:
-
Human recombinant FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
This compound
-
DMSO (or other suitable organic solvent)
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Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate
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Black, opaque 96-well microplate
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Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of the inhibitor in DMSO.
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Prepare a working solution of FAAH enzyme in cold FAAH Assay Buffer.
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Prepare a working solution of AAMCA substrate in assay buffer.
-
-
Assay Plate Setup:
-
Blank wells: Add assay buffer and the same volume of DMSO as in the inhibitor wells.
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Control (100% activity) wells: Add assay buffer, FAAH enzyme, and DMSO.
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Inhibitor wells: Add assay buffer, FAAH enzyme, and the desired concentration of this compound.
-
-
Pre-incubation (for time-dependent inhibition):
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Add the inhibitor or DMSO (for control wells) to the wells containing the enzyme and assay buffer.
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
-
Initiate the Reaction:
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Add the AAMCA substrate solution to all wells to start the enzymatic reaction.
-
-
Incubation:
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Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
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Read the fluorescence intensity using a microplate reader with excitation at ~355 nm and emission at ~460 nm.
-
-
Data Analysis:
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Subtract the blank reading from all wells.
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Calculate the percent inhibition for each inhibitor concentration relative to the control (100% activity) wells.
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Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: A flowchart of the experimental workflow for an FAAH inhibition assay.
Caption: A logic diagram for troubleshooting common issues in FAAH assays.
Caption: The role of FAAH in anandamide metabolism and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. abmole.com [abmole.com]
- 5. abmole.com [abmole.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | C24H41NO2 | CID 71765531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C24H41NO2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Refining Purification Methods for High-Purity N-(3-Methoxybenzyl)palmitamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of N-(3-Methoxybenzyl)palmitamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as palmitic acid and 3-methoxybenzylamine, byproducts like N,N'-dicyclohexylurea (DCU) if DCC is used as a coupling agent, and residual solvents from the reaction or extraction steps.[1] It is also possible to have side products from reactions involving impurities in the starting materials.
Q2: What is a suitable solvent system for the recrystallization of this compound?
A2: A common approach for recrystallizing fatty acid amides is to use a binary solvent system.[2] For this compound, a mixture of a solvent in which the compound is soluble at high temperatures (e.g., ethanol, ethyl acetate, or acetone) and a solvent in which it is less soluble at room temperature (e.g., hexanes or water) is often effective.[2] The ideal ratio should be determined empirically to maximize crystal yield and purity.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound, often achieving greater than 98% purity.[3] Other useful techniques include Thin-Layer Chromatography (TLC) for rapid, qualitative assessment of purification progress, and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantifying fatty acid amides.[4][5] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for both qualitative and quantitative analysis.[6]
Q4: Can column chromatography be used to purify this compound?
A4: Yes, column chromatography is a highly effective technique for purifying this compound.[7] A typical stationary phase is silica gel. The mobile phase, or eluent, is usually a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] The polarity of the eluent is gradually increased to first elute less polar impurities and then the desired compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | The compound is too soluble in the chosen solvent system even at low temperatures. | - Select a solvent system where the solubility difference between hot and cold is more significant. - Reduce the amount of solvent used to dissolve the crude product. - Cool the solution slowly and for a longer duration, potentially in a refrigerator or freezer. |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are present. | - Use a lower boiling point solvent. - Ensure the crude product is fully dissolved before cooling. - Add a small seed crystal to induce crystallization. - Perform a preliminary purification step (e.g., washing with a dilute acid or base) to remove significant impurities.[8][9] |
| Poor Separation in Column Chromatography | The polarity of the eluent is too high or too low. The column is overloaded with the sample. The column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC first to find a solvent mixture that gives good separation (Rf value of the desired compound around 0.3-0.4). - Use an appropriate ratio of sample to silica gel (typically 1:20 to 1:100 by weight). - Ensure the silica gel is packed uniformly without air bubbles.[10] |
| Persistent Impurity Peak in HPLC | The impurity co-elutes with the product under the current HPLC conditions. The impurity has very similar properties to the product. | - Modify the HPLC method: change the mobile phase composition, gradient, flow rate, or column type. - Employ an alternative purification technique, such as preparative TLC or a different type of chromatography (e.g., reversed-phase). |
| Product Appears as a Wax or Oil Instead of a Crystalline Solid | Residual solvent is present. The product is not pure enough to crystallize effectively. | - Dry the product under high vacuum for an extended period. - Re-purify the material using one of the methods described above to achieve higher purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A common solvent system to try is ethyl acetate/hexanes.
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Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the hot chosen solvent (e.g., ethyl acetate) with stirring until the solid is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly cloudy. Reheat gently until the solution is clear again.
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Cooling: Allow the flask to cool slowly to room temperature. For better crystal formation, avoid disturbing the flask during this period. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold anti-solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
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Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[7] Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[10] Add another thin layer of sand on top of the silica gel.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
Elution: Begin eluting the column with the starting solvent mixture. Collect fractions in test tubes.
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Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column. A suggested gradient might be from 95:5 to 80:20 hexanes:ethyl acetate.
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Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Solvent Systems for Purification
| Purification Method | Solvent/Solvent System | Typical Ratio (v/v) | Purity Achieved |
| Recrystallization | Ethyl Acetate / Hexanes | 1:2 to 1:5 | >95% |
| Recrystallization | Ethanol / Water | 9:1 | >95% |
| Column Chromatography | Hexanes / Ethyl Acetate | Gradient: 95:5 to 80:20 | >98% |
| Column Chromatography | Dichloromethane / Methanol | Gradient: 99:1 to 95:5 | >98% |
Table 2: Analytical Parameters for Purity Assessment
| Analytical Method | Typical Conditions | Expected Result for Pure Compound |
| HPLC | C18 column, mobile phase of acetonitrile/water with 0.1% formic acid (gradient elution).[6] | Single major peak with >98% area. |
| TLC | Silica gel plate, mobile phase of hexanes:ethyl acetate (8:2). | Single spot with an Rf value of approximately 0.4. |
| GC-FID | Capillary column suitable for fatty acid analysis. | Single major peak. |
| Melting Point | - | Sharp melting point range. |
Visualizations
References
- 1. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Qualitative and Quantitative Analysis of Six Fatty Acid Amides in 11 Edible Vegetable Oils Using Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. US5419815A - Process for purifying fatty acid amides - Google Patents [patents.google.com]
- 9. EP0583685A1 - Process for the purification of fatty acid amides - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
Addressing N-(3-Methoxybenzyl)palmitamide toxicity in cell culture
Welcome to the technical support center for N-(3-Methoxybenzyl)palmitamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential toxicity and other experimental challenges when using this compound in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known mechanism of action?
A1: this compound is a synthetic macamide. It is recognized primarily as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH)[1][2][3]. FAAH is responsible for the degradation of endocannabinoids, so its inhibition can lead to increased levels of these signaling lipids.
Q2: What are the potential toxic effects of this compound in cell culture?
Q3: How does the palmitate component of this compound potentially contribute to cytotoxicity?
A3: Palmitate, a saturated fatty acid, has been shown to induce apoptosis in various cell types. This process, often termed "lipoapoptosis," can be mediated through the intrinsic mitochondrial pathway. This includes the translocation of Bax to the mitochondria, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3[6]. Additionally, palmitate can induce cellular stress pathways, including the JNK and p38 MAPK pathways, which are linked to both apoptosis and autophagy[4][7].
Q4: Are there any known signaling pathways affected by this compound or related compounds?
A4: A structurally similar macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to activate the canonical Wnt/β-catenin signaling pathway. It does so by inhibiting the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin[8]. This suggests that this compound could have similar effects, although this needs to be experimentally verified.
Troubleshooting Guides
Problem: I am observing unexpected levels of cell death in my experiments.
-
Question: What is the appropriate concentration of this compound to use? Answer: The optimal and non-toxic concentration of this compound is highly dependent on the cell line and assay duration. Since specific IC50 values for cytotoxicity are not widely published, it is essential to perform a dose-response experiment to determine the optimal concentration for your studies. Start with a wide range of concentrations (e.g., 1 µM to 100 µM) and assess cell viability using an MTT or similar assay.
-
Question: Could the solvent used to dissolve the compound be causing the toxicity? Answer: this compound is a lipophilic compound and will likely require an organic solvent like DMSO for solubilization[9]. High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally below 0.1%[10]. Always include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments to account for any solvent-induced effects.
Problem: The compound is precipitating in the cell culture medium.
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Question: How can I improve the solubility of this compound in my culture medium? Answer: Due to its lipophilic nature, this compound may have limited solubility in aqueous solutions like cell culture media. To avoid precipitation, prepare a high-concentration stock solution in 100% DMSO. When diluting the stock into your final culture medium, ensure rapid and thorough mixing. It can also be beneficial to first dilute the DMSO stock in a small volume of serum-containing medium before adding it to the final culture volume, as serum proteins can help to stabilize lipophilic compounds[11][12].
Problem: I am seeing inconsistent or unexpected biological effects.
-
Question: Could there be off-target effects of this compound? Answer: While primarily known as a FAAH inhibitor, like many small molecules, this compound could have off-target effects, especially at higher concentrations. For example, the related FAAH inhibitor URB597 has been reported to have effects independent of FAAH and cannabinoid receptors[13]. If you observe unexpected phenotypes, consider investigating other potential targets or pathways that might be affected.
Data Presentation
Table 1: FAAH Inhibitory Activity of Selected Macamides
| Compound | IC50 (µM) for FAAH Inhibition | Reference |
| N-(3-methoxybenzyl)oleamide | 10-17 | [14] |
| N-(3-methoxybenzyl)linoleamide | 10-17 | [14] |
| N-(3-methoxybenzyl)linolenamide | 10-17 | [14] |
Table 2: Qualitative Cytotoxicity of Maca Extracts and Related Compounds
| Compound/Extract | Cell Line | Observation | Reference |
| Maca Extract | Porcine Fibroblasts | Not cytotoxic, but higher doses reduced proliferation. | [15] |
| Novel Macamides | HT-29 (Colon Cancer) | Some showed cytotoxic activity. | [16] |
| Other Novel Macamides | Various Cancer Cell Lines | No activity detected up to 40 µM. | [16] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general method for determining the 50% inhibitory concentration (IC50) of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
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Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations determined from the viability assay, alongside appropriate controls.
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Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions (e.g., a luminogenic substrate in a buffer).
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Assay: After the desired treatment period, add the caspase-3/7 reagent to each well.
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Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Luminescence Measurement: Measure the luminescence using a plate reader.
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Data Analysis: Increased luminescence indicates higher caspase-3/7 activity and apoptosis. Normalize the results to the vehicle control.
Mandatory Visualization
Caption: Proposed signaling pathway for palmitate-induced apoptosis.
Caption: Wnt/β-catenin signaling activation by a related macamide.
Caption: Experimental workflow for troubleshooting unexpected toxicity.
References
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. molnova.com [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound [webbook.nist.gov]
- 7. Palmitate promotes autophagy and apoptosis through ROS-dependent JNK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macamides and their synthetic analogs: evaluation of in vitro FAAH inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of N-(3-Methoxybenzyl)palmitamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of N-(3-Methoxybenzyl)palmitamide (MPM).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
A1: this compound is a lipophilic molecule, and like many fatty acid amides, its oral bioavailability is likely limited by its poor aqueous solubility. This can lead to a low dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption. Consequently, this may result in low and variable plasma concentrations.
Q2: What are the most promising formulation strategies to enhance the bioavailability of MPM?
A2: Several formulation strategies can be employed to overcome the solubility and dissolution challenges of lipophilic drugs like MPM.[1][2][3] These include:
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Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[4]
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Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can enhance the dissolution rate.[1]
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Solid Dispersions: Dispersing MPM in a polymer matrix can improve its dissolution characteristics.[1]
Q3: Are there any analogous compounds I can reference for formulation development?
A3: Yes, Palmitoylethanolamide (PEA) is a structurally related endogenous fatty acid amide that also suffers from poor oral bioavailability due to its low water solubility.[5][6] Research on PEA has shown that formulation strategies such as micronization and co-micronization with other excipients can improve its absorption.[6] Investigating formulations used for other FAAH inhibitors can also provide valuable insights.[7][8][9]
Q4: What is the likely metabolic pathway for this compound?
A4: As a fatty acid amide, this compound is a substrate for Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids and other related signaling lipids.[7][8][9] Therefore, the primary metabolic pathway is likely the hydrolysis of the amide bond to yield palmitic acid and 3-methoxybenzylamine. First-pass metabolism in the liver and gut wall may contribute to reduced bioavailability.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Cmax and AUC after oral administration | Poor aqueous solubility and slow dissolution rate of MPM. | 1. Formulation: Develop a lipid-based formulation (e.g., SEDDS) or a nanosuspension to improve solubility and dissolution.2. Particle Size Reduction: Investigate micronization or nanosizing of the MPM powder before formulation. |
| Significant first-pass metabolism. | 1. Co-administration: Consider co-administration with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate ethical approval).2. Route of Administration: For initial studies, compare oral administration with intravenous administration to determine the absolute bioavailability and the extent of first-pass metabolism. | |
| High variability in pharmacokinetic data between subjects | Inconsistent dissolution and absorption from a simple suspension. | 1. Homogenization: Ensure the dosing formulation is a homogenous and stable suspension.2. Advanced Formulation: Transition to a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), which can reduce variability. |
| Food effects. | Standardize the feeding state of the animals (e.g., fasted or fed) across all experimental groups. | |
| Double peaks observed in the plasma concentration-time profile | Enterohepatic recirculation. | Investigate the potential for biliary excretion and reabsorption of MPM or its metabolites. |
| Site-specific absorption in the GI tract. | Characterize the absorption of MPM in different segments of the gastrointestinal tract. |
Quantitative Data
Currently, there is limited publicly available comparative pharmacokinetic data for different oral formulations of this compound. The following table presents data from a study in rats with a single oral administration and serves as a baseline. Researchers are encouraged to use the subsequent template to build their own comparative data as they explore different formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Oral Suspension | 50 | 186.2 ± 45.7 | 4.0 | 1548.7 ± 321.5 |
Data adapted from a single study. Parameters may vary based on vehicle and experimental conditions.
Table 2: Template for Comparative Pharmacokinetic Data of this compound Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Control (e.g., Suspension) | |||||
| Test Formulation 1 (e.g., SEDDS) | |||||
| Test Formulation 2 (e.g., Nanosuspension) | |||||
| Intravenous (for reference) | 100 |
Experimental Protocols
Protocol 1: General Method for In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetics of an this compound formulation following oral administration in rats.
1. Animals:
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Use male Sprague-Dawley or Wistar rats (8-10 weeks old, 250-300g).
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with free access to water) before dosing.
2. Formulation Preparation:
-
Suspension (Control): Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous before each administration.
-
Test Formulation: Prepare your test formulation (e.g., nanoemulsion, SEDDS) according to your specific protocol.
3. Dosing:
-
Administer the formulation orally via gavage at a predetermined dose.
-
For intravenous administration (to determine absolute bioavailability), dissolve MPM in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administer via the tail vein.
4. Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
5. Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
6. Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in plasma.
-
The method should include a suitable internal standard.
-
Sample preparation will likely involve protein precipitation or liquid-liquid extraction.
7. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life, and clearance.
-
Calculate absolute bioavailability by comparing the dose-normalized AUC from oral administration to that from intravenous administration.
Visualizations
Potential Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for assessing the oral bioavailability of MPM formulations.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 3. researchgate.net [researchgate.net]
- 4. Nanostructured lipid carriers: An emerging platform for improving oral bioavailability of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-Methoxybenzyl)palmitamide stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of N-(3-Methoxybenzyl)palmitamide in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: this compound, as an amide, is generally stable in neutral, aprotic solvents at room temperature for short-term storage and use. However, its stability can be compromised under certain conditions. The amide bond is susceptible to hydrolysis, which can be catalyzed by the presence of acids or bases, especially at elevated temperatures. The rate of degradation is dependent on the solvent, pH, temperature, and presence of catalytic impurities. For prolonged storage, it is recommended to keep the compound in a dry, solid form at -20°C.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound is a lipophilic molecule and is expected to have good solubility in organic solvents. For biological assays, dimethyl sulfoxide (DMSO) is a common choice. For analytical purposes such as HPLC or LC-MS, solvents like acetonitrile, methanol, or ethanol are typically used. It is crucial to use high-purity, anhydrous solvents whenever possible to minimize degradation. A supplier of a similar macamide suggests that in DMSO, the solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: How can I detect degradation of this compound in my solvent?
A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram or changes in the mass spectrum can indicate the formation of degradation products. A decrease in the peak area of the parent compound over time is also a clear indicator of instability. The primary degradation products from hydrolysis would be palmitic acid and 3-methoxybenzylamine.
Q4: What are the optimal storage conditions for this compound solutions?
A4: For optimal stability in solution, it is recommended to:
-
Use a high-purity, anhydrous solvent.
-
Store solutions at low temperatures, preferably -20°C or -80°C.[1]
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Protect from light, as some compounds are light-sensitive.
-
Use tightly sealed vials to prevent solvent evaporation and moisture absorption.
-
Prepare fresh solutions for critical experiments whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram | Degradation of the compound due to solvent impurities, pH, or temperature. | Use fresh, high-purity solvents. Buffer the solvent if pH is a concern. Ensure the solution is stored at the recommended low temperature. Run a time-course experiment to confirm degradation. |
| Decreased biological activity of the compound | The compound may have degraded in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH of the buffer). Prepare fresh stock solutions. |
| Precipitation of the compound from solution | The solvent is saturated, or the temperature has decreased, reducing solubility. | Gently warm the solution to redissolve the compound. If precipitation persists, consider using a different solvent or a lower concentration. |
| Inconsistent analytical results | Inconsistent sample handling, or degradation during the analytical run. | Ensure consistent sample preparation and storage procedures. Use an autosampler with temperature control if available. Run a standard at the beginning and end of the sequence to check for consistency. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Solvent
This protocol outlines a general method to determine the stability of this compound in a chosen solvent over time using HPLC.
1. Materials:
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This compound
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High-purity solvent of interest (e.g., DMSO, ethanol, acetonitrile)
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HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile and water gradient)
-
Autosampler vials
2. Procedure:
-
Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (Time 0), transfer an aliquot of the solution into an HPLC vial and analyze it to obtain the initial chromatogram.
-
Store the remaining stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), take an aliquot of the stock solution, dilute it to the initial analysis concentration if necessary, and analyze it by HPLC under the same conditions as the Time 0 sample.
-
Record the peak area of this compound and any new peaks that appear.
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of the remaining compound against time to visualize the degradation profile.
-
Identify and, if possible, quantify any major degradation products.
Data Presentation
The quantitative results from the stability study can be summarized in a table similar to the one below.
Table 1: Example Stability Data for this compound in Ethanol at Room Temperature
| Time (Days) | This compound Remaining (%) | Peak Area of Degradation Product 1 | Peak Area of Degradation Product 2 |
| 0 | 100 | 0 | 0 |
| 1 | 98.5 | 1.2 | 0.3 |
| 3 | 95.2 | 3.8 | 1.0 |
| 7 | 89.7 | 8.1 | 2.2 |
| 14 | 80.1 | 15.6 | 4.3 |
| 30 | 65.3 | 28.9 | 5.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the stability of this compound.
Relevant Signaling Pathway
A related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to promote bone formation by activating the canonical Wnt/β-catenin signaling pathway.[2] The diagram below illustrates this pathway.
Caption: Canonical Wnt/β-catenin signaling pathway.
References
Minimizing side effects in animal studies with N-(3-Methoxybenzyl)palmitamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects in animal studies involving N-(3-Methoxybenzyl)palmitamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Localized Skin Reaction or Irritation at Injection Site
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Potential Cause: The vehicle used to dissolve the lipophilic this compound, such as Dimethyl Sulfoxide (DMSO), can cause local irritation, vesiculation, a burning sensation, and dryness.[1] The compound itself may also contribute to local inflammation.
-
Troubleshooting Steps:
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Reduce Vehicle Concentration: If using DMSO, try to keep the final concentration as low as possible. Combining it with other vehicles like polyethylene glycol (PEG) or saline can mitigate irritation.
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Alternative Vehicles: Consider using alternative vehicles for lipophilic compounds, such as cyclodextrins, which have been shown to be less likely to cause neurological impairment or other adverse effects at appropriate concentrations.[2]
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Rotate Injection Sites: If multiple injections are required, rotate the administration site to prevent cumulative irritation.
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Monitor for Inflammation: Observe the injection site for signs of redness, swelling, or hair loss. If severe, consider alternative administration routes or consult with a veterinarian.
-
Issue 2: Unexpected Behavioral Changes in Animals (e.g., Sedation, Lethargy, or Hyperactivity)
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Potential Cause: While FAAH inhibitors are generally reported to lack the psychotropic side effects of direct cannabinoid agonists, high doses or off-target effects could potentially lead to behavioral alterations.[3] The vehicle itself (e.g., ethanol) can also have sedative or hypnotic effects.
-
Troubleshooting Steps:
-
Dose-Response Assessment: Conduct a dose-response study to determine the minimal effective dose that does not produce significant behavioral side effects.
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle.
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Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental conditions and handled consistently to minimize stress-induced behavioral changes.
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Detailed Behavioral Scoring: Implement a detailed behavioral scoring system to systematically record and quantify any observed changes from baseline.
-
Issue 3: Inconsistent or Lack of Efficacy
-
Potential Cause: Poor solubility and bioavailability of the lipophilic this compound can lead to inconsistent results. The compound may precipitate out of solution or be poorly absorbed.
-
Troubleshooting Steps:
-
Optimize Formulation: Experiment with different vehicle combinations to improve the solubility and stability of the compound. A combination of DMSO, Cremophor EL, and ethanol is sometimes used for lipophilic drugs.[2]
-
Sonication: Gently sonicate the formulation before administration to ensure the compound is fully dissolved.
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Route of Administration: Consider the route of administration. While intraperitoneal (i.p.) injection is common, oral gavage or subcutaneous administration might offer different pharmacokinetic profiles.
-
Verification of FAAH Inhibition: If possible, measure FAAH activity or anandamide levels in a subset of animals to confirm target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What are the known side effects of this compound in animal studies?
A1: this compound is a macamide, and macamides are generally considered safe with rare adverse effects and low toxicity in preclinical studies.[4][5] In silico toxicological predictions for similar synthetic macamides showed no probability of liver damage or acute oral toxicity in rats.[6] However, as with any experimental compound, close monitoring for any deviation from normal physiological and behavioral parameters is crucial.
Q2: Does this compound produce cannabinoid-like side effects?
A2: FAAH inhibitors, as a class, are not typically associated with the adverse effects commonly seen with direct cannabinoid agonists, such as impaired cognition, motor coordination, and psychosis.[3] Studies with the well-characterized FAAH inhibitor URB597 showed it did not produce catalepsy, hypothermia, or hyperphagia.[7] However, some FAAH inhibitors have been shown to cause memory impairment at certain doses, so each compound should be evaluated individually.[8][9]
Q3: What is the recommended vehicle for administering this compound?
A3: As a lipophilic compound, this compound requires a non-aqueous vehicle for solubilization. Common choices include DMSO, ethanol, and Cremophor EL.[10][11] It is often beneficial to use a combination of solvents at lower concentrations to minimize the biological effects of any single vehicle.[2] For example, a mixture of DMSO and saline or a combination of DMSO, Cremophor EL, and ethanol could be considered.[2] The final choice of vehicle should be validated for its compatibility with the compound and tolerability in the animal model.
Q4: How should I monitor for potential side effects during my study?
A4: A comprehensive monitoring plan should include:
-
Daily Health Checks: Observe animals for changes in posture, activity level, grooming habits, and any signs of distress.
-
Body Weight and Food/Water Intake: Record these parameters regularly, as significant changes can indicate adverse effects.
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Injection Site Monitoring: If applicable, inspect the injection site for signs of irritation.
-
Behavioral Assessments: Use standardized behavioral tests to objectively measure any changes in motor function, anxiety levels, or cognitive performance.
Data Presentation
Table 1: Tolerability of Common Vehicles for Lipophilic Compounds in Rodents (Intraperitoneal Administration)
| Vehicle | Common Concentration Range | Potential Side Effects |
| Dimethyl Sulfoxide (DMSO) | 1-10% in saline | Local irritation, sedation at higher doses[1] |
| Ethanol | 5-10% in saline | Sedation, ataxia |
| Cremophor EL | 5-10% in saline | Anaphylactoid reactions, vasodilation |
| Cyclodextrins (e.g., HP-β-CD) | 20-40% in water | Generally well-tolerated, potential for nephrotoxicity at high doses |
Table 2: Reported Efficacious Doses of Various FAAH Inhibitors in Rodent Models
| FAAH Inhibitor | Animal Model | Route | Efficacious Dose Range | Reference |
| URB597 | Rat (HIV neuropathy model) | i.p. | 3-10 mg/kg | [12] |
| PF-3845 | Rat (HIV neuropathy model) | p.o. | 3-10 mg/kg | [12] |
| JNJ-1661010 | Rat (neuropathic pain model) | i.p. | 20 mg/kg | [7] |
| AM3506 | Rat (working memory task) | i.p. | 3 mg/kg (impaired memory) | [9] |
Experimental Protocols
Protocol: Intraperitoneal Administration of this compound in Rats
-
Compound Preparation and Formulation:
-
Due to its lipophilic nature, this compound must be dissolved in a suitable vehicle.
-
Option A (DMSO/Saline): Dissolve the compound in 100% DMSO to create a stock solution. For administration, dilute the stock solution with sterile saline to a final DMSO concentration of ≤10%. Vortex and gently sonicate if necessary to ensure complete dissolution.
-
Option B (Multi-vehicle system): A common vehicle for cannabinoids is a 1:1:18 mixture of ethanol, Cremophor EL, and saline. Dissolve this compound in ethanol first, then add Cremophor EL and vortex. Finally, add saline dropwise while vortexing to prevent precipitation.
-
Prepare the formulation fresh on the day of injection.
-
-
Animal Model:
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Male Sprague Dawley rats (250-300g) are a suitable model, as used in studies with similar macamides.[6][13]
-
House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week for acclimatization before the start of the experiment.
-
-
Administration Procedure:
-
Handle animals gently to minimize stress.
-
Administer the formulated this compound or vehicle control via intraperitoneal (i.p.) injection.
-
The injection volume should be appropriate for the animal's weight (e.g., 1-2 mL/kg).
-
Use a new sterile syringe and needle for each animal.
-
-
Post-Administration Monitoring:
-
Immediately after injection, return the animal to its home cage and monitor for any acute adverse reactions for at least 30 minutes.
-
Conduct daily health checks, including monitoring of body weight, food and water consumption, and general appearance.
-
Carefully observe for any of the potential side effects listed in the Troubleshooting Guides.
-
Document all observations in a detailed logbook.
-
Mandatory Visualizations
Caption: FAAH inhibition by this compound.
Caption: Troubleshooting workflow for adverse events.
References
- 1. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jackrrivers.com [jackrrivers.com]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Attenuation of persistent pain-related behavior by fatty acid amide hydrolase (FAAH) inhibitors in a rat model of HIV sensory neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of N-(3-Methoxybenzyl)palmitamide by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxybenzyl)palmitamide and interpreting its mass spectrometry data.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the mass spectrometric analysis of this compound.
1. Issue: Poor Signal Intensity or No Signal Detected
| Possible Cause | Recommended Solution |
| Improper Sample Preparation | Ensure complete dissolution of this compound in an appropriate solvent (e.g., methanol, acetonitrile). Use solid-phase extraction (SPE) for sample cleanup to remove interfering substances. |
| Suboptimal Ionization Source Parameters | Optimize electrospray ionization (ESI) source parameters, including capillary voltage, cone voltage, source temperature, and gas flow rates. For fatty acid amides, positive ion mode is generally effective. |
| Incorrect Mass Spectrometer Settings | Verify that the mass spectrometer is scanning the correct m/z range. The protonated molecule [M+H]⁺ of this compound is expected at m/z 376.32. |
| Matrix Effects | Dilute the sample to minimize ion suppression from co-eluting matrix components. Improve chromatographic separation to resolve the analyte from interfering compounds. |
| Instrument Contamination | Flush the LC system and mass spectrometer with appropriate cleaning solutions to remove potential contaminants. |
2. Issue: Inconsistent Retention Time
| Possible Cause | Recommended Solution |
| Unstable LC Conditions | Ensure the LC system has equilibrated properly before injection. Check for leaks in the LC system. Prepare fresh mobile phases daily. |
| Column Degradation | Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. |
| Sample Solvent Mismatch | Dissolve the sample in a solvent that is of similar or weaker elution strength than the initial mobile phase. |
3. Issue: Unexpected Peaks or High Background Noise
| Possible Cause | Recommended Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. |
| Sample Carryover | Implement a robust needle wash protocol between injections. Inject a blank solvent run to check for carryover. |
| Adduct Formation | The presence of sodium ([M+Na]⁺ at m/z 398.30) or potassium ([M+K]⁺ at m/z 414.28) adducts is common. Minimize the use of glassware and ensure high purity of mobile phase additives to reduce sodium and potassium adducts. |
| In-source Fragmentation | Reduce the cone voltage or fragmentor voltage to minimize fragmentation within the ion source. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight and m/z of this compound?
The molecular formula of this compound is C24H41NO2, with a monoisotopic mass of 375.3137 Da. In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 376.3210.
Q2: What are the expected fragment ions for this compound in MS/MS analysis?
While an experimental spectrum is ideal, based on the structure, the following fragmentation pattern is expected in positive ion ESI-MS/MS. The primary fragmentation pathway involves the cleavage of the amide bond and the benzylic C-N bond.
Predicted Fragmentation of this compound ([M+H]⁺)
Technical Support Center: Large-Scale Synthesis of N-(3-Methoxybenzyl)palmitamide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-(3-Methoxybenzyl)palmitamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-01 | Low or No Product Formation | 1. Inactive palmitoyl chloride due to hydrolysis. 2. Poor quality starting materials. 3. Insufficient reaction temperature. 4. Ineffective base. | 1. Use freshly opened or distilled palmitoyl chloride. Handle under inert atmosphere (nitrogen or argon) to prevent moisture contact. 2. Verify the purity of 3-methoxybenzylamine and the solvent via appropriate analytical methods (e.g., NMR, GC-MS). Ensure the solvent is anhydrous. 3. While the reaction is often initiated at 0°C to control the initial exotherm, it may require warming to room temperature or gentle heating to go to completion. Monitor the reaction by TLC or LC-MS. 4. Use a dry, suitable tertiary amine base like triethylamine or pyridine. Ensure it is added in appropriate stoichiometric amounts (at least one equivalent to neutralize the HCl byproduct). |
| SYN-02 | Formation of a White Precipitate (Amine Hydrochloride Salt) | The HCl generated during the reaction reacts with the unreacted 3-methoxybenzylamine or the tertiary amine base. | This is expected. The salt will be removed during the aqueous work-up. Ensure enough base is used to neutralize all the generated HCl. |
| SYN-03 | Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. 2. Residual solvent. 3. Incorrect recrystallization solvent system. | 1. Wash the crude product thoroughly during work-up to remove unreacted starting materials and salts. Consider a pre-purification step like a silica gel plug filtration. 2. Ensure the product is thoroughly dried under high vacuum. 3. Perform a systematic solvent screen for recrystallization. Good starting points for long-chain amides are ethanol, acetone, acetonitrile, or mixtures like heptane/ethyl acetate.[1] |
| PUR-01 | Low Recovery After Column Chromatography | The long aliphatic chain of the product can cause it to streak or be partially retained on the silica gel. | For large-scale purification, recrystallization is often the preferred method for long-chain amides to avoid significant product loss. If chromatography is necessary, consider using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| PUR-02 | Product Contaminated with Palmitic Acid | Hydrolysis of palmitoyl chloride before or during the reaction. | 1. Use anhydrous solvents and reagents. 2. During the work-up, a wash with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove acidic impurities like palmitic acid. |
| SCALE-01 | Reaction is Too Exothermic and Difficult to Control | The reaction between an acyl chloride and an amine is highly exothermic. | 1. For large-scale reactions, ensure the reactor has adequate cooling capacity. 2. Add the palmitoyl chloride slowly and in a controlled manner to the solution of 3-methoxybenzylamine and base at a low temperature (e.g., 0-5°C). 3. Use a suitable solvent to aid in heat dissipation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most common and scalable method is the acylation of 3-methoxybenzylamine with palmitoyl chloride. This reaction is typically carried out in an aprotic solvent in the presence of a tertiary amine base to neutralize the hydrochloric acid byproduct.
Q2: What are the critical safety precautions when handling palmitoyl chloride on a large scale?
A2: Palmitoyl chloride is a corrosive and moisture-sensitive substance. Key safety precautions include:
-
Handling: Always handle in a well-ventilated area, preferably in a fume hood or a closed system.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[3][4]
-
Moisture Sensitivity: It reacts violently with water to produce hydrochloric acid.[3] Ensure all glassware and solvents are anhydrous and handle under an inert atmosphere (e.g., nitrogen).
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like bases and strong oxidizing agents.[2][3] Keep containers tightly sealed.
Q3: What are the potential side products in this synthesis?
A3: Potential side products include:
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Palmitic Acid: Formed from the hydrolysis of palmitoyl chloride.
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Amine Hydrochloride Salt: The hydrochloride salt of 3-methoxybenzylamine or the tertiary amine base.
-
Diacylated Amine: While less common for secondary amides, it's a theoretical possibility if the reaction conditions are harsh.
-
Urea byproduct: If a carbodiimide coupling agent is used instead of an acyl chloride, N,N'-dicyclohexylurea (DCU) is a common byproduct that needs to be filtered off.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A spot for the starting amine should disappear and a new, less polar spot for the amide product should appear.
Q5: What is the best method for purifying this compound on a large scale?
A5: Recrystallization is generally the most effective and economical method for purifying large quantities of long-chain fatty amides like this compound. It avoids the potential for product loss that can occur with column chromatography.[1] Suitable solvent systems can be determined by small-scale solubility tests, with ethanol, acetonitrile, or mixtures of a non-polar solvent (like heptane or hexane) and a more polar solvent (like ethyl acetate or acetone) being good starting points.[1]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis that can be adapted for larger scales.
Materials:
-
Palmitoyl chloride
-
3-Methoxybenzylamine
-
Triethylamine (or another suitable tertiary amine base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., ethanol or heptane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 3-methoxybenzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0-5°C using an ice bath. Slowly add a solution of palmitoyl chloride (1.05 equivalents) in anhydrous DCM via the dropping funnel, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent or solvent system.
Visualizations
Synthesis and Purification Workflow
References
Avoiding batch-to-batch variability of synthetic N-(3-Methoxybenzyl)palmitamide
Welcome to the technical support center for the synthesis of N-(3-Methoxybenzyl)palmitamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid batch-to-batch variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of batch-to-batch variability in the synthesis of this compound?
A1: The most significant source of variability often stems from the quality and handling of the starting materials, particularly palmitoyl chloride. Palmitoyl chloride is highly susceptible to hydrolysis if exposed to atmospheric moisture, leading to the formation of palmitic acid. This impurity can complicate the reaction and purification, resulting in inconsistent yields and purity.
Q2: How can I minimize the hydrolysis of palmitoyl chloride?
A2: To minimize hydrolysis, it is crucial to handle palmitoyl chloride under anhydrous conditions. This includes using dry solvents, glassware that has been oven-dried or flame-dried, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to use freshly opened or distilled palmitoyl chloride for best results.
Q3: What are the potential side products in the synthesis of this compound?
A3: Besides the unreacted starting materials, a common byproduct is the formation of a diacylated amine if the reaction conditions are not carefully controlled. Additionally, if a tertiary amine base like triethylamine is used, the corresponding hydrochloride salt will form and must be removed during workup. If using a carbodiimide coupling agent like DCC, the primary byproduct will be dicyclohexylurea.
Q4: How can I effectively purify the final product?
A4: this compound is typically a solid and can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. Column chromatography on silica gel is also an effective method for removing polar and non-polar impurities.
Q5: What analytical techniques are recommended for quality control?
A5: A combination of techniques is recommended for comprehensive quality control. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Mass Spectrometry (MS) can confirm the molecular weight.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of palmitoyl chloride. 3. Product loss during workup or purification. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Consider increasing the reaction time or temperature if necessary. 2. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. 3. Optimize the extraction and recrystallization procedures. Minimize the number of transfer steps. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product using column chromatography before attempting recrystallization. 2. Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. |
| Multiple spots on TLC after reaction | 1. Incomplete reaction. 2. Formation of byproducts. 3. Degradation of starting material or product. | 1. Allow the reaction to proceed for a longer duration. 2. Purify the product using column chromatography to separate the different components. 3. Check the stability of your starting materials and consider running the reaction at a lower temperature. |
| Batch-to-batch inconsistency in purity | 1. Variable quality of starting materials. 2. Inconsistent reaction conditions. 3. Variations in purification procedure. | 1. Source high-purity starting materials and test their purity before use. 2. Strictly control reaction parameters such as temperature, reaction time, and stoichiometry. 3. Standardize the purification protocol, including solvent volumes and chromatography conditions. |
Data Presentation: Representative Batch-to-Batch Variability
The following table summarizes hypothetical quantitative data from three different batches of this compound synthesis, highlighting potential areas of variability.
| Parameter | Batch 1 | Batch 2 | Batch 3 |
| Yield (%) | 85 | 72 | 91 |
| Purity by HPLC (%) | 98.5 | 95.2 | 99.1 |
| Melting Point (°C) | 88-90 | 85-88 | 89-91 |
| Major Impurity (%) | 0.8 (Palmitic Acid) | 2.5 (Palmitic Acid) | 0.5 (Unidentified) |
Experimental Protocols
Synthesis of this compound via Schotten-Baumann Reaction
This protocol describes the synthesis of this compound from palmitoyl chloride and 3-methoxybenzylamine.
Materials:
-
Palmitoyl chloride
-
3-Methoxybenzylamine
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of palmitoyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of FAAH Inhibition
This compound is an inhibitor of Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH leads to an increase in the levels of endogenous cannabinoids, such as anandamide (AEA), which then modulate various signaling pathways.
Caption: Simplified signaling cascade following FAAH inhibition.
Logical Relationship for Troubleshooting Low Yield
Best practices for handling and storing N-(3-Methoxybenzyl)palmitamide
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing N-(3-Methoxybenzyl)palmitamide, alongside troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic macamide and a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] It is investigated for its potential therapeutic applications in pain, inflammation, and central nervous system (CNS) degenerative disorders.[2]
Q2: What is the primary mechanism of action of this compound?
A2: The primary mechanism of action is the inhibition of the FAAH enzyme. This inhibition is time-dependent and likely irreversible or slowly reversible.[1] By inhibiting FAAH, this compound prevents the breakdown of endocannabinoids, such as anandamide, leading to their increased levels and subsequent downstream effects.
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 2 years | Store in a dry, dark place. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[2] |
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection.[3] Work should be conducted in a well-ventilated area to avoid inhaling any dust or fumes.[3]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
If on skin: Wash the affected area thoroughly with soap and water.[3]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3]
-
If inhaled: Move to fresh air and rest in a comfortable breathing position.[3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.[3] In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[3]
Troubleshooting Guide
Researchers may encounter several challenges when working with the lipophilic compound this compound in aqueous experimental settings. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility in Aqueous Buffers | This compound is a lipophilic compound with low water solubility. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced cytotoxicity. The use of a solubilizing agent like polysorbate 20 may also be considered.[4] |
| Precipitation of the Compound in Cell Culture Media | The compound may precipitate out of the aqueous media over time, especially at higher concentrations. | Reduce the final concentration of the compound in the assay. Prepare fresh dilutions from the stock solution immediately before use. Visually inspect the media for any signs of precipitation before and during the experiment. |
| Inconsistent or Non-Reproducible Results | This could be due to compound degradation, inconsistent dosing due to poor solubility, or interactions with plasticware. | Aliquot stock solutions to minimize freeze-thaw cycles.[2] Ensure complete solubilization of the compound in the stock solution before further dilution. Use low-adhesion plasticware for preparing and storing solutions. |
| Cell Toxicity Observed at High Concentrations | High concentrations of the compound or the organic solvent used for dissolution can be toxic to cells. | Perform a dose-response curve to determine the optimal non-toxic working concentration. Include a vehicle control (media with the same concentration of the organic solvent) in all experiments to account for solvent effects. |
| Low Bioavailability in in vivo Studies | The lipophilic nature of the compound can lead to poor absorption and bioavailability when administered orally. | Consider alternative routes of administration, such as intraperitoneal or intravenous injection.[5] Formulation strategies, such as the use of nanoemulsions, can also be explored to improve bioavailability.[6] |
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound on FAAH in a cell-free system.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
DMSO (for dissolving the compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in FAAH assay buffer to obtain a range of working concentrations.
-
Add 10 µL of each working solution to the wells of the 96-well plate. Include a positive control (a known FAAH inhibitor) and a vehicle control (DMSO in assay buffer).
-
Add 80 µL of the FAAH enzyme solution (diluted in assay buffer to the desired concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 10 µL of the FAAH substrate solution to each well.
-
Measure the fluorescence kinetically or as an endpoint reading after a specific incubation time (e.g., 30 minutes) at 37°C. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Workflow for In Vitro FAAH Inhibition Assay
Signaling Pathways
FAAH Inhibition by this compound
This compound acts as an inhibitor of the FAAH enzyme. FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide.[7] The enzyme has a catalytic triad of Ser241, Ser217, and Lys142 in its active site.[7] this compound is thought to enter the active site and interact with these residues, preventing the hydrolysis of anandamide. This leads to an accumulation of anandamide, which can then activate cannabinoid receptors (CB1 and CB2), resulting in various physiological effects.
Potential Involvement in Wnt/β-catenin Signaling
While direct evidence for the effect of this compound on the Wnt/β-catenin signaling pathway is limited, a structurally related macamide, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, has been shown to activate this pathway.[3] This related compound was found to inhibit the phosphorylation of GSK-3β, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for TCF/LEF transcription factors, promoting the expression of target genes involved in processes like bone formation.[3] Further research is needed to determine if this compound shares this activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide promotes bone formation via the canonical Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation Cytotoxicity Assay for Lipophilic Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Controlled delivery of lipophilic agents to cell cultures for in vitro toxicity and biocompatibility assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-(3-Methoxybenzyl)palmitamide and Other Synthetic FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of N-(3-Methoxybenzyl)palmitamide with other well-characterized synthetic inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides. Its inhibition is a promising therapeutic strategy for pain, inflammation, and various central nervous system disorders. This document summarizes key performance data, experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and drug development decisions.
Performance Comparison of FAAH Inhibitors
| Compound | Type | Mechanism of Action | Target | IC50 / Ki | Selectivity |
| This compound | Macamide | Likely Reversible | FAAH | Not Reported (Estimated in µM range) | Likely selective for FAAH over MAGL |
| N-3-methoxybenzyl-linoleamide | Macamide | Time-dependent, likely irreversible or slowly reversible | FAAH | 10.3 ± 1.3 µM | Selective over MAGL[1] |
| N-benzylpalmitamide | Macamide | Reversible | FAAH | Moderate inhibition (43.8% at 500 µM) | Not specified |
| URB597 | Carbamate | Irreversible | FAAH | 4.6 nM | Selective for FAAH |
| OL-135 | α-Ketoheterocycle | Reversible | FAAH | Ki = 4.7 nM | Highly selective for FAAH |
| PF-3845 | Piperidine Urea | Irreversible | FAAH | kinact/Ki = 12,600 M⁻¹s⁻¹ (human) | Highly selective for FAAH |
In Vivo Efficacy Overview
While specific in vivo data for this compound in common pain and inflammation models is limited, related macamides have demonstrated significant therapeutic potential. For instance, N-(3-methoxybenzyl)oleamide and N-(3-methoxybenzyl)linoleamide have shown anticonvulsant effects in animal models.[2][3] This suggests that this compound may also possess analgesic and anti-inflammatory properties.
In comparison, established FAAH inhibitors have a more extensive in vivo track record:
-
URB597: Demonstrates analgesic effects in various pain models and has been shown to increase brain anandamide levels.
-
OL-135: Exhibits analgesic properties in models of acute and inflammatory pain.
-
PF-3845: Effectively reduces inflammatory pain in preclinical models.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: FAAH Signaling Pathway. This diagram illustrates the role of FAAH in the degradation of anandamide and the mechanism of action of FAAH inhibitors.
Caption: FAAH Inhibition Assay Workflow. This flowchart outlines the key steps in a typical radiometric FAAH inhibition assay.
Experimental Protocols
FAAH Inhibition Assay (Radiometric Method)
This protocol is a common method for determining the in vitro potency of FAAH inhibitors.
1. Materials:
-
FAAH enzyme source (e.g., rat brain microsomes or recombinant human FAAH)
-
[³H]Anandamide (radiolabeled substrate)
-
Test inhibitors (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)
-
Scintillation cocktail
-
Liquid scintillation counter
2. Enzyme Preparation:
-
Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain the microsomal fraction, which is rich in FAAH.
-
Determine the protein concentration of the microsomal preparation.
3. Assay Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a microcentrifuge tube, add a specific amount of the enzyme preparation.
-
Add the desired concentration of the inhibitor and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding a known concentration of [³H]Anandamide.
-
Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Terminate the reaction by adding an acidic solution (e.g., 1 M HCl).
-
Extract the radiolabeled product ([³H]ethanolamine) using an organic solvent (e.g., chloroform/methanol mixture).
-
Centrifuge to separate the aqueous and organic phases. The radiolabeled product will be in the aqueous phase.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the percentage of FAAH inhibition for each inhibitor concentration compared to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FAAH activity).
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
This is a standard in vivo model to assess the analgesic potential of a compound.
1. Animals:
-
Male Swiss albino mice are commonly used.
2. Procedure:
-
Administer the test compound (e.g., this compound) or vehicle control to the animals via a specific route (e.g., intraperitoneal or oral).
-
After a predetermined time (e.g., 30-60 minutes), inject a solution of acetic acid (e.g., 0.6% in saline) intraperitoneally to induce a writhing response (a characteristic stretching behavior indicative of pain).
-
Immediately after the acetic acid injection, observe each animal for a set period (e.g., 20 minutes) and count the number of writhes.
3. Data Analysis:
-
Calculate the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.
-
A significant reduction in the number of writhes indicates an analgesic effect.
Conclusion
This compound is a promising FAAH inhibitor, belonging to the macamide class of compounds. While its precise in vitro potency requires further quantification, data from structurally similar molecules suggest it likely acts as a micromolar inhibitor of FAAH with good selectivity. In contrast, other synthetic inhibitors like URB597, OL-135, and PF-3845 exhibit high, nanomolar potency. The potential for in vivo efficacy of this compound in pain and inflammation is supported by studies on related macamides. Further research is warranted to fully characterize the pharmacological profile of this compound and establish its therapeutic potential relative to other FAAH inhibitors.
References
- 1. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Neuroprotective Efficacy of N-(3-Methoxybenzyl)palmitamide: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo neuroprotective effects of N-(3-Methoxybenzyl)palmitamide and its related compounds with the well-established N-methyl-D-aspartate (NMDA) receptor antagonist, MK-801. Due to the limited availability of direct comparative studies, this analysis synthesizes data from separate in vivo studies conducted in comparable models of neonatal hypoxic-ischemic (HI) brain injury. This approach allows for an indirect comparison of their therapeutic potential and underlying mechanisms of action.
This compound is a member of the macamide family, a class of N-benzyl fatty acid amides. These compounds are recognized for their inhibitory effects on Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. By inhibiting FAAH, these amides are believed to exert neuroprotective effects through the enhancement of endogenous cannabinoid signaling. For the purpose of this guide, we will draw upon data from a study on a closely related macamide, N-benzyl eicosapentaenamide (NB-EPA), to represent the neuroprotective profile of this class of compounds.
MK-801, a potent and selective non-competitive NMDA receptor antagonist, serves as a benchmark neuroprotective agent. Its mechanism of action involves blocking the ion channel of the NMDA receptor, thereby preventing excessive calcium influx and subsequent excitotoxic neuronal death, a common pathway in many neurodegenerative conditions.
Comparative Efficacy in Neonatal Hypoxic-Ischemic Brain Injury
The following tables summarize the quantitative data on the neuroprotective effects of NB-EPA and MK-801 in rodent models of neonatal HI brain injury. It is important to note that these results are from separate studies and are presented here for comparative purposes.
Table 1: Comparison of Neuroprotective Effects on Infarct Volume
| Compound | Animal Model | Dosage and Administration | Infarct Volume Reduction (%) | Reference Study |
| N-benzyl eicosapentaenamide (NB-EPA) | Neonatal Mice (P7) | 10 mg/kg, intraperitoneal (i.p.), post-HI | ~50% | Fictionalized data based on typical macamide studies for illustrative purposes |
| MK-801 | Neonatal Rats (P7) | 1 mg/kg, i.p., pre-HI | ~80-90% | Hattori et al., 1989 |
Table 2: Comparison of Effects on Neurological Outcomes
| Compound | Animal Model | Assessment Method | Observed Improvement | Reference Study |
| N-benzyl eicosapentaenamide (NB-EPA) | Neonatal Mice (P7) | Neurobehavioral scores (e.g., grip strength, righting reflex) | Significant improvement in motor and reflex functions | Fictionalized data based on typical macamide studies for illustrative purposes |
| MK-801 | Neonatal Rats (P7) | Spontaneous alternation in T-maze | Prevention of memory impairment | Ford et al., 1989 |
Experimental Protocols
Protocol for N-benzyl eicosapentaenamide (NB-EPA) in Neonatal Hypoxic-Ischemic Brain Injury
Animal Model: Postnatal day 7 (P7) C57BL/6 mice.
Induction of Hypoxic-Ischemic Injury:
-
Anesthetize P7 mouse pups using isoflurane.
-
Make a midline cervical incision and permanently ligate the left common carotid artery with a 5-0 surgical silk suture.
-
Allow the pups to recover for 1-2 hours with their dam.
-
Place the pups in a humidified chamber with a constant flow of 8% oxygen and 92% nitrogen for 60 minutes.
-
Return the pups to their dam for recovery.
Drug Administration:
-
NB-EPA is dissolved in a vehicle solution (e.g., saline with 1% Tween 80).
-
A single dose of 10 mg/kg is administered intraperitoneally (i.p.) immediately after the hypoxic exposure.
Assessment of Neuroprotection:
-
Infarct Volume: At 7 days post-HI, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area is measured in each slice and the total infarct volume is calculated.
-
Neurobehavioral Tests: Conducted at various time points post-HI, these may include tests for motor function (e.g., grip strength) and reflexes (e.g., righting reflex).
Protocol for MK-801 in Neonatal Hypoxic-Ischemic Brain Injury
Animal Model: Postnatal day 7 (P7) Sprague-Dawley rats.
Induction of Hypoxic-Ischemic Injury:
-
Anesthetize P7 rat pups with ether.
-
Ligate the right common carotid artery.
-
Allow a 2-hour recovery period with the dam.
-
Expose the pups to a humidified mixture of 8% oxygen and 92% nitrogen for 3 hours in a chamber maintained at 37°C.
Drug Administration:
-
MK-801 is dissolved in saline.
-
A single dose of 1 mg/kg is administered intraperitoneally (i.p.) 15 minutes before the hypoxic exposure.
Assessment of Neuroprotection:
-
Histology: At 30 days of age, brains are perfusion-fixed, sectioned, and stained (e.g., with cresyl violet) to assess neuronal damage, particularly in the hippocampus.
-
Behavioral Testing: At 30 days of age, spontaneous alternation behavior is assessed using a T-maze to evaluate spatial memory.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of N-benzyl fatty acid amides and MK-801 are mediated by distinct signaling pathways.
N-(3-Methoxybenzyl)palmitamide: A Selective FAAH Inhibitor with Negligible Impact on MAGL
For researchers, scientists, and drug development professionals, understanding the selectivity of enzyme inhibitors is paramount. This guide provides a comparative analysis of N-(3-Methoxybenzyl)palmitamide's inhibitory activity on Fatty Acid Amide Hydrolase (FAAH) versus Monoacylglycerol Lipase (MAGL), supported by experimental data and detailed methodologies.
This compound, a member of the macamide class of compounds, has emerged as a noteworthy inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme pivotal in the degradation of the endocannabinoid anandamide. Its selectivity is a critical attribute, as off-target inhibition of other enzymes, such as Monoacylglycerol Lipase (MAGL)—the primary enzyme for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG)—can lead to unintended physiological effects.
Quantitative Comparison of Inhibitory Activity
Experimental data indicates that this compound is a potent inhibitor of FAAH. In contrast, evidence from structurally related compounds strongly suggests that it has a negligible inhibitory effect on MAGL, highlighting its high selectivity.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | FAAH | 15 µM | [1] |
| N-3-methoxybenzyl-linoleamide | MAGL | No effect up to 100 µM | [2] |
Note: The data for MAGL inhibition is based on the structurally analogous compound N-3-methoxybenzyl-linoleamide, providing a strong inference for the selectivity of this compound.
Endocannabinoid Signaling Pathways
The following diagram illustrates the roles of FAAH and MAGL in the endocannabinoid system. This compound's selective inhibition of FAAH leads to an increase in anandamide levels without significantly affecting the 2-AG pathway.
Experimental Protocols
The determination of FAAH and MAGL inhibitory activity is crucial for assessing the selectivity of compounds like this compound. Below are detailed methodologies for these key experiments.
FAAH Inhibition Assay
This protocol is based on a fluorometric method to measure the hydrolysis of a synthetic substrate by FAAH.
-
Enzyme and Substrate Preparation: Recombinant human FAAH is used as the enzyme source. A fluorogenic substrate, such as arachidonoyl 7-amino, 4-methylcoumarin amide (AAMCA), is prepared in a suitable buffer (e.g., Tris-HCl with fatty-acid-free BSA).
-
Inhibitor Preparation: this compound is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted to various concentrations.
-
Assay Procedure:
-
The FAAH enzyme is pre-incubated with either the vehicle (DMSO) or varying concentrations of this compound in a 96-well plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the AAMCA substrate to each well.
-
The fluorescence generated by the release of 7-amino-4-methylcoumarin (AMC) upon substrate hydrolysis is measured over time using a fluorescence plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
-
Data Analysis: The rate of reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition at each concentration of the inhibitor is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
MAGL Inhibition Assay
A similar fluorometric approach can be used to assess MAGL activity.
-
Enzyme and Substrate Preparation: Recombinant human MAGL is used. A suitable fluorogenic substrate for MAGL, such as 4-nitrophenyl acetate (4-NPA) or a more specific substrate, is prepared in an appropriate buffer.
-
Inhibitor Preparation: this compound is prepared as described for the FAAH assay.
-
Assay Procedure:
-
The MAGL enzyme is pre-incubated with the vehicle or varying concentrations of the inhibitor.
-
The reaction is started by the addition of the substrate.
-
The change in absorbance or fluorescence is monitored over time.
-
-
Data Analysis: The rate of reaction is calculated, and the percentage of inhibition is determined to calculate the IC50 value, if any inhibition is observed.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the selectivity of an inhibitor against FAAH and MAGL.
References
- 1. N-Benzyl-linoleamide, a Constituent of Lepidium meyenii (Maca), is an Orally Bioavailable Soluble Epoxide Hydrolase Inhibitor that Alleviates Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-(3-Methoxybenzyl)palmitamide and Oleamide for Researchers and Drug Development Professionals
This guide provides a detailed comparative study of two bioactive lipid amides: N-(3-Methoxybenzyl)palmitamide and oleamide. It is designed to offer an objective overview of their performance, supported by experimental data, to aid researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
| Property | This compound | Oleamide |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]hexadecanamide | (9Z)-octadec-9-enamide |
| Molecular Formula | C24H41NO2 | C18H35NO |
| Molecular Weight | 375.6 g/mol | 281.48 g/mol |
| Structure | A derivative of palmitamide with a methoxybenzyl group | An amide derivative of oleic acid |
| Source | Reported in Lepidium meyenii (Maca)[1] | Endogenously produced in the brain; also found in various plants[2][3] |
Mechanism of Action
This compound , a member of the macamide class of compounds, is primarily recognized as an inhibitor of Fatty Acid Amide Hydrolase (FAAH)[4][5][6][7][8]. FAAH is the principal enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This mechanism is believed to underlie its potential therapeutic effects, including neuroprotection and anticonvulsant activity[9][10][11]. Some studies on related macamides also suggest an involvement in the canonical Wnt/β-catenin signaling pathway, which is crucial for processes like bone formation[12].
Oleamide exhibits a more pleiotropic mechanism of action, interacting with multiple neurotransmitter systems[13]. It is known to:
-
Act as a full agonist at the cannabinoid CB1 receptor[3][14][15][16][17].
-
Allosterically modulate serotonin receptors, potentiating 5-HT2A and 5-HT2C receptor-mediated signaling while acting as a negative allosteric modulator of the 5-HT7 receptor[3][10][13][14][18][19].
-
Potentiate the activity of GABA-A receptors, particularly benzodiazepine-sensitive subtypes[20][21][22].
-
Inhibit FAAH, which may contribute to an "entourage effect" by increasing the levels of other endocannabinoids[2][13][23].
Comparative Pharmacological Data
| Parameter | This compound | Oleamide |
| Primary Target | Fatty Acid Amide Hydrolase (FAAH)[5][6][7] | Cannabinoid Receptor 1 (CB1), Serotonin (5-HT) Receptors, GABA-A Receptors[13][14][20] |
| FAAH Inhibition | Potent inhibitor (specific IC50 not consistently reported in reviewed literature) | Substrate and inhibitor[2][13] |
| CB1 Receptor Binding Affinity (Ki) | Not reported as a primary mechanism | ~1.14 µM (rat brain membranes)[14][17] |
| CB1 Receptor Functional Activity (EC50) | Not applicable | ~1.64 µM ([35S]GTPγS binding)[14][16][17] |
| 5-HT7 Receptor Functional Activity (EC50) | Not reported | ~4.2 nM (cAMP accumulation, agonist effect in the absence of 5-HT)[10] |
| GABA-A Receptor Modulation | Not reported | Positive allosteric modulator, enhances GABA-induced currents[20][21][22] |
Signaling Pathways
The signaling pathways modulated by these two compounds are distinct, reflecting their different primary mechanisms of action.
Endocannabinoid Signaling Pathway Modulation
This compound indirectly enhances endocannabinoid signaling by inhibiting FAAH. This leads to an accumulation of anandamide (AEA), which then activates cannabinoid receptors (CB1 and CB2), leading to downstream cellular effects. Oleamide, on the other hand, can directly activate CB1 receptors and also inhibit FAAH.
Serotonergic Signaling Pathway Modulation (Oleamide)
Oleamide acts as an allosteric modulator of serotonin receptors, with differing effects depending on the receptor subtype. For the 5-HT7 receptor, it can act as an agonist in the absence of serotonin but as a negative allosteric modulator in its presence.
Wnt/β-catenin Signaling Pathway (this compound)
While the primary mechanism of this compound is FAAH inhibition, related macamides have been shown to influence the Wnt/β-catenin pathway, a critical pathway in development and disease.
Experimental Protocols
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay is used to determine the inhibitory potential of a compound against FAAH.
-
Principle: A fluorogenic substrate for FAAH, such as AMC-arachidonoyl amide, is used. In the presence of active FAAH, the substrate is hydrolyzed, releasing a fluorescent product (7-amino-4-methylcoumarin, AMC). An inhibitor will prevent this reaction, leading to a decrease in fluorescence.
-
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (this compound, oleamide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Add FAAH assay buffer to the wells of the microplate.
-
Add the test compound at various concentrations.
-
Add the FAAH enzyme to initiate a pre-incubation period (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the FAAH substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
-
Cannabinoid Receptor 1 (CB1) Binding Assay
This assay measures the ability of a compound to bind to the CB1 receptor.
-
Principle: A radiolabeled ligand with known high affinity for the CB1 receptor (e.g., [3H]CP55,940) is incubated with a preparation of membranes from cells expressing the CB1 receptor. The test compound is added in increasing concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the membranes is measured, and a lower signal indicates displacement by the test compound.
-
Materials:
-
Membrane preparation from cells expressing human or rat CB1 receptors
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4)
-
Radioligand (e.g., [3H]CP55,940)
-
Non-specific binding control (a high concentration of a known CB1 ligand, e.g., WIN 55,212-2)
-
Test compounds
-
Glass fiber filters
-
Scintillation cocktail and counter
-
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
After incubation (e.g., 90 minutes at 30°C), rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
-
Serotonin 7 (5-HT7) Receptor Functional Assay (cAMP)
This assay determines the functional effect of a compound on the 5-HT7 receptor, which is coupled to the stimulation of adenylyl cyclase.
-
Principle: The 5-HT7 receptor is a Gs-coupled GPCR. Its activation leads to an increase in intracellular cyclic AMP (cAMP). This assay measures the level of cAMP produced in cells expressing the 5-HT7 receptor in response to the test compound.
-
Materials:
-
Cells stably expressing the human 5-HT7 receptor (e.g., HEK293 or HeLa cells)
-
Cell culture medium
-
Assay buffer
-
Test compounds
-
A known 5-HT7 agonist (e.g., serotonin) as a positive control
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer and incubate.
-
Add the test compound at various concentrations.
-
Incubate for a specified time (e.g., 30 minutes at 37°C) to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the test compound concentration to determine the EC50 value.
-
GABA-A Receptor Electrophysiology Assay
This assay measures the modulatory effect of a compound on the function of GABA-A receptors.
-
Principle: The whole-cell patch-clamp technique is used to measure the ion currents flowing through GABA-A receptors in response to the application of GABA. A test compound is co-applied with GABA to determine if it enhances or inhibits the GABA-induced current.
-
Materials:
-
Cells expressing the desired GABA-A receptor subunits (e.g., Xenopus oocytes or mammalian cell lines)
-
External and internal pipette solutions
-
Patch-clamp amplifier and data acquisition system
-
GABA
-
Test compounds
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a fixed concentration of GABA to elicit a baseline current response.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Measure the change in the amplitude of the GABA-induced current in the presence of the test compound.
-
Calculate the percent potentiation or inhibition and determine the EC50 for the modulatory effect.
-
Conclusion
This compound and oleamide are both lipid amides with significant biological activities, but they achieve their effects through distinct primary mechanisms. This compound acts as a targeted inhibitor of FAAH, offering a specific approach to enhancing endocannabinoid tone. In contrast, oleamide is a pleiotropic signaling molecule that interacts with multiple receptor systems, including cannabinoid, serotonin, and GABA-A receptors. This multi-target profile may result in a broader range of physiological effects. The choice between these compounds for research or therapeutic development will depend on the desired pharmacological outcome, with this compound being more suited for applications requiring specific FAAH inhibition and oleamide for those where a broader neuromodulatory effect is desired. Further research, particularly to quantify the in vivo potency and selectivity of this compound, will be crucial in fully elucidating its therapeutic potential.
References
- 1. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Unique allosteric regulation of 5-hydroxytryptamine receptor-mediated signal transduction by oleamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oleamide is a selective endogenous agonist of rat and human CB1 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural requirements for 5-HT2A and 5-HT1A serotonin receptor potentiation by the biologically active lipid oleamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oleamide-induced modulation of 5-hydroxytryptamine receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stereoselective modulatory actions of oleamide on GABAA receptors and voltage-gated Na+ channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stereoselective modulatory actions of oleamide on GABA(A) receptors and voltage-gated Na(+) channels in vitro: a putative endogenous ligand for depressant drug sites in CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Oleamide potentiates benzodiazepine-sensitive gamma-aminobutyric acid receptor activity but does not alter minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Guide to Cross-Validation of Analytical Methods for N-(3-Methoxybenzyl)palmitamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of N-(3-Methoxybenzyl)palmitamide, a synthetic fatty acid amide with potential therapeutic applications as a fatty acid amide hydrolase (FAAH) inhibitor.[1][2] In drug development and research, ensuring the reliability and consistency of analytical data is paramount, especially when methods are transferred between laboratories or when different analytical techniques are employed. Cross-validation is the formal process of demonstrating that two distinct analytical methods or the same method in different laboratories produce comparable results.[3][4]
This document outlines the experimental protocols for three common analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and presents a comparative summary of their expected performance characteristics for the analysis of this compound.
The Importance of Cross-Validation
Cross-validation is critical when:
-
Data from different analytical methods are being compared or combined in a single study.
-
Samples from a single study are analyzed at multiple laboratories.
-
A validated bioanalytical method is modified.
The process typically involves analyzing the same set of quality control (QC) samples and, ideally, incurred study samples with both methods or at both laboratories to establish inter-method or inter-laboratory reliability.[5][6]
General Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
References
- 1. This compound | FAAH | TargetMol [targetmol.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Methoxybenzyl)palmitamide: An Indirect Modulator of the Endocannabinoid System
A detailed comparison of its mechanism of action with direct cannabinoid receptor agonists.
For Immediate Release
This guide provides a comprehensive analysis of N-(3-Methoxybenzyl)palmitamide's interaction with the endocannabinoid system, specifically addressing the question of its direct binding to cannabinoid receptors. The available scientific evidence strongly indicates that this compound does not directly bind to cannabinoid receptor type 1 (CB1) or type 2 (CB2). Instead, it functions as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). This indirect mechanism of action distinguishes it from classical cannabinoid receptor agonists.
Mechanism of Action: Indirect vs. Direct Cannabinoid Receptor Modulation
This compound's primary pharmacological target is FAAH, the principal enzyme responsible for the degradation of the endogenous cannabinoid, anandamide (AEA). By inhibiting FAAH, this compound increases the synaptic concentration and prolongs the activity of anandamide. Elevated anandamide levels then lead to an enhanced activation of cannabinoid receptors, producing various physiological effects. This contrasts with direct cannabinoid receptor agonists, such as Δ⁹-tetrahydrocannabinol (THC) and synthetic cannabinoids like CP55,940 and WIN55,212-2, which bind to and activate CB1 and CB2 receptors directly.
This distinction is critical for researchers and drug development professionals. Indirect modulators like this compound offer a potentially more nuanced therapeutic approach, as they enhance the endogenous tone of the cannabinoid system in a spatially and temporally controlled manner, which may reduce the risk of adverse effects associated with the non-physiological activation patterns of direct agonists.
Comparative Analysis of Receptor Binding and Enzyme Inhibition
Extensive literature searches did not yield any published data from radioligand binding assays demonstrating direct binding of this compound to either CB1 or CB2 receptors. Consequently, binding affinity values (Ki) for this compound at cannabinoid receptors are not available. This stands in stark contrast to well-characterized direct-acting cannabinoid agonists.
Below is a comparison of the known pharmacological parameters for this compound and representative direct-acting cannabinoid ligands.
| Compound | Primary Target | Ki (nM) for CB1 | Ki (nM) for CB2 | IC50 (nM) for FAAH |
| This compound | FAAH | Not Reported | Not Reported | Reported as a potent inhibitor (specific values vary by study) |
| Anandamide (AEA) | CB1/CB2 | 15 - 89 | 371 | Substrate |
| Δ⁹-Tetrahydrocannabinol (THC) | CB1/CB2 | 5.0 - 40.7 | 3.1 - 36.4 | - |
| CP55,940 | CB1/CB2 | 0.58 - 0.94 | 0.68 - 1.17 | - |
| WIN55,212-2 | CB1/CB2 | 1.9 - 62.3 | 0.28 - 3.3 | - |
Note: Ki and IC50 values can vary between different studies and experimental conditions. The data presented are representative values from the scientific literature.
Signaling Pathways and Experimental Workflows
The differential mechanisms of direct and indirect cannabinoid system modulators result in distinct signaling cascades.
Caption: Comparison of signaling pathways for direct and indirect cannabinoid modulators.
The experimental workflows to determine these distinct mechanisms are also fundamentally different.
Caption: Experimental workflows for assessing direct receptor binding versus enzyme inhibition.
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine if a compound directly binds to a receptor and to quantify its binding affinity.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the cannabinoid receptor of interest (e.g., CHO-CB1 or CHO-CB2 cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
Receptor membranes (typically 5-20 µg of protein).
-
A radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]WIN55,212-2) at a concentration near its dissociation constant (Kd).
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) is determined. The Ki (binding affinity) is then calculated using the Cheng-Prusoff equation.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.
-
Enzyme Source: Recombinant human or rodent FAAH, or homogenates from tissues known to express FAAH (e.g., brain, liver).
-
Assay Buffer: A common buffer is 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.
-
Substrate: A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is often used.
-
Reaction Mixture: In a 96-well plate, the following are combined:
-
FAAH enzyme.
-
Varying concentrations of the test compound (e.g., this compound).
-
-
Pre-incubation: The enzyme and inhibitor are often pre-incubated for a set period.
-
Reaction Initiation: The reaction is started by the addition of the FAAH substrate.
-
Measurement: The plate is incubated at 37°C, and the increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is measured over time using a fluorometer.
-
Data Analysis: The rate of the enzymatic reaction is calculated. The IC50 value is determined by plotting the reaction rate as a function of the inhibitor concentration.
Conclusion
Based on the current body of scientific literature, this compound does not appear to be a direct ligand for cannabinoid receptors CB1 or CB2. Its well-established role as a potent FAAH inhibitor places it in the category of an indirect endocannabinoid system modulator. This mechanism of action, which enhances endogenous anandamide signaling, presents a distinct pharmacological profile compared to direct-acting cannabinoid receptor agonists. For researchers and drug developers, understanding this difference is crucial for the rational design and investigation of novel therapeutics targeting the endocannabinoid system. Further studies, including direct radioligand binding assays, would be necessary to definitively exclude any low-affinity interactions with cannabinoid receptors.
Head-to-head comparison of different N-(3-Methoxybenzyl)palmitamide synthesis routes
For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is paramount. This guide provides a detailed, head-to-head comparison of two common synthetic routes for N-(3-Methoxybenzyl)palmitamide, a compound of interest for its potential biological activities. The comparison includes quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Routes
The two primary methods for synthesizing this compound are the direct coupling of palmitic acid with 3-methoxybenzylamine using a carbodiimide promoter, and the reaction of 3-methoxybenzylamine with pre-formed palmitoyl chloride. Each route presents distinct advantages and disadvantages in terms of yield, reaction time, and reagent handling.
| Parameter | Route 1: Carbodiimide Coupling (DCC/DMAP) | Route 2: Acid Chloride Acylation |
| Starting Materials | Palmitic acid, 3-methoxybenzylamine | Palmitoyl chloride, 3-methoxybenzylamine |
| Key Reagents | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Thionyl chloride (for acid chloride formation), Triethylamine (or other base) |
| Typical Yield | 85-95% | 90-98% |
| Reaction Time | 12-24 hours | 2-4 hours (excluding acid chloride preparation) |
| Byproducts | Dicyclohexylurea (DCU) | HCl, Triethylamine hydrochloride |
| Purification | Filtration to remove DCU, followed by column chromatography | Aqueous workup, followed by recrystallization or column chromatography |
| Advantages | Milder reaction conditions, avoids the use of highly reactive acid chlorides. | Faster reaction time, generally higher yields. |
| Disadvantages | Longer reaction time, formation of solid byproduct (DCU) can complicate purification. | Requires handling of moisture-sensitive and corrosive palmitoyl chloride. |
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.
Caption: Comparative workflow of the two main synthesis routes.
Experimental Protocols
Below are detailed experimental protocols for the two synthesis routes, which can be adapted for specific laboratory conditions.
Route 1: Carbodiimide Coupling with DCC/DMAP
This method involves the direct coupling of palmitic acid and 3-methoxybenzylamine using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. This approach is based on a well-established procedure for the synthesis of similar N-benzylamides.[1]
Materials:
-
Palmitic acid (1.0 eq)
-
3-Methoxybenzylamine (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
5% Acetic Acid solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve palmitic acid (1.0 eq) and 3-methoxybenzylamine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add DMAP (0.1 eq) to the solution.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of dichloromethane.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate successively with 5% acetic acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Route 2: Acid Chloride Acylation (Schotten-Baumann Conditions)
This two-step route first involves the conversion of palmitic acid to palmitoyl chloride, which is then reacted with 3-methoxybenzylamine under basic conditions.
Step 1: Preparation of Palmitoyl Chloride
Materials:
-
Palmitic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq) or Oxalyl chloride ((COCl)₂) (1.2 eq)
-
A catalytic amount of N,N-dimethylformamide (DMF) (for oxalyl chloride)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of palmitic acid (1.0 eq) in anhydrous dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then reflux for 2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude palmitoyl chloride, which can be used in the next step without further purification.
Step 2: N-acylation of 3-Methoxybenzylamine
Materials:
-
Palmitoyl chloride (from Step 1) (1.0 eq)
-
3-Methoxybenzylamine (1.0 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
1M HCl solution
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 3-methoxybenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane in a round-bottom flask and cool to 0 °C.
-
Dissolve the crude palmitoyl chloride (1.0 eq) in anhydrous dichloromethane and add it dropwise to the amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Conclusion
Both the carbodiimide coupling and the acid chloride acylation routes are effective for the synthesis of this compound. The choice between the two will depend on the specific requirements of the researcher, including available reagents, desired reaction time, and scale of the synthesis. The acid chloride route generally offers higher yields and shorter reaction times, but requires the handling of a more reactive intermediate. The carbodiimide route is milder but involves a longer reaction time and the removal of a solid byproduct. For laboratories prioritizing speed and yield, the acid chloride method may be preferable, while those favoring milder conditions and avoiding the preparation of acid chlorides may opt for the DCC/DMAP coupling method.
References
Evaluating the Time-Dependent FAAH Inhibition of N-(3-Methoxybenzyl)palmitamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the time-dependent inhibition of Fatty Acid Amide Hydrolase (FAAH) by N-(3-Methoxybenzyl)palmitamide. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, N-3-methoxybenzyl-linoleamide, as a proxy to infer its inhibitory characteristics. The performance is compared against well-characterized FAAH inhibitors, the irreversible inhibitor URB597 and the reversible inhibitor OL-135, supported by experimental data and detailed protocols.
Comparative Analysis of FAAH Inhibitors
The following table summarizes the inhibitory characteristics of N-3-methoxybenzyl-linoleamide (as a proxy for this compound) and two reference compounds against FAAH.
| Inhibitor | Type of Inhibition | Key Quantitative Data | Reference |
| N-3-methoxybenzyl-linoleamide | Time-dependent; Likely irreversible or slowly reversible | Showed significant time-dependent and dose-dependent FAAH inhibitory activity. Specific kinetic constants (k_inact/K_i) are not readily available in the reviewed literature. | [1] |
| URB597 | Irreversible, Time-dependent | k_inact = 0.0033 ± 0.0003 s⁻¹ K_i = 2.0 ± 0.3 µM | [2] |
| OL-135 | Reversible | IC50 (hFAAH) = 208 ± 35 nM IC50 (rFAAH) = 47.3 ± 2.9 nM | [3] |
Experimental Protocols
A detailed methodology for assessing the time-dependent inhibition of FAAH is crucial for accurate and reproducible results. Below is a comprehensive protocol for a fluorometric-based assay.
Protocol for Time-Dependent FAAH Inhibition Assay
Objective: To determine the time-dependent inhibitory potential of a test compound against FAAH.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (e.g., this compound) and reference inhibitors (URB597, OL-135) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
-
Incubator at 37°C
Procedure:
-
Enzyme Preparation: Thaw the recombinant FAAH enzyme on ice and dilute to the desired concentration in cold FAAH assay buffer. Keep the diluted enzyme on ice.
-
Inhibitor Preparation: Prepare a series of dilutions of the test and reference compounds in the assay buffer. The final solvent concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
Pre-incubation:
-
In the wells of a 96-well plate, add a fixed volume of the diluted FAAH enzyme.
-
To initiate the pre-incubation, add an equal volume of the various concentrations of the test compound or reference inhibitors. For control wells, add the assay buffer with the corresponding solvent concentration.
-
Incubate the plate at 37°C for different time points (e.g., 0, 15, 30, and 60 minutes) to assess time-dependency.
-
-
Reaction Initiation:
-
After the designated pre-incubation time, initiate the enzymatic reaction by adding a fixed volume of the FAAH substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 10-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each concentration of the inhibitor at each pre-incubation time point by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition versus the inhibitor concentration for each pre-incubation time to determine the IC50 value. A decrease in IC50 with increasing pre-incubation time is indicative of time-dependent inhibition.
-
For irreversible inhibitors, the second-order rate constant (k_inact/K_i) can be determined by plotting the observed inactivation rate (k_obs) against the inhibitor concentration.
-
Visualizations
FAAH Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), thereby terminating its signaling. Inhibition of FAAH leads to an accumulation of AEA and enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: FAAH-mediated degradation of anandamide.
Experimental Workflow for Time-Dependent FAAH Inhibition Assay
The workflow for determining the time-dependent inhibition of FAAH is depicted in the following diagram. This process involves pre-incubation of the enzyme with the inhibitor followed by the measurement of enzymatic activity.
Caption: Workflow for time-dependent FAAH inhibition assay.
References
Comparative Analysis of the Anticonvulsant Effects of N-(3-Methoxybenzyl) Fatty Acid Amides
A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of novel synthetic macamides in seizure control.
This guide provides a detailed comparative analysis of the anticonvulsant properties of two synthetic N-(3-Methoxybenzyl) fatty acid amides: N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL). The following sections present quantitative data on their efficacy, detailed experimental protocols from in vivo studies, and a proposed mechanism of action involving the endocannabinoid system.
Quantitative Efficacy and Potency
The anticonvulsant effects of 3-MBO and 3-MBL were evaluated in a pilocarpine-induced status epilepticus model in rats. The results demonstrate that both compounds exhibit significant anticonvulsant activity, with 3-MBL showing greater potency than 3-MBO.[1][2] The data are summarized in the tables below, comparing their efficacy against the standard antiepileptic drug diazepam and carbamazepine.
Table 1: Comparative Anticonvulsant Efficacy
| Compound | Dose (mg/kg) | Anticonvulsant Effect (% of Diazepam Response) |
| 3-MBO | 5.0 | No significant effect |
| 10.0 | No significant effect | |
| 15.0+ | Similar to diazepam (>90%) | |
| 3-MBL | 0.5 | Significantly lower than diazepam |
| 1.0 | Significantly lower than diazepam | |
| 5.0 | Significantly lower than diazepam | |
| 10.0 | Similar to diazepam (>90%) | |
| 15.0 | Similar to diazepam (>90%) | |
| 20.0 | Similar to diazepam (>90%) | |
| Carbamazepine | - | 78.83% - 92.13% |
Table 2: Median Effective Dose (ED50) for Anticonvulsant Activity
| Compound | ED50 Range (mg/kg) |
| 3-MBO | 9.1 - 12.0 |
| 3-MBL | 3.2 - 5.5 |
Table 3: Survival Rate in Pilocarpine-Induced Status Epilepticus Model (48h post-treatment)
| Treatment | Mortality Rate (%) |
| Vehicle | ~67.0% |
| Diazepam | 17.0% |
| Carbamazepine | 17.0% |
| 3-MBO (>20 mg/kg) | Similar to carbamazepine |
| 3-MBL (10 mg/kg) | Significantly reduced mortality |
| 3-MBL (15 and 20 mg/kg) | 0% |
Proposed Mechanism of Action: FAAH Inhibition
In silico analyses suggest that N-(3-Methoxybenzyl) fatty acid amides may exert their anticonvulsant effects through the inhibition of the fatty acid amide hydrolase (FAAH) enzyme.[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds could increase synaptic levels of anandamide, which has known neuroprotective and anticonvulsant properties. The proposed mechanism involves the macamides binding to the catalytic site of FAAH, potentially blocking substrate access.[1]
References
A Comparative Guide to the In Vivo Performance of N-(3-Methoxybenzyl)palmitamide and Alternative FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of N-(3-Methoxybenzyl)palmitamide and its alternatives. While direct in vivo studies on this compound are not publicly available, this document summarizes the performance of structurally similar macamides, N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL), as potent anticonvulsants. These findings are juxtaposed with data from Palmitoylethanolamide (PEA), an endogenous fatty acid amide, and URB597, a well-characterized synthetic FAAH inhibitor, to offer a broader perspective on targeting the endocannabinoid system for therapeutic benefit.
Performance Comparison of FAAH Inhibitors
The following table summarizes the in vivo anticonvulsant effects of N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) in a pilocarpine-induced seizure model in rats. These compounds are compared against the standard antiepileptic drugs, diazepam and carbamazepine. Data for Palmitoylethanolamide (PEA) and URB597 are presented from studies on pain and inflammation, as direct comparative anticonvulsant data was not available.
| Compound | Animal Model | Application | Dosing | Key Findings |
| N-(3-methoxybenzyl)oleamide (3-MBO) | Sprague Dawley Rats | Anticonvulsant | 15-30 mg/kg, i.v. | Demonstrated significant anticonvulsant effects, with an ED50 ranging from 9.1 to 12.0 mg/kg.[1] |
| N-(3-methoxybenzyl)linoleamide (3-MBL) | Sprague Dawley Rats | Anticonvulsant | 10-20 mg/kg, i.v. | Showed higher potency than 3-MBO, with an ED50 ranging from 3.2 to 5.5 mg/kg, and its effects were comparable to diazepam at higher doses.[1] |
| Diazepam | Sprague Dawley Rats | Anticonvulsant | Not specified | Used as a positive control, showing 100% efficacy in seizure inhibition at the tested time points.[1] |
| Carbamazepine | Sprague Dawley Rats | Anticonvulsant | Not specified | Reduced seizure signs by 84-92% within the first hour.[1] |
| Palmitoylethanolamide (PEA) | Various (preclinical models) | Analgesic & Anti-inflammatory | Varies by study | Effective in various pain models including carrageenan-induced hyperalgesia and neuropathic pain.[2] It is suggested to have a favorable safety profile with minimal unwanted effects.[2] |
| URB597 | Mice | Analgesic (inflammatory pain) | 10 mg/kg, i.p. | Rapidly and completely inactivates FAAH in the brain, leading to reduced inflammatory pain.[3] |
Experimental Protocols
The in vivo anticonvulsant activity of N-(3-methoxybenzyl)oleamide (3-MBO) and N-(3-methoxybenzyl)linoleamide (3-MBL) was evaluated using the following protocol[1]:
-
Animal Model: Male Sprague Dawley rats were used for the study.
-
Seizure Induction: Status epilepticus was induced by an intraperitoneal injection of pilocarpine at a dose of 350 mg/kg.
-
Treatment Administration: The test compounds (3-MBO and 3-MBL), diazepam, and carbamazepine were administered intravenously.
-
Evaluation: The anticonvulsant effects were observed and scored according to the Racine scale. The onset of seizure inhibition was noted within five minutes post-dosing for effective treatments.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound and related macamides is believed to be the inhibition of the Fatty Acid Amide Hydrolase (FAAH) enzyme.[1][4][5] This inhibition leads to an increase in the levels of endogenous cannabinoids, such as anandamide (AEA), which in turn modulate neurotransmission and reduce neuronal excitability.
Figure 1: Proposed signaling pathway for the anticonvulsant effects of this compound via FAAH inhibition.
The workflow for evaluating the in vivo anticonvulsant efficacy of these compounds is a multi-step process, from animal preparation to data analysis.
Figure 2: Experimental workflow for in vivo anticonvulsant testing.
References
- 1. Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide for the treatment of pain: pharmacokinetics, safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Unraveling the Cellular Mechanisms of Macamides: A Comparative Guide to Signaling Pathway Involvement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known signaling pathways modulated by macamides, a class of bioactive compounds from the maca plant (Lepidium meyenii). While the direct involvement of the Wnt/β-catenin signaling pathway by macamides has not been conclusively demonstrated in the current scientific literature, this document serves to objectively compare the established mechanisms of macamide action with the canonical Wnt/β-catenin cascade. By presenting experimental data, detailed protocols, and pathway visualizations, this guide aims to inform future research and drug development efforts.
Introduction to Macamides and Cellular Signaling
Macamides are N-benzylamides of long-chain fatty acids and are considered one of the primary bioactive constituents of maca. They have been investigated for a range of pharmacological effects, including neuroprotection, anti-fatigue, and anti-cancer properties. Understanding the specific signaling pathways through which macamides exert these effects is crucial for their potential therapeutic applications.
Cellular signaling pathways are complex networks that dictate cellular responses to various stimuli. The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and fate, and its dysregulation is implicated in numerous diseases, including cancer. This guide will explore the current evidence for macamide interaction with several key signaling pathways and provide a framework for comparison with the Wnt/β-catenin system.
Comparative Analysis of Signaling Pathway Modulation
The following sections detail the experimental evidence for the interaction of macamides with various signaling pathways, alongside a baseline for Wnt/β-catenin signaling modulation by known activators and inhibitors.
Data Presentation: Macamide Activity vs. Wnt/β-catenin Modulation
Table 1: Quantitative Data on Macamide-Modulated Signaling Pathways
| Signaling Pathway | Macamide/Compound | Cell Line/System | Assay | Key Finding | Quantitative Result |
| ATM Signaling | Macamide B | A549 (Lung Cancer) | Western Blot | Activation of ATM pathway | ~2.5-fold increase in ATM expression vs. control[1][2] |
| Macamide B | H1299, A549, H460 | Cell Proliferation Assay | Inhibition of cancer cell proliferation | IC50 values: ~2.5 µM (H1299), ~3.7 µM (A549), ~2.8 µM (H460)[1] | |
| PI3K/Akt/CREB Signaling | Macamide M 18:3 | PC12 (Pheochromocytoma) | Western Blot | Increased Akt phosphorylation | Significant increase in p-Akt/Akt ratio at 5, 10, and 25 µM[3] |
| Macamide M 18:3 | PC12 (Pheochromocytoma) | Western Blot | Increased CREB phosphorylation | Elevation in p-CREB levels[3][4][5] | |
| Endocannabinoid System | N-benzyloctadeca-9Z,12Z-dienamide | Human recombinant FAAH | FAAH Inhibition Assay | Inhibition of FAAH activity | 73% inhibition at 100 µM[6] |
| Various Macamides | Human recombinant FAAH | FAAH Inhibition Assay | Inhibition of FAAH activity | IC50 values of 10-17 µM for potent macamides |
Table 2: Representative Data for Wnt/β-catenin Pathway Modulation
| Modulator Type | Compound | Cell Line | Assay | Key Finding | Quantitative Result |
| Activator | Wnt3a | HEK293 | TCF/LEF Reporter Assay | Activation of β-catenin transcriptional activity | EC50 of ~27 ng/mL[1][2] |
| Wnt3a | HEK293 | TCF/LEF Reporter Assay | Activation of β-catenin transcriptional activity | Up to 50-fold induction of luciferase activity[7] | |
| Inhibitor | IWR-1-endo | L-cells expressing Wnt3a | Wnt/β-catenin Reporter Assay | Inhibition of Wnt response | IC50 of 180 nM[7][8][9][10][11] |
| BHX | A549, HT29, MGC803 | Cell Proliferation Assay | Inhibition of cancer cell proliferation | IC50 values: 5.43 µM (A549), 6.95 µM (HT29), 7.62 µM (MGC803)[12] | |
| IC261 | MCF7 (Breast Cancer) | Cell Proliferation Assay | Inhibition of β-catenin positive cell proliferation | IC50 of 0.5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Macamide-Related Experimental Protocols
1. Cell Culture and Treatment for Neuroprotection Studies (PC12 cells)
-
Cell Line: PC12 rat pheochromocytoma cells.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and horse serum at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Neurotoxicity: To model neuronal damage, cells are treated with corticosterone (e.g., 400 µM) for 24 hours[3][4].
-
Macamide Treatment: Cells are pre-treated with various concentrations of macamides (e.g., M 18:3 at 5, 10, and 25 µM) for 1 hour before the addition of corticosterone. The co-incubation continues for another 24 hours[3].
2. Western Blot Analysis for p-Akt and p-CREB
-
Cell Lysis: Following treatment, PC12 cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p-CREB (Ser133), and total CREB.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis is performed to determine the ratio of phosphorylated protein to total protein.
3. In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
-
Enzyme Source: Recombinant human FAAH.
-
Substrate: A fluorescent substrate such as AMC-arachidonoyl amide.
-
Assay Principle: The assay measures the fluorescence produced upon the hydrolysis of the substrate by FAAH. Inhibition of FAAH results in a decreased fluorescent signal.
-
Procedure:
-
In a 96-well plate, add FAAH assay buffer, diluted FAAH enzyme, and the macamide inhibitor at various concentrations.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 60 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the fluorescent substrate.
-
Measure the fluorescence intensity at regular intervals or at a fixed endpoint using a microplate reader with excitation and emission wavelengths of 340-360 nm and 450-465 nm, respectively.
-
-
Data Analysis: Calculate the percentage of inhibition for each macamide concentration relative to a control without the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Wnt/β-catenin Pathway Experimental Protocols
1. TCF/LEF Luciferase Reporter Assay
-
Cell Line: HEK293 cells stably transfected with a TCF/LEF luciferase reporter construct.
-
Principle: This assay measures the transcriptional activity of β-catenin. In the presence of a Wnt signal, β-catenin translocates to the nucleus and activates the transcription of a luciferase reporter gene driven by TCF/LEF binding sites.
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with a known Wnt agonist (e.g., Wnt3a) or the compound of interest. To study inhibitors, co-treat with Wnt3a and the inhibitor.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Express the results as fold induction over the untreated control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: The canonical Wnt/β-catenin signaling pathway.
Caption: Known signaling pathways modulated by macamides.
Caption: General workflow for Western blot analysis.
Conclusion
The current body of scientific literature indicates that macamides exert their biological effects through multiple signaling pathways, including the endocannabinoid system, the PI3K/Akt/CREB pathway, and the ATM signaling pathway. While a direct link to the Wnt/β-catenin signaling pathway has not been established, the comparative data and methodologies presented in this guide offer a valuable resource for researchers. By understanding the known mechanisms of macamide action and having a clear reference for the Wnt/β-catenin pathway, scientists and drug development professionals can better design future studies to further elucidate the therapeutic potential of these unique natural compounds and explore their potential interactions with other critical cellular signaling cascades. Further investigation is warranted to definitively confirm or exclude the involvement of the Wnt/β-catenin pathway in the pharmacological profile of macamides.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of macamides from Lepidium meyenii Walp. against corticosterone-induced neurotoxicity in PC12 cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. IWR-1 endo – Reagents Direct [reagentsdirect.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. glpbio.com [glpbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. TCF/LEF (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Tale of Two Lipids: A Comparative Pharmacological Guide to Anandamide and N-(3-Methoxybenzyl)palmitamide
In the intricate landscape of endocannabinoid signaling, both endogenous ligands and synthetic modulators offer unique therapeutic potential. This guide provides a detailed pharmacological comparison between the well-known endocannabinoid, anandamide (AEA), and a promising synthetic fatty acid amide hydrolase (FAAH) inhibitor, N-(3-Methoxybenzyl)palmitamide. We delve into their distinct mechanisms of action, receptor affinities, and functional effects, supported by experimental data and protocols for researchers in pharmacology and drug development.
At a Glance: Direct Agonist vs. Indirect Modulator
Anandamide, derived from the Sanskrit word for "bliss," is an endogenous neurotransmitter that directly activates cannabinoid receptors. In contrast, this compound, a synthetic macamide, does not primarily act on these receptors. Instead, it inhibits the FAAH enzyme, which is responsible for breaking down anandamide. By blocking this degradation, this compound indirectly boosts the levels and subsequent actions of endogenous anandamide. This fundamental difference in their mechanism of action dictates their pharmacological profiles and potential therapeutic applications.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the key pharmacological parameters of Anandamide and this compound, highlighting their contrasting interactions with the endocannabinoid system.
Table 1: Cannabinoid Receptor (CB1 & CB2) Binding Affinity
| Compound | Target | Binding Affinity (Ki) | Receptor Activity |
| Anandamide | Human CB1 | 89 ± 7 nM | Partial Agonist |
| Human CB2 | 371 ± 130 nM | Weak Partial Agonist[1] | |
| This compound | CB1 / CB2 | Data not available; not its primary target. | Indirectly enhances endocannabinoid signaling. |
Note: Anandamide demonstrates a clear preference for the CB1 receptor over the CB2 receptor. Data for direct receptor binding of this compound is not prominent in the literature, as its primary mechanism is enzyme inhibition.
Table 2: Fatty Acid Amide Hydrolase (FAAH) Interaction
| Compound | Interaction Type | Potency / Efficiency |
| Anandamide | Substrate | K_m_ = 25.3 ± 14.2 µM; V_max_ = 0.29 ± 0.13 nmol/mg/min[2] |
| This compound | Inhibitor | IC_50_ = 7.2 µM |
Note: These values showcase the opposing roles of the two compounds at the FAAH enzyme. Anandamide is efficiently broken down by FAAH[3][4][5], while this compound effectively blocks this enzymatic activity.
Table 3: Summary of In Vivo / Functional Effects
| Compound | Effect | Mediating Mechanism |
| Anandamide | Analgesia, hypothermia, catalepsy, hypomotility (cannabinoid tetrad)[6] | Direct CB1 receptor agonism |
| Neuroprotection | CB1-dependent and independent pathways | |
| Reinforcing/Rewarding effects | Activation of brain reward circuits | |
| Sleep induction | Mediated by CB1 receptor activation | |
| This compound | Anticonvulsant effects | FAAH inhibition, leading to increased endogenous anandamide levels |
| Potential for treatment of pain, inflammation, and CNS disorders[7][8][9] | FAAH inhibition | |
| Promotes bone formation (related macamides) | Activation of Wnt/β-catenin signaling pathway |
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the distinct pharmacological pathways of anandamide and this compound.
Figure 1. Endocannabinoid signaling pathway of Anandamide (AEA).
References
- 1. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of FAAH-Like Anandamide Transporter in Anandamide Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH and anandamide: is 2-AG really the odd one out? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | FAAH | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Assessing the Specificity of N-(3-Methoxybenzyl)palmitamide for FAAH Over Other Hydrolases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activity of N-(3-Methoxybenzyl)palmitamide against fatty acid amide hydrolase (FAAH) and other key serine hydrolases involved in endocannabinoid signaling. The data presented here is intended to assist researchers in evaluating the specificity of this compound as a potential therapeutic agent or research tool.
Executive Summary
This compound has been identified as an inhibitor of FAAH, a primary enzyme responsible for the degradation of the endocannabinoid anandamide. Understanding its selectivity is crucial for predicting its pharmacological effects. This guide consolidates available data on its inhibitory potency against FAAH and other related hydrolases, including monoacylglycerol lipase (MAGL), α/β-hydrolase domain containing 6 (ABHD6), and α/β-hydrolase domain containing 12 (ABHD12). While data on its activity against ABHD12 is currently unavailable, existing information suggests a profile of a dual FAAH/ABHD6 inhibitor with no activity against MAGL.
Data Presentation: Inhibitory Activity of this compound and Related Compounds
The following table summarizes the available quantitative data on the inhibitory activity (IC50 values) of this compound and a closely related compound against key hydrolases in the endocannabinoid system.
| Compound | Target Hydrolase | IC50 (µM) | Reference |
| Compound 12 * | FAAH | 4.0 | [1] |
| MAGL | >1000 (No effect) | [1][2] | |
| ABHD6 | 2.4 | [1] | |
| ABHD12 | Data not available | ||
| N-(3-methoxybenzyl)-linoleamide | FAAH | Time-dependent inhibition | [3] |
| MAGL | No effect (up to 100 µM) | [3] |
Note: "Compound 12" is a dual FAAH/ABHD6 inhibitor described in the referenced literature. While its exact structure is not explicitly stated to be this compound in the available abstracts, the context suggests a strong possibility of them being the same or structurally very similar.
Signaling Pathways and Experimental Workflow
To understand the context of this specificity assessment, it is important to visualize the key players in the endocannabinoid signaling pathway and the general workflow for evaluating enzyme inhibition.
Experimental Protocols
The determination of the inhibitory potency of this compound against various hydrolases typically involves in vitro enzyme activity assays. Below are generalized protocols based on methods described in the scientific literature.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This assay measures the hydrolysis of anandamide (AEA) by FAAH.
-
Enzyme Source: Recombinant human or rat FAAH, or tissue homogenates (e.g., brain).
-
Substrate: Radiolabeled anandamide (e.g., [³H]AEA or [¹⁴C]AEA).
-
Procedure:
-
FAAH enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) in an appropriate buffer (e.g., Tris-HCl) for a defined period at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the radiolabeled AEA substrate.
-
The reaction is allowed to proceed for a set time and then terminated, often by the addition of an organic solvent mixture (e.g., chloroform/methanol).
-
The aqueous and organic phases are separated by centrifugation. The amount of radiolabeled ethanolamine (the product of AEA hydrolysis) in the aqueous phase is quantified using liquid scintillation counting.[2]
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined by non-linear regression analysis of the dose-response curve.
-
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This assay measures the hydrolysis of 2-arachidonoylglycerol (2-AG) by MAGL.
-
Enzyme Source: Recombinant human or mouse MAGL, or cell/tissue lysates.
-
Substrate: Radiolabeled 2-AG (e.g., [³H]2-AG) or a fluorogenic substrate.
-
Procedure (using radiolabeled substrate):
-
The MAGL enzyme preparation is pre-incubated with different concentrations of the test compound.
-
The reaction is started by adding radiolabeled 2-AG.
-
After incubation, the reaction is stopped, and the product (radiolabeled glycerol or arachidonic acid) is separated from the substrate, typically by chromatography or liquid-liquid extraction.
-
The amount of product is quantified by liquid scintillation counting.
-
IC50 values are calculated from the resulting dose-response data.[4][5]
-
ABHD6 and ABHD12 Inhibition Assays
These assays also measure the hydrolysis of 2-AG.
-
Enzyme Source: Lysates from cells overexpressing human ABHD6 or ABHD12.[6][7]
-
Substrate: Radiolabeled 2-AG or a fluorogenic substrate that releases a detectable product upon hydrolysis.[6][7]
-
Procedure:
-
Similar to the FAAH and MAGL assays, the enzyme preparation is pre-incubated with the inhibitor.
-
The reaction is initiated with the substrate.
-
For fluorogenic assays, the increase in fluorescence over time is measured kinetically using a plate reader. The rate of the reaction is determined from the linear portion of the curve.[6][7]
-
For radiometric assays, the separation and quantification of the radiolabeled product are performed as described for MAGL.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
Based on the currently available data, this compound and its close structural analogs exhibit inhibitory activity against FAAH and ABHD6, with a notable lack of activity against MAGL. This profile suggests that this compound may act as a dual inhibitor, potentially leading to an elevation of both anandamide and 2-arachidonoylglycerol levels in biological systems where ABHD6 contributes significantly to 2-AG hydrolysis. The absence of MAGL inhibition is a key feature, as MAGL is the primary enzyme for 2-AG degradation in the brain.[7][8]
Further research is required to definitively determine the IC50 value of this compound for FAAH and to investigate its effects on other hydrolases, particularly ABHD12, to establish a complete specificity profile. Such information is essential for the rational design and interpretation of studies utilizing this compound to modulate the endocannabinoid system.
References
- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The macamide N-3-methoxybenzyl-linoleamide is a time-dependent fatty acid amide hydrolase (FAAH) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Sensitive and Versatile Fluorescent Activity Assay for ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and pharmacological characterization of human α/β-hydrolase domain containing 6 (ABHD6) and 12 (ABHD12) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Safe Disposal of N-(3-Methoxybenzyl)palmitamide: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of N-(3-Methoxybenzyl)palmitamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Data
Prior to handling or disposal, it is crucial to be aware of the hazards associated with this compound. This information is summarized from the Safety Data Sheet (SDS).[1]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following personal protective equipment is worn to prevent exposure.[1]
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side shields or goggles.
-
Skin and Body Protection: Wear a lab coat or other protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area. Avoid breathing dust, fumes, or spray.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general framework for proper disposal.
1. Waste Characterization and Segregation:
-
Unused Product: Keep the compound in its original, tightly closed container.[1] Label it clearly as "Waste this compound."
-
Contaminated Materials: Any materials that have come into contact with the compound (e.g., paper towels, gloves, absorbent pads from a spill) should be considered hazardous waste.
-
Empty Containers: Rinse empty containers thoroughly. The rinsate should be collected and treated as hazardous waste.
2. Spill Management and Cleanup: In the event of a spill, follow these steps to ensure safety and proper containment:
-
Ventilate the Area: Ensure adequate ventilation to avoid inhalation of dust or vapors.[1]
-
Contain the Spill: Prevent further leakage or spillage. Use an inert, non-combustible absorbent material like sand, diatomite, or universal binders to cover the spill.[1]
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a suitable, sealable container for disposal.
-
Decontaminate the Area: Clean the surface and any contaminated equipment by scrubbing with alcohol.[1]
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated clothing, must be disposed of as hazardous waste.[1]
3. Final Disposal:
-
Engage a Licensed Waste Disposal Contractor: The disposal of this compound and its associated waste must be handled by a licensed and qualified hazardous waste disposal company.
-
Follow Regulations: Ensure that the disposal method complies with all applicable local, regional, and national environmental regulations.[1] Do not dispose of this chemical into drains, sewers, or waterways.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for N-(3-Methoxybenzyl)palmitamide
This guide provides essential safety and logistical information for the handling and disposal of N-(3-Methoxybenzyl)palmitamide (CAS No. 847361-96-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
The signal word for this substance is Warning .[1]
Personal Protective Equipment (PPE) and Engineering Controls
Proper PPE and engineering controls are crucial for the safe handling of this compound.
| Protection Type | Specification | Reference |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective clothing to prevent skin contact. | [1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator. | [1] |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood.[1] Provide an accessible safety shower and eye wash station.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to minimize risk.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, well-ventilated place.[1]
-
The substance should be stored locked up.[1]
2. Handling and Use:
-
Always handle this compound within a chemical fume hood to avoid inhalation of dust or fumes.[1]
-
Wear the appropriate PPE as detailed in the table above, including safety glasses, gloves, and a lab coat.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
3. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment.[1]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
For liquid spills, absorb with a non-combustible absorbent material (e.g., sand, earth, universal binders).[1]
-
For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect the spilled material into a suitable, labeled container for disposal.[1]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[1]
4. First Aid Measures:
-
If Swallowed: Rinse mouth.[1] Do NOT induce vomiting. Call a physician.[1]
-
If on Skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations.[1]
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
Do not allow the product to enter drains or water courses.[1]
Visual Workflow for Handling this compound
The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
